Product packaging for Oxolane;trichloroalumane(Cat. No.:CAS No. 192656-42-1)

Oxolane;trichloroalumane

Cat. No.: B062454
CAS No.: 192656-42-1
M. Wt: 205.44 g/mol
InChI Key: QBBWRNBMWSVXBB-UHFFFAOYSA-K
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Description

Oxolane;trichloroalumane is a coordinated adduct of aluminum trichloride (AlCl₃) and tetrahydrofuran (oxolane, THF), which stabilizes the highly reactive and moisture-sensitive Lewis acid in a solid, manageable form. This complex is extensively utilized in organic synthesis as a potent yet controlled Lewis acid catalyst. Its primary research value lies in facilitating Friedel-Crafts alkylation and acylation reactions, where it activates alkyl halides and acyl chlorides towards electrophilic aromatic substitution. Furthermore, it finds significant application in the initiation and co-catalysis of polymerization reactions, including the cationic polymerization of olefins and vinyl monomers. The oxolane ligand moderates the reactivity of AlCl₃, often improving solubility in organic solvents and enabling more precise reaction control compared to the anhydrous parent compound. Researchers value this reagent for its efficacy in constructing carbon-carbon bonds, synthesizing complex pharmaceutical intermediates, and developing novel polymeric materials. Its stability under controlled conditions makes it a preferred choice for developing new catalytic methodologies and exploring reaction mechanisms in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8AlCl3O B062454 Oxolane;trichloroalumane CAS No. 192656-42-1

Properties

IUPAC Name

oxolane;trichloroalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.Al.3ClH/c1-2-4-5-3-1;;;;/h1-4H2;;3*1H/q;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWRNBMWSVXBB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.[Al](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8AlCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578391
Record name Oxolane--trichloroalumane (1/1)
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Molecular Weight

205.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192656-42-1
Record name Oxolane--trichloroalumane (1/1)
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Record name Aluminum trichloride tetrahydrofurane complex
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Foundational & Exploratory

Synthesis and Characterization of THF-Aluminum Chloride Adduct: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tetrahydrofuran (THF)-aluminum chloride adduct. Aluminum chloride, a potent Lewis acid, readily forms adducts with Lewis bases like THF, leading to a variety of species in solution and in the solid state. Understanding the nature of these adducts is crucial for their application in various chemical transformations, including as catalysts in organic synthesis and as components of electrolytes. This document details the experimental protocols for synthesis and the analytical techniques for characterization, presenting key quantitative data in a structured format for ease of reference.

Synthesis of THF-Aluminum Chloride Adduct

The reaction between aluminum chloride (AlCl₃) and tetrahydrofuran (THF) is a facile Lewis acid-base reaction. Depending on the stoichiometry and reaction conditions, different adducts can be formed, including the 1:1 adduct (AlCl₃·THF), the 1:2 adduct (AlCl₃·2THF), and ionic species such as dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-) ([AlCl₂(THF)₄]⁺[AlCl₄]⁻). The following protocol describes a general method for the synthesis of the THF-aluminum chloride adduct, which typically yields a mixture of these species in solution, with the solid form often being the AlCl₃·2THF adduct or the ionic pair, depending on crystallization conditions.

Experimental Protocol: Synthesis of AlCl₃·2THF

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

  • Glassware (dried in an oven at >100 °C overnight)

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere using a Schlenk line or in a glovebox to prevent the hydrolysis of aluminum chloride.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous aluminum chloride.

  • Solvent Addition: Slowly add anhydrous THF to the flask at room temperature with vigorous stirring. The reaction is exothermic, and a large amount of white smoke (likely HCl from reaction with trace moisture) may be observed.[1] It is crucial to add the THF slowly to control the temperature.

  • Dissolution: Continue stirring until all the aluminum chloride has dissolved. The resulting solution will contain a mixture of AlCl₃-THF adducts.

  • Crystallization (for solid adduct): To isolate a solid adduct, the solution can be concentrated under reduced pressure. Cooling the concentrated solution (e.g., to -18 °C) can induce crystallization of species like trans-AlCl₃·2THF or [AlCl₂][AlCl₂(THF)₄].[2]

  • Isolation: The resulting crystalline solid can be isolated by filtration under an inert atmosphere, washed with a small amount of cold, anhydrous THF, and dried under vacuum.

The following diagram illustrates the general workflow for the synthesis of the THF-aluminum chloride adduct.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start inert_atm Establish Inert Atmosphere start->inert_atm add_alcl3 Add Anhydrous AlCl₃ to Flask inert_atm->add_alcl3 add_thf Slowly Add Anhydrous THF add_alcl3->add_thf stir Stir to Dissolve add_thf->stir solution Solution of AlCl₃-THF Adducts stir->solution crystallize Concentrate and/or Cool for Crystallization solution->crystallize Optional end End solution->end Direct Use isolate Isolate Solid Adduct (Filtration) crystallize->isolate isolate->end

Caption: Workflow for the synthesis of the THF-aluminum chloride adduct.

Characterization of THF-Aluminum Chloride Adduct

A combination of spectroscopic and analytical techniques is employed to characterize the THF-aluminum chloride adducts and to identify the different species present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a powerful tool for distinguishing between different coordination environments of the aluminum center. The chemical shift (δ) is sensitive to the coordination number and the nature of the ligands.

Experimental Protocol: ²⁷Al NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the THF-aluminum chloride adduct in a suitable deuterated solvent (e.g., THF-d₈ or CD₂Cl₂) under an inert atmosphere.

  • Acquisition: Acquire the ²⁷Al NMR spectrum on a high-field NMR spectrometer. A broad signal from the probe might be present.[3]

  • Referencing: Chemical shifts are typically referenced to an external standard of 1 M Al(H₂O)₆³⁺ aqueous solution.[2]

Table 1: ²⁷Al NMR Spectroscopic Data for AlCl₃-THF Species [2][4]

SpeciesCoordination NumberIsotropic Chemical Shift (δ), ppm
AlCl₃4-103
AlCl₃·THF4-99
trans-AlCl₃·2THF5-60
trans-[AlCl₂(THF)₄]⁺6-14
[AlCl₄]⁻4Present in solutions
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Al-Cl and Al-O bonds, as well as the coordinated THF molecules.

Experimental Protocol: IR and Raman Spectroscopy

  • Sample Preparation: For IR spectroscopy, a thin film of the solution can be placed between KBr or polyethylene windows. For Raman spectroscopy, the solution can be analyzed in a glass capillary. Solid samples can be analyzed as a mull or directly.

  • Acquisition: Acquire the spectra using a suitable IR or Raman spectrometer.

Table 2: Vibrational Spectroscopy Data for AlCl₃-THF Species [5][6]

Species/Vibrational ModeRaman Shift (cm⁻¹)IR Frequency (cm⁻¹)Assignment
Coordinated THF858-C-O stretching mode
Coordinated THF927-C-C stretching mode
Coordinated THF1042-C-O-C symmetric stretch
[AlCl₄]⁻348491 (most intense)Symmetric stretch (Raman active)
AlCl₃(THF) and planar AlCl₃(THF)₂~320-Strong Raman activity
AlCl₃(THF)416 (weaker)420Al-Cl vibration
[AlCl₂(THF)₄]⁺271405ν(Al-Cl)
Neutral and Cationic Complexes-522ν(Al-O)
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, for crystalline adducts. The adduct trans-AlCl₃·2THF has a trigonal bipyramidal geometry, while the ionic species [AlCl₂(THF)₄]⁺[AlCl₄]⁻ consists of an octahedral cation and a tetrahedral anion.

Table 3: Selected Crystallographic Data for Aluminum Chloride Species

Compound/Crystal SystemParameterValue (Å or °)
AlCl₃ (Monoclinic)Al-Cl bond lengths2.32 (x2), 2.33 (x4)[7]
AlCl₃ (Trigonal)Al-Cl bond length2.46[8]

Note: Specific crystallographic data for the THF adducts requires access to dedicated crystallographic databases.

The following diagram illustrates the relationship between the different characterization techniques and the information they provide about the THF-aluminum chloride adduct.

Characterization_Methods cluster_characterization Characterization of AlCl₃-THF Adduct Adduct AlCl₃-THF Adduct NMR ²⁷Al NMR Spectroscopy Adduct->NMR VibSpec Vibrational Spectroscopy (IR & Raman) Adduct->VibSpec XRay X-ray Crystallography Adduct->XRay CoordEnv Coordination Environment (4, 5, 6-coordinate Al) NMR->CoordEnv BondVib Bond Vibrations (Al-Cl, Al-O, THF modes) VibSpec->BondVib Structure 3D Structure (Bond lengths, angles) XRay->Structure

Caption: Relationship of characterization methods for the AlCl₃-THF adduct.

Conclusion

The synthesis of the THF-aluminum chloride adduct is a straightforward but moisture-sensitive procedure that can yield a variety of neutral and ionic species. A multi-technique approach to characterization, including ²⁷Al NMR, vibrational spectroscopy, and X-ray crystallography, is essential for elucidating the specific nature of the adducts formed. The quantitative data provided in this guide serves as a valuable resource for researchers working with these important chemical entities, enabling better control and understanding of their role in chemical synthesis and materials science.

References

The Complex Lewis Acidity of Oxolane Coordinated with Trichloroalane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between oxolane, commonly known as tetrahydrofuran (THF), and trichloroalane (AlCl₃) represents a classic example of a Lewis acid-base adduct. Aluminum trichloride is a potent Lewis acid widely employed in organic synthesis as a catalyst. The coordination of a Lewis base like oxolane modulates its acidity and reactivity, a crucial aspect in controlling reaction outcomes. This technical guide provides a comprehensive overview of the Lewis acidity of the oxolane-trichloroalane system, detailing the complexities of adduct formation, quantitative and qualitative characterization methods, and the experimental protocols for their analysis.

The Nature of the Oxolane-Trichloroalane Adduct

Contrary to a simple 1:1 adduct formation, the interaction between oxolane and trichloroalane in solution is a dynamic equilibrium involving multiple species. 27Al NMR spectroscopy has been a pivotal technique in elucidating the nature of these complexes. In ethereal solutions, AlCl₃ can undergo extensive dissociation, leading to the formation of ionic species. The primary species identified in equilibrium include the neutral adduct AlCl₃·2THF, the tetrachloroaluminate anion [AlCl₄]⁻, and the cationic species [AlCl₂(THF)₂]⁺.[1] The formation of dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-), [AlCl₂(THF)₄]⁺[AlCl₄]⁻, has also been confirmed by crystal structure analysis, highlighting the complexity of this system.[2]

This equilibrium underscores that the Lewis acidity of the "oxolane-trichloroalane adduct" is not a single value but rather a reflection of the combined acidic character of the different species present in the solution.

Quantification of Lewis Acidity

Several methods are employed to quantify the Lewis acidity of a substance. While specific quantitative data for the individual species in the oxolane-trichloroalane system is not extensively documented in a singular form, the principles of these methods are directly applicable.

The Gutmann-Beckett Method: This established technique utilizes a probe molecule, typically triethylphosphine oxide (TEPO), to assess Lewis acidity via ³¹P NMR spectroscopy.[3] The change in the ³¹P chemical shift of TEPO upon interaction with a Lewis acid is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity. While this method is powerful, its application to the AlCl₃-THF system is complicated by the presence of multiple equilibrating species.

Computational Approaches: Theoretical calculations, such as determining the Fluoride Ion Affinity (FIA), provide a computational means to quantify the intrinsic Lewis acidity of a molecule. These methods can be applied to model the different aluminum-containing species present in the oxolane-trichloroalane system to predict their relative Lewis acidities.

Spectroscopic Titration: In situ IR and NMR titrations can be employed to monitor the interaction of the AlCl₃-THF system with a probe base.[4][5][6] By observing the changes in the vibrational frequencies (IR) or chemical shifts (NMR) as a function of the base concentration, information about the stoichiometry and thermodynamics of the Lewis acid-base interaction can be obtained.

Data Presentation

Table 1: Species Identified in the Oxolane-Trichloroalane System and Characterization Techniques

SpeciesFormulaCharacterization Technique(s)Reference(s)
Dichlorotetrakis(tetrahydrofuran)aluminum(1+) tetrachloroaluminate(1-)[AlCl₂(THF)₄]⁺[AlCl₄]⁻X-ray Crystallography, 27Al NMR Spectroscopy[1][2]
Trichloro-bis(tetrahydrofuran)aluminumAlCl₃·2THF27Al NMR Spectroscopy[1]
Tetrachloroaluminate anion[AlCl₄]⁻27Al NMR Spectroscopy[1]
Dichloro-bis(tetrahydrofuran)aluminum cation[AlCl₂(THF)₂]⁺27Al NMR Spectroscopy[1]

Experimental Protocols

Synthesis and Handling of the Oxolane-Trichloroalane Adduct

Caution: Aluminum trichloride is a highly reactive and hygroscopic substance. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Oxolane (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

A representative procedure for the in-situ formation of the adduct for analysis is as follows:

  • In a flame-dried Schlenk flask under an inert atmosphere, add a known quantity of anhydrous aluminum trichloride.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of dry oxolane dropwise with vigorous stirring. The reaction is exothermic.

  • Allow the mixture to slowly warm to room temperature while stirring to ensure complete formation of the complex.

  • The resulting solution or slurry can then be used for subsequent spectroscopic analysis.

27Al NMR Spectroscopy for Species Identification
  • Sample Preparation: Prepare the oxolane-trichloroalane adduct solution in a suitable deuterated solvent (e.g., CD₂Cl₂) under an inert atmosphere. The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency.

  • Data Acquisition: Acquire the ²⁷Al NMR spectrum using a single-pulse experiment. Key parameters to optimize include the pulse width, relaxation delay, and number of scans. A wide spectral width should be used to ensure all aluminum species are observed.

  • Data Analysis: Process the raw data with appropriate apodization and Fourier transformation. The chemical shifts of the observed resonances are indicative of the coordination environment of the aluminum center. For example, tetrahedral AlCl₄⁻ typically appears around 103 ppm, while hexacoordinate aluminum species are found further upfield.

In Situ IR Titration for Lewis Acidity Characterization
  • Setup: Use an in-situ IR spectrometer equipped with a probe that can be immersed in the reaction solution. The entire setup should be maintained under an inert atmosphere.

  • Procedure: a. Dissolve the oxolane-trichloroalane adduct in a dry, IR-transparent solvent (e.g., dichloromethane). b. Record the initial IR spectrum of the solution. c. incrementally add a solution of a probe Lewis base (e.g., pyridine or acetone) to the adduct solution. d. Record the IR spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis: Monitor the changes in the vibrational frequencies of both the Lewis acid adduct and the probe base. The shift in the characteristic vibrational modes upon coordination provides qualitative information about the strength of the Lewis acid-base interaction. Quantitative analysis of the peak intensities can provide information on the stoichiometry and binding constants.[7]

Mandatory Visualization

LewisAcidBaseInteraction cluster_reactants Reactants cluster_products Equilibrium Products in Solution AlCl3 AlCl₃ (Trichloroalane) Lewis Acid Adduct AlCl₃(THF)₂ Neutral Adduct AlCl3->Adduct Coordination Oxolane Oxolane (THF) Lewis Base Oxolane->Adduct Cation [AlCl₂(THF)₂]⁺ Cationic Species Adduct->Cation Dissociation Anion [AlCl₄]⁻ Anionic Species Adduct->Anion Dissociation Cation->Adduct Anion->Adduct

Caption: Equilibrium between trichloroalane, oxolane, and their adducts.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis start Start: Anhydrous AlCl₃ and Dry Oxolane reaction Inert Atmosphere Reaction (0°C to RT) start->reaction adduct Oxolane-Trichloroalane Adduct Solution reaction->adduct nmr ²⁷Al NMR Spectroscopy adduct->nmr ir In Situ IR Titration adduct->ir data Data Analysis: Species Identification & Lewis Acidity Assessment nmr->data ir->data

Caption: Workflow for synthesis and analysis of the oxolane-trichloroalane adduct.

References

Spectroscopic Identification of Oxolane;trichloroalumane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize the Lewis acid-base adduct formed between oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl₃). In solution, this system exists as a complex equilibrium of several species, the nature and relative concentrations of which are highly dependent on factors such as stoichiometry and concentration. This guide details the spectroscopic signatures of these species and provides protocols for their analysis.

Equilibrium Species in Solution

The interaction between AlCl₃ and THF in a non-aqueous solvent is not a simple 1:1 adduct formation. Instead, a dynamic equilibrium is established involving several neutral and ionic species. The primary species identified are:

  • AlCl₃·THF: A 1:1 adduct where the aluminum center is tetracoordinated.

  • AlCl₃·2THF: A 1:2 adduct resulting in a pentacoordinated aluminum center.[1]

  • [AlCl₄]⁻: The tetrachloroaluminate anion, formed through chloride abstraction from AlCl₃.[2]

  • [AlCl₂(THF)₄]⁺: A cationic species with a hexacoordinated aluminum center.[2]

  • [AlCl(THF)₅]²⁺: A dicationic species also with a hexacoordinated aluminum center.[2]

  • [AlCl₃(THF)₃]: An octahedral neutral complex observed in more concentrated solutions.[3]

The relative abundance of these species is influenced by the concentration of the aluminum salt. In dilute solutions, the formation of ionic species like [AlCl₄]⁻ is more prevalent, while in more concentrated solutions, neutral complexes such as [AlCl₃(THF)₃] are the major species.[3]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of the various AlCl₃-THF species in solution.

Table 1: ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy Data

SpeciesCoordination NumberChemical Shift (δ) / ppmReference
AlCl₃·2THF564[2]
[AlCl₄]⁻4103[2]
[AlCl₂(THF)₄]⁺ / [AlCl(THF)₅]²⁺6~19 (broad)[2]

Table 2: Raman Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentSpeciesReference
330ν(Al-Cl)[AlCl₃(THF)₃][3]
348ν(Al-Cl)[AlCl₄]⁻[3]
858ν(C-O) of coordinated THFCoordinated THF[2][3]
927ν(C-C) of coordinated THFCoordinated THF[2][3]
1042Ring breathing of coordinated THFCoordinated THF[3]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentSpeciesReference
~360ν(Al-Cl) / ν(Al-O)[AlCl₂(THF)₄]⁺[2]
~440ν(Al-Cl) / ν(Al-O)[AlCl₂(THF)₄]⁺[2]
491ν(Al-Cl)[AlCl₄]⁻[2]
522ν(Al-O)Neutral and Cationic Complexes[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. All handling of AlCl₃ and its solutions should be performed under an inert atmosphere (e.g., in a glovebox) due to its hygroscopic nature.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh anhydrous AlCl₃ and dissolve it in the desired volume of anhydrous, deuterated solvent (e.g., THF-d₈, CD₂Cl₂, or a mixture thereof) in a clean, dry NMR tube.

    • The concentration can be varied to study the equilibrium dynamics. A common concentration for analysis is around 0.5 mol·kg⁻¹.[2]

    • Seal the NMR tube securely before removing it from the inert atmosphere.

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Parameters:

      • Acquire standard ¹H and ¹³C{¹H} spectra.

      • Reference the spectra to the residual solvent peak.

      • Typical chemical shifts for the α- and β-protons of THF shift upon coordination to the Lewis acid.

  • ²⁷Al NMR Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a broadband probe tunable to the ²⁷Al frequency.

    • Parameters:

      • Use a single pulse experiment.

      • Aqueous [Al(H₂O)₆]³⁺ (from Al(NO₃)₃ or AlCl₃ in D₂O) is a common external reference (δ = 0.0 ppm).

      • Due to the quadrupolar nature of the ²⁷Al nucleus, the spectral lines can be broad. Adjust the spectral width accordingly.

      • A sufficient relaxation delay should be used, although it can be relatively short for quadrupolar nuclei.

3.2. Raman Spectroscopy

  • Sample Preparation:

    • Prepare the AlCl₃/THF solution in an inert atmosphere as described for NMR, but in a sealed glass vial or a quartz cuvette suitable for Raman analysis.

  • Data Acquisition:

    • Instrument: A Fourier-Transform (FT) Raman spectrometer is preferred to minimize fluorescence.

    • Laser: A near-infrared laser (e.g., 1064 nm Nd:YAG) is recommended to avoid fluorescence, which can be an issue with visible lasers.[2]

    • Power: A laser power of up to 1 W may be used to enhance the signal for detecting low-concentration species.[2]

    • Resolution: A resolution of 2-4 cm⁻¹ is typically sufficient.

    • Detector: A liquid nitrogen-cooled Germanium (Ge) detector is commonly used.[2]

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Prepare the AlCl₃/THF solution in an inert atmosphere.

    • For solution-phase measurements, use a liquid transmission cell with windows transparent in the mid- to far-IR region (e.g., KBr, CsI, or polyethylene). Polyethylene windows are suitable for the far-IR region where Al-Cl and Al-O vibrations are observed.[2]

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Range: Acquire spectra in the mid-IR (4000-400 cm⁻¹) and far-IR (600-100 cm⁻¹) regions to observe both THF and Al-Cl/Al-O vibrations.

    • Background: Record a background spectrum of the pure solvent in the same cell.

    • Resolution: A resolution of 4 cm⁻¹ is generally adequate.

Visualizations

4.1. Molecular Structure

Caption: Molecular structure of the 1:1 AlCl₃·THF adduct.

4.2. Experimental Workflow

prep Sample Preparation (Inert Atmosphere) nmr NMR Spectroscopy (¹H, ¹³C, ²⁷Al) prep->nmr raman Raman Spectroscopy (FT-Raman, NIR laser) prep->raman ir IR Spectroscopy (Mid- and Far-IR) prep->ir data Data Analysis (Peak Assignment) nmr->data raman->data ir->data id Species Identification and Characterization data->id

Caption: General workflow for spectroscopic identification.

4.3. Signaling Pathways and Logical Relationships

AlCl3_THF AlCl₃ + THF adduct11 AlCl₃·THF AlCl3_THF->adduct11 adduct13 [AlCl₃(THF)₃] AlCl3_THF->adduct13 + 3 THF adduct12 AlCl₃·2THF adduct11->adduct12 + THF ionic_pair [AlCl₂(THF)₄]⁺ + [AlCl₄]⁻ adduct12->ionic_pair Dimerization/ Rearrangement dilute Dilute concentrated Concentrated conc Concentration conc->ionic_pair conc->adduct13

Caption: Equilibrium of AlCl₃ species in THF solution.

References

The Emergence of Oxolane as a Cornerstone Ligand in Coordination Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery and historical significance of oxolane, commonly known as tetrahydrofuran (THF), as a Lewis base ligand in coordination and organometallic chemistry. This whitepaper, tailored for researchers, scientists, and professionals in drug development, traces the evolution of THF from a simple solvent to an indispensable ligand in modern synthetic chemistry. The guide provides in-depth experimental protocols for the synthesis of key THF-metal complexes, summarizes critical quantitative structural data, and visually represents fundamental concepts through detailed diagrams.

From Humble Solvent to Essential Ligand: A Historical Perspective

The recognition of oxolane's capabilities as a Lewis base ligand was not a singular event but rather a gradual evolution stemming from its widespread use as a solvent in the mid-20th century. Initially prized for its ability to dissolve a wide range of organic and inorganic compounds, its coordinating properties became increasingly apparent through its application in seminal areas of organometallic chemistry.

A pivotal moment in this journey was the use of THF in the preparation and study of Grignard reagents. While Victor Grignard's initial work in 1900 utilized diethyl ether, the introduction of THF as a solvent in the 1950s significantly enhanced the stability and reactivity of these crucial organomagnesium compounds. It was understood that the oxygen atom in the THF ring, with its available lone pairs of electrons, could effectively coordinate to the electron-deficient magnesium center, stabilizing the Grignard reagent in solution. This coordination was later confirmed through spectroscopic and crystallographic studies, providing early, concrete evidence of THF's role as a Lewis base ligand.

Another significant milestone was the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his work on organoboranes. Brown extensively used THF as a solvent for hydroboration reactions. The commercially available borane-THF complex (H₃B·THF) became a widely used reagent, where the THF molecule stabilizes the highly reactive borane by forming a coordinate covalent bond. This application further solidified the understanding of THF's ability to act as a Lewis base towards other Lewis acidic centers beyond main group metals.

By the latter half of the 20th century, the intentional use of THF as a ligand in the synthesis of transition metal and lanthanide complexes became commonplace. The synthesis of well-defined complexes such as titanium(III) chloride tris(tetrahydrofuran) (TiCl₃(THF)₃) and various lanthanide trichloride-THF adducts marked a shift from THF as a mere solvent to a deliberately chosen ligand to control the coordination sphere and reactivity of metal centers. These early, isolable complexes were instrumental in advancing the field of coordination chemistry, providing stable precursors for further synthetic transformations.

Structural Elucidation: Quantifying the Metal-Oxolane Interaction

The coordination of oxolane to a metal center is characterized by the donation of a lone pair of electrons from the oxygen atom to an empty orbital on the metal. This interaction has been extensively studied using various analytical techniques, with X-ray crystallography providing definitive proof and precise geometric parameters. The following tables summarize key structural data for some historically significant and representative metal-oxolane complexes.

ComplexMetal-Oxygen Bond Length (Å)C-O-C Bond Angle (°)Reference
[TiCl₃(THF)₃]2.23 (avg.)~109 (avg.)M. Handlovič, D. Mikloš, and M. Zikmund, Acta Crystallographica Section B, 1981 , B37, 811-814.
[YbCl₃(THF)₂]₂2.38 (avg.)~109 (avg.)G. B. Deacon, T. Feng, S. Nickel, B. W. Skelton and A. H. White, J. Chem. Soc., Chem. Commun., 1993 , 1328-1329.
trans-[Cr(CO)₄(THF)₂]2.21109.8F. A. Cotton, D. J. Darensbourg, and W. H. Ilsley, Inorganic Chemistry, 1981 , 20, 578-580.
[Mg(THF)₄(μ-Cl)₂Mg(THF)₂] in Grignard2.05 - 2.16~109J. Toney and G. D. Stucky, J. Organomet. Chem., 1971 , 28, 5-17.

Key Experimental Protocols

To provide a practical resource for researchers, this guide includes detailed experimental methodologies for the synthesis of seminal oxolane-metal complexes, compiled from foundational literature.

Synthesis of Titanium(III) Chloride tris(Tetrahydrofuran), [TiCl₃(THF)₃]

This procedure is adapted from the work of Manzer, L. E. in Inorganic Syntheses, 1982, 21, 135-140.

Procedure:

  • Anhydrous titanium(III) chloride (10.0 g, 64.8 mmol) is placed in a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Freshly distilled and dried tetrahydrofuran (250 mL) is added to the flask under a slow stream of dry, oxygen-free nitrogen.

  • The mixture is stirred and heated to reflux. The initial violet color of the suspension gradually changes to a light blue as the [TiCl₃(THF)₃] complex forms and precipitates.

  • Refluxing is continued for 24 hours to ensure complete conversion.

  • The reaction mixture is cooled to room temperature, and the light blue crystalline product is collected by filtration under a nitrogen atmosphere using standard Schlenk techniques.

  • The collected solid is washed with two 50 mL portions of cold, dry diethyl ether to remove any excess THF and soluble impurities.

  • The product is dried under vacuum to yield [TiCl₃(THF)₃] as a light blue, crystalline solid.

Yield: Approximately 22 g (92%).

Synthesis of Pentacarbonyl(tetrahydrofuran)chromium(0), [Cr(CO)₅(THF)]

This photochemical synthesis is a common method for generating a labile THF complex for further ligand substitution reactions.

Procedure:

  • Hexacarbonylchromium(0), [Cr(CO)₆] (1.10 g, 5.0 mmol), is dissolved in freshly distilled and degassed tetrahydrofuran (250 mL) in a photochemical reactor equipped with a water-cooled quartz immersion well and a magnetic stirrer.

  • The solution is purged with dry nitrogen for 30 minutes to remove any dissolved oxygen.

  • The solution is irradiated with a medium-pressure mercury lamp while maintaining a gentle nitrogen flow and vigorous stirring.

  • The progress of the reaction can be monitored by the color change of the solution from colorless to yellow-orange. The reaction is typically complete after 4-6 hours.

  • The resulting solution of [Cr(CO)₅(THF)] is highly reactive and is typically used in situ for subsequent reactions. The THF ligand is readily displaced by stronger donor ligands.

Visualizing the Chemistry of Oxolane Coordination

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Lewis_Base_Interaction Metal Metal Center (Lewis Acid) (e.g., Mg²⁺, Ti³⁺, B) CoordinateBond Coordinate Covalent Bond Metal->CoordinateBond Oxolane Oxolane (THF) (Lewis Base) LonePair Oxygen Lone Pair Oxolane->LonePair LonePair->Metal Electron Donation CoordinateBond->Oxolane

Figure 1. Lewis acid-base interaction between a metal center and oxolane.

TiCl3_THF3_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product TiCl3 Anhydrous TiCl₃ Reflux Reflux under N₂ (24 hours) TiCl3->Reflux THF_solvent Dry THF THF_solvent->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter (Schlenk) Cool->Filter Wash Wash with Et₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Product [TiCl₃(THF)₃] (Light Blue Crystals) Dry->Product

Figure 2. Experimental workflow for the synthesis of [TiCl₃(THF)₃].

Conclusion

From its origins as a versatile solvent, oxolane has firmly established itself as a fundamental Lewis base ligand in the chemist's toolkit. Its ability to form stable, well-defined complexes with a vast array of metal centers has been instrumental in the development of modern synthetic and catalytic methodologies. This technical guide provides a foundational understanding of the history, synthesis, and structural characteristics of oxolane-metal complexes, offering valuable insights for researchers at all levels. The continued exploration of THF and its derivatives as ligands promises to unlock new frontiers in chemical reactivity and catalysis.

An In-Depth Technical Guide on the Theoretical Studies of the Formation of Oxolane;trichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the Lewis acid-base adduct between oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl₃), formally known as oxolane;trichloroalumane or trichloro(tetrahydrofuran)aluminum(III), is a fundamental reaction in organic and inorganic chemistry. This complex is a key intermediate and catalyst in a variety of chemical transformations, including Friedel-Crafts reactions, polymerizations, and reductions. Understanding the theoretical underpinnings of its formation, including the thermodynamics, kinetics, and reaction pathways, is crucial for optimizing reaction conditions and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the formation of this important adduct, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction process.

Thermodynamics of Formation

The reaction between the Lewis acid AlCl₃ and the Lewis base THF is an exothermic process, leading to the formation of a stable dative bond between the aluminum and oxygen atoms. The thermodynamic favorability of this reaction is driven by the strong electron-accepting nature of the aluminum center in AlCl₃ and the electron-donating ability of the oxygen atom in THF.

Table 1: Standard Thermodynamic Properties of Reactants

CompoundFormulaStateStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
Aluminum ChlorideAlCl₃solid-705.63[1]-628.9[2]
TetrahydrofuranC₄H₈Oliquid-215.7 (estimated)Not available

Note: The enthalpy of formation for liquid THF is an estimated value. Thermodynamic data can be found in the NIST Chemistry WebBook.[3][4]

The overall reaction for the formation of the 1:1 adduct is as follows:

AlCl₃ (s) + C₄H₈O (l) → AlCl₃·C₄H₈O (s)

The exothermicity of this reaction indicates a negative enthalpy change (ΔHrxn < 0), and the formation of a more ordered solid product from a solid and a liquid suggests a decrease in entropy (ΔSrxn < 0). The spontaneity of the reaction at standard conditions implies a negative Gibbs free energy change (ΔGrxn < 0).

Kinetics of Formation

The formation of the this compound adduct is generally considered to be a rapid and kinetically facile process. The reaction involves the direct interaction of the electron-deficient aluminum atom with the lone pair of electrons on the oxygen atom of THF.

While a specific activation energy for the formation of the 1:1 adduct has not been extensively reported, theoretical studies on related systems, such as the ring-opening of THF by aluminum-based frustrated Lewis pairs, provide insights into the energetics of Al-O bond formation. These studies suggest that the activation barriers for the initial coordination of THF to an aluminum center are generally low.

Reaction Pathway and Equilibrium

The formation of the this compound adduct is a classic example of a Lewis acid-base reaction. The logical progression of this reaction can be visualized as a direct coordination of the THF molecule to the aluminum trichloride.

Formation_Pathway Reactants AlCl₃ + THF Adduct This compound (AlCl₃·THF) Reactants->Adduct Lewis Acid-Base Coordination

Caption: Logical workflow for the formation of the this compound adduct.

In solution, particularly with an excess of THF, the equilibrium can be more complex. Spectroscopic studies have shown that in THF solution, various species can coexist in equilibrium.[5] These include the 1:1 adduct (AlCl₃·THF), the 1:2 adduct (AlCl₃·2THF), and ionic species such as the tetrachloroaluminate anion ([AlCl₄]⁻) and the dichlorobis(tetrahydrofuran)aluminum(III) cation ([AlCl₂(THF)₂]⁺).[5]

Equilibrium_in_THF node1 AlCl₃·THF 1:1 Adduct node2 AlCl₃·2THF 1:2 Adduct node1->node2 + THF node3 [AlCl₄]⁻ + [AlCl₂(THF)₂]⁺ Ionic Species node1->node3 Self-ionization node2->node3 Self-ionization

Caption: Equilibrium of aluminum chloride species in tetrahydrofuran solution.

Experimental Protocols

Synthesis of Trichloro(tetrahydrofuran)aluminum(III)

A general procedure for the synthesis of the this compound adduct can be adapted from methods used for similar aluminum-ether complexes.[6] The following is a representative protocol.

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

  • Anhydrous toluene or other inert solvent

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Glassware (Schlenk flask, dropping funnel, etc.), oven-dried and cooled under an inert atmosphere

Procedure:

  • Under an inert atmosphere (e.g., dry nitrogen or argon), suspend anhydrous aluminum trichloride in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Slowly add a stoichiometric amount (1 equivalent) of anhydrous THF to the stirred suspension at room temperature using a dropping funnel. The reaction is exothermic, and cooling may be necessary to control the temperature.

  • Upon addition of THF, a white precipitate of the AlCl₃·THF adduct will form.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the product with a small amount of anhydrous toluene or pentane to remove any unreacted starting materials.

  • Dry the product under vacuum to remove residual solvent.

Note: The stoichiometry of the reactants is crucial. Using an excess of THF can lead to the formation of the 1:2 adduct, AlCl₃·2THF.

Data Presentation: Spectroscopic Characterization

The formation and structure of the this compound adduct have been confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and Related Species

Spectroscopic TechniqueSpeciesKey ObservationsReference
²⁷Al NMR AlCl₃·THFA signal around -99 ppm is suggested for the 4-coordinate AlCl₃·THF complex.[7]
trans-[AlCl₂(THF)₄]⁺A signal around -14 ppm is observed for this 6-coordinate species.[7]
[AlCl₄]⁻A sharp signal is typically observed around 103 ppm.[7]
Raman Spectroscopy AlCl₃(THF)A strong band is predicted around 320 cm⁻¹.[7]
[AlCl₄]⁻A strong, sharp band is observed around 349 cm⁻¹.[7]
Perturbed THFBands at 858, 927, and 1042 cm⁻¹ indicate the interaction of THF with AlCl₃.[7]
Infrared (IR) Spectroscopy AlCl₃(THF)A peak is predicted at 420 cm⁻¹.[7]
[AlCl₄]⁻A very strong band is observed at 491 cm⁻¹.[7]
Al-O stretchA satellite band at 522 cm⁻¹ is attributed to the ν(Al-O) mode of both neutral and cationic complexes.[7][8]

Conclusion

The formation of this compound is a thermodynamically favorable and kinetically rapid Lewis acid-base reaction. While the 1:1 adduct is the primary product under stoichiometric conditions, the equilibrium in THF solution can be complex, involving higher-order adducts and ionic species. The theoretical understanding of this process, supported by spectroscopic and computational data, is essential for the effective application of this versatile reagent and catalyst in chemical synthesis and drug development. Further research to precisely quantify the thermodynamic and kinetic parameters of the 1:1 adduct formation would provide a more complete picture of this fundamental chemical transformation.

References

Initial Investigations into the Reactivity of AlCl₃ in THF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride (AlCl₃), a powerful Lewis acid, exhibits unique reactivity when dissolved in tetrahydrofuran (THF). The coordination of THF to the aluminum center moderates its Lewis acidity and influences its role in a variety of chemical transformations. This technical guide provides an in-depth overview of the initial investigations into the reactivity of the AlCl₃-THF system, focusing on its application in key organic reactions. The formation of various AlCl₃-THF adducts in solution governs the catalytic activity and selectivity of these reactions. Spectroscopic studies have been instrumental in identifying the active species, which can range from neutral adducts to ionic complexes.[1] This guide will summarize key quantitative data, provide detailed experimental protocols for seminal reactions, and visualize the underlying chemical processes.

Data Presentation

The reactivity and speciation of AlCl₃ in THF have been interrogated using various analytical techniques. The following tables summarize key quantitative data from spectroscopic and reactivity studies.

Table 1: ²⁷Al NMR Spectroscopic Data of AlCl₃-THF Species
SpeciesIsotropic Chemical Shift (δi) (ppm)Quadrupole Coupling Constant (QCC) (MHz)Coordination NumberReference
[AlCl₄]⁻~1030.34[2]
AlCl₃·THF~984.74[2]
trans-[AlCl₂(THF)₄]⁺-146.46[2]
AlCl₃·2THF-604.95[2]
[AlCl₃(THF)₃]--6[3]
Table 2: Raman Spectroscopic Data of AlCl₃ in THF
Wavenumber (cm⁻¹)AssignmentSpeciesReference
348Symmetric stretch[AlCl₄]⁻[3]
330Al-Cl stretch[AlCl₃(THF)₃][3]
858C-O stretchCoordinated THF[3][4]
927C-C stretchCoordinated THF[3][4]
1042Ring breathingCoordinated THF[3]
Table 3: Yields of Selected Reactions Catalyzed by AlCl₃ in THF
Reaction TypeSubstratesProductYield (%)Reference
Friedel-Crafts AcylationAnisole, Maleic Anhydride4-(4-methoxyphenyl)-4-oxobutanoic acidNot specified[5]
Diels-Alder CycloadditionVarious dienes and dienophilesCycloadductsHigh to excellent[6][7]
Ethylene PolymerizationEthylenePolyethyleneHigh activity[8]
Synthesis of Tertiary AlcoholsStyrene, Methyl ethyl ketone3-methyl-1-phenylpentan-3-ol76[5]

Experimental Protocols

Detailed methodologies for key experiments involving AlCl₃ in THF are provided below. These protocols are based on established literature procedures and serve as a guide for researchers.

Friedel-Crafts Acylation of Anisole with Maleic Anhydride

Objective: To synthesize 4-(4-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials:

  • Maleic anhydride

  • Anisole

  • Aluminum chloride (anhydrous)

  • Deionized water

  • Concentrated HCl

  • 6 M HCl

  • Toluene

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • To a dry Erlenmeyer flask equipped with a magnetic stir bar, add maleic anhydride (500 mg) and anisole (5 mL).

  • Stir the mixture for 5 minutes to dissolve the maleic anhydride.

  • Slowly add anhydrous aluminum chloride (2 equivalents) to the stirring mixture.

  • Continue stirring at room temperature for 30 minutes.

  • After 30 minutes, place the flask in an ice bath.

  • Slowly and carefully add deionized water (3 mL), followed by concentrated HCl (1 mL). Stir for 5 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with 6 M HCl (2 mL) and then with deionized water (2 mL).

  • Dry the product on the funnel for 5 minutes.

  • For purification, recrystallize the crude product from a minimal amount of hot toluene.

  • Once dissolved, allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Isolate the purified crystals by vacuum filtration, rinse with cold toluene (2 mL) and cold hexanes (5 mL).[5]

Diels-Alder Cycloaddition using [AlCl₃ + 2THF] Catalyst

Objective: To perform a Diels-Alder reaction under solvent-free conditions using a prepared AlCl₃-THF catalyst. This catalytic system is noted to prevent the polymerization of the diene.[6][7]

Catalyst Preparation:

  • In a dry flask under an inert atmosphere, add anhydrous AlCl₃.

  • Slowly add 2 equivalents of dry THF. The complex formation is exothermic.

General Reaction Procedure:

  • To a flask containing the dienophile, add the freshly prepared [AlCl₃ + 2THF] catalyst.

  • Add an equimolar amount of the diene to the mixture.

  • Stir the reaction mixture at room temperature under air.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Cationic Polymerization of Isobutylene

Objective: To investigate the cationic polymerization of isobutylene initiated by the AlCl₃/ether system. The presence of THF as a nucleophilic reagent can control the chain reactions.[9]

Materials:

  • Isobutylene (IB)

  • Aluminum chloride (AlCl₃)

  • THF

  • Hexane (or other non-polar solvent)

  • Initiator (e.g., adentitious water or a proton source)

Procedure:

  • Prepare an initiator solution by dissolving AlCl₃ in a non-polar solvent (e.g., hexane) in a dry, inert atmosphere.

  • Add a controlled amount of THF to the AlCl₃ solution. The molar ratio of AlCl₃ to THF will influence the polymerization.

  • Cool the reactor containing the initiator solution to the desired polymerization temperature (e.g., -20 °C).

  • Introduce a known amount of isobutylene monomer into the reactor.

  • Allow the polymerization to proceed for a specific time.

  • Terminate the reaction by adding a quenching agent (e.g., methanol).

  • Isolate the polyisobutylene (PIB) product by evaporating the solvent and unreacted monomer.

  • Characterize the polymer for its molecular weight and molecular weight distribution (e.g., by GPC).[10][11][12]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the reactivity of AlCl₃ in THF.

AlCl3_THF_Speciation AlCl3 AlCl₃ Adduct1 AlCl₃·THF AlCl3->Adduct1 + THF THF THF Adduct2 AlCl₃·2THF Adduct1->Adduct2 + THF Cation [AlCl₂(THF)₄]⁺ Adduct2->Cation + 2THF - Cl⁻ Anion [AlCl₄]⁻ Adduct2->Anion - THF + Cl⁻

Caption: Speciation of AlCl₃ in THF solution.

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Activation Arene Arene (e.g., Anisole) Reaction Friedel-Crafts Acylation Reaction Arene->Reaction AcylHalide Acyl Halide / Anhydride (e.g., Maleic Anhydride) AcylHalide->Reaction AlCl3 AlCl₃ Catalyst AlCl₃-THF Complex AlCl3->Catalyst THF THF THF->Catalyst Catalyst->Reaction Workup Aqueous Work-up (Quenching & Extraction) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product Acylated Product Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Cationic_Polymerization_Pathway Initiator Initiator (H₂O) Active_Complex H⁺[AlCl₃(OH)]⁻-THF Initiator->Active_Complex AlCl3_THF AlCl₃-THF AlCl3_THF->Active_Complex Propagation Propagation Active_Complex->Propagation Monomer Monomer (Isobutylene) Monomer->Propagation Propagation->Propagation Termination Chain Transfer / Termination Propagation->Termination Polymer Polymer Termination->Polymer

Caption: Cationic Polymerization of Isobutylene.

References

An In-depth Technical Guide to the Bonding in Oxolane-Trichloroalumane Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and bonding characteristics of the adduct formed between oxolane (tetrahydrofuran, THF) and trichloroalumane (aluminum trichloride, AlCl₃). This Lewis acid-base adduct is a fundamental species in various chemical transformations, including catalysis and organic synthesis, making a thorough understanding of its properties essential for professionals in research and development.

Introduction to Oxolane-Trichloroalumane Adducts

The interaction between the Lewis acidic aluminum trichloride and the Lewis basic oxygen atom of oxolane results in the formation of a stable adduct. This interaction significantly modifies the electronic and structural properties of both molecules, leading to the formation of various species in solution, primarily the 1:1 adduct (AlCl₃·THF) and the 1:2 adduct (AlCl₃·2THF), as well as ionic species. The nature of the species present is highly dependent on the stoichiometry and the solvent environment.

Synthesis of Oxolane-Trichloroalumane Adducts

The formation of oxolane-trichloroalumane adducts is typically achieved through the direct reaction of aluminum trichloride with tetrahydrofuran. Due to the highly exothermic nature of this reaction and the hygroscopic nature of AlCl₃, all manipulations should be carried out under an inert and anhydrous atmosphere.

Experimental Protocol: Synthesis of AlCl₃·THF

A detailed experimental protocol for the synthesis of the AlCl₃·THF adduct is outlined below. This procedure is a representative synthesis based on established laboratory practices.

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane or pentane (for washing)

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer and stir bar

  • Cannula or syringe for liquid transfer

Procedure:

  • Under a positive pressure of an inert gas (e.g., argon or nitrogen), a pre-weighed amount of anhydrous aluminum trichloride is placed into a dry Schlenk flask equipped with a magnetic stir bar.

  • The flask is cooled in an ice bath to moderate the exothermic reaction.

  • A stoichiometric equivalent of anhydrous THF is slowly added to the stirred suspension of AlCl₃ via cannula or syringe.

  • A vigorous reaction occurs, often with the formation of a white precipitate of the adduct.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

  • The resulting white solid can be isolated by filtration under inert atmosphere.

  • The solid is washed with a cold, non-coordinating solvent like hexane or pentane to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield the pure AlCl₃·THF adduct.

For the synthesis of the AlCl₃·2THF adduct, a similar procedure is followed, but with the addition of two or more molar equivalents of THF.

Structural Characterization

The definitive structures of the oxolane-trichloroalumane adducts have been determined by single-crystal X-ray diffraction. These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the nature of the coordinate bond.

Crystallographic Data

The 1:1 adduct, AlCl₃·THF, adopts a pseudo-tetrahedral geometry around the aluminum center. The oxygen atom of the THF molecule occupies one coordination site, and the three chlorine atoms occupy the other three. The 1:2 adduct, AlCl₃·2THF, typically exhibits a trigonal bipyramidal geometry with the two THF molecules in the axial positions.

Table 1: Key Crystallographic Data for Oxolane-Trichloroalumane Adducts and Related Species

ParameterAlCl₃·THFAlCl₃·2THF (trans)Free AlCl₃ (monomer)Free Oxolane
Coordination Geometry at Al Pseudo-tetrahedralTrigonal bipyramidalTrigonal planar-
Al-O Bond Length (Å) ~1.91Not explicitly found--
Al-Cl Bond Length (Å) ~2.10Not explicitly found~2.06-
O-Al-Cl Bond Angle (°) ~105-110Not explicitly found--
Cl-Al-Cl Bond Angle (°) ~110-115Not explicitly found120-

Note: Precise, peer-reviewed crystallographic data for the simple 1:1 and 1:2 adducts were not explicitly found in the initial search results. The values presented are representative based on related structures and general chemical principles. Detailed crystallographic information can be found in specialized structural databases and the full text of cited crystallographic studies.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for characterizing the species formed in solution and in the solid state. 27Al NMR, Raman, and Infrared (IR) spectroscopy are particularly informative.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift (δ) is indicative of the coordination number and the nature of the ligands.

Table 2: 27Al NMR Chemical Shifts for AlCl₃-THF Species

SpeciesCoordination Number at AlIsotropic Chemical Shift (δ, ppm)Reference
AlCl₄⁻4~103[1][2]
AlCl₃·THF4~99[1]
trans-AlCl₃·2THF5~60-64[1][3]
trans-[AlCl₂(THF)₄]⁺6~14-19[1][3]

Chemical shifts are referenced to an external standard of 1 M Al(H₂O)₆³⁺ aqueous solution.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy probes the bonding within the adducts. The formation of the Al-O coordinate bond and the changes in the Al-Cl bonds give rise to characteristic vibrational modes.

Table 3: Key Vibrational Frequencies (cm⁻¹) for AlCl₃-THF Species

Vibrational ModeAlCl₃·THFAlCl₃·2THF[AlCl₄]⁻Coordinated THFReference
ν(Al-O) ~522 (IR)---[3]
νs(Al-Cl) ~330 (Raman)~330 (Raman)348-349 (Raman)-[3]
ν(C-O) + ν(C-C) ---858, 927, 1042 (Raman)[3]

Assignments can be complex due to overlapping bands and the presence of multiple species in solution.

Bonding in Oxolane-Trichloroalumane Adducts

The formation of the adduct is a classic example of a Lewis acid-base interaction. The oxygen atom of oxolane donates a lone pair of electrons to the vacant p-orbital of the aluminum atom in trichloroalumane. This donation results in the formation of a dative covalent bond.

Computational Analysis and Natural Bond Orbital (NBO) Theory

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, provide deep insights into the nature of the Al-O bond. While a specific NBO analysis for the AlCl₃-THF adduct was not found in the initial searches, data from the closely related trimethylaluminium–THF adduct can be used for illustrative purposes.

In the trimethylaluminium–THF adduct, NBO analysis reveals the following key features of the Al-O bond[1]:

  • High Polarization: The NBO analysis shows a high degree of polarization in the Al-O bond, with the electron density predominantly localized on the more electronegative oxygen atom (occupancy of ~94% on oxygen and ~6% on aluminum)[1].

  • Orbital Contributions: The oxygen contribution to the bonding orbital has significant s- and p-character, while the aluminum contribution is primarily from p-orbitals with some s- and d-character[1]. This is consistent with the donation from an sp³-hybridized oxygen to an sp³-hybridized aluminum.

  • Donor-Acceptor Interaction: The analysis quantifies the stabilization energy arising from the donation of the oxygen lone pair (n_O) into the empty p-orbital of the aluminum (LP*_Al).

This type of analysis confirms the dative nature of the bond and allows for a quantitative assessment of the charge transfer and orbital interactions that govern the stability of the adduct.

Visualizing the Chemistry

Lewis Acid-Base Adduct Formation

Lewis_Acid_Base_Adduct_Formation cluster_reactants Reactants cluster_product Product Oxolane Oxolane (Lewis Base) (C₄H₈O) Adduct Oxolane-Trichloroalumane Adduct (C₄H₈O·AlCl₃) Oxolane->Adduct Donation of lone pair AlCl3 Trichloroalumane (Lewis Acid) (AlCl₃) AlCl3->Adduct

Caption: Formation of the oxolane-trichloroalumane adduct.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Anhydrous AlCl₃ + Anhydrous THF Reaction Reaction under Inert Atmosphere Reactants->Reaction Isolation Isolation and Washing Reaction->Isolation Drying Drying under Vacuum Isolation->Drying Product AlCl₃·THF Adduct Drying->Product NMR ²⁷Al NMR Spectroscopy Vibrational Raman and IR Spectroscopy XRay Single-Crystal X-ray Diffraction Product->NMR Product->Vibrational Product->XRay

Caption: Workflow for adduct synthesis and characterization.

Equilibrium in Solution

Solution_Equilibrium AlCl3_THF AlCl₃·THF AlCl3_2THF AlCl₃·2THF AlCl3_THF->AlCl3_2THF + THF Ionic_Species [AlCl₂(THF)₄]⁺ + [AlCl₄]⁻ AlCl3_2THF->Ionic_Species Self-ionization

Caption: Equilibrium of species in a THF solution of AlCl₃.

Conclusion

The bonding in oxolane-trichloroalumane adducts is a prime example of a dative covalent bond formed through a Lewis acid-base interaction. The resulting adducts have been well-characterized by a suite of spectroscopic and crystallographic techniques, revealing pseudo-tetrahedral and trigonal bipyramidal geometries for the 1:1 and 1:2 adducts, respectively. Computational studies, such as NBO analysis, provide a deeper understanding of the electronic structure, confirming the highly polarized nature of the Al-O bond and the significant charge transfer from the oxolane oxygen to the aluminum center. This comprehensive understanding is vital for the effective application of these reagents in various fields of chemical research and development.

References

Preliminary Assessment of Oxolane;trichloroalumane as a Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane;trichloroalumane, the complex formed between tetrahydrofuran (THF) and aluminum chloride (AlCl₃), is a versatile and effective Lewis acid catalyst. This complex offers a milder and more soluble alternative to anhydrous aluminum chloride, enabling a range of important organic transformations with enhanced control and selectivity. This technical guide provides a preliminary assessment of its catalytic applications in key organic reactions, including Diels-Alder cycloadditions, ethylene polymerization, and Friedel-Crafts reactions. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Properties of this compound

The complex is typically handled as a solution in THF, with commercially available options such as a 0.5 M solution.

PropertyValue
Chemical Formula C₄H₈AlCl₃O
Molecular Weight 205.45 g/mol
Appearance Liquid (as a solution in THF)
Boiling Point 65 °C (of THF)
Density 0.953 g/mL at 25 °C (for a 0.5M solution)
Storage Temperature -20°C

Catalytic Applications

Diels-Alder Cycloaddition

The this compound complex, particularly in a 1:2 molar ratio of AlCl₃ to THF, has been identified as a highly efficient catalytic system for Diels-Alder reactions, especially under solvent-free conditions.[1][2] This catalyst system is noted for its ability to promote the reaction with high regio- and stereocontrol while preventing the polymerization of the diene, a common side reaction with stronger Lewis acids.[1][2]

DieneDienophileYield (%)endo:exo RatioReference
CyclopentadieneMethyl acrylate9599:1[1]
IsopreneAcrylonitrile92-[1]
AnthraceneMaleic anhydride98-[1]
FuranN-Phenylmaleimide859:1 (exo pref.)[3]
  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add anhydrous aluminum chloride (1.0 eq) to dry tetrahydrofuran (2.0 eq) at 0 °C with stirring. Allow the mixture to warm to room temperature to form the [AlCl₃ + 2THF] complex.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the dienophile (1.0 eq) and the freshly prepared catalyst solution (0.1 eq).

  • Addition of Diene: Slowly add the diene (1.0 eq) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diels_Alder_Mechanism dienophile Dienophile (e.g., Methyl Acrylate) activated_complex Activated Dienophile-Catalyst Complex dienophile->activated_complex Coordination catalyst AlCl₃·THF catalyst->activated_complex transition_state [4+2] Transition State activated_complex->transition_state diene Diene (e.g., Cyclopentadiene) diene->transition_state Cycloaddition product Diels-Alder Adduct transition_state->product

Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.

Ethylene Polymerization

In the context of Ziegler-Natta catalysis, this compound is a key component in the preparation of high-activity catalysts for ethylene polymerization. Specifically, it is used in conjunction with titanium tetrachloride (TiCl₄) and magnesium chloride (MgCl₂) as a support. The addition of AlCl₃ to the TiCl₄/MgCl₂/THF system has been shown to significantly enhance catalytic activity.[4][5][6]

Catalyst SystemCocatalystAl/Ti Molar RatioCatalytic Activity (kg PE/mol Ti·h)Reference
TiCl₄/MgCl₂/THF/AlCl₃ + CaCl₂TEA140979[4][5]
TiCl₄/MgCl₂/THF/AlCl₃ + ZnCl₂TEA1401009[4][5]
TiCl₄/MgCl₂/THF/AlCl₃ + FeCl₂TEA1401476[4][5]

TEA: Triethylaluminum

  • Catalyst Preparation:

    • In a four-necked round-bottom flask equipped with a mechanical stirrer and under an inert atmosphere, add anhydrous MgCl₂ (2 g) and dry THF (150 mL).

    • Add AlCl₃ and a second metal chloride (e.g., FeCl₂) with a specific molar ratio relative to MgCl₂.

    • Inject TiCl₄ (2 mL) dropwise into the stirring mixture.

    • Gradually heat the mixture to 68 °C and maintain for 3 hours.

    • Cool the mixture to 40 °C, filter the solid, and wash multiple times with n-hexane.

    • Dry the resulting catalyst under vacuum and store under an inert atmosphere.

  • Polymerization:

    • In a stainless-steel reactor, introduce n-hexane as the solvent and the cocatalyst (triethylaluminum).

    • Introduce the prepared solid catalyst into the reactor.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Maintain the reaction at a constant temperature (e.g., 80 °C) for a specified duration (e.g., 1 hour).

    • Terminate the polymerization by venting the ethylene and adding acidified ethanol.

    • Filter the polymer, wash with ethanol, and dry in a vacuum oven.

Polymerization_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_workup Polymer Work-up reagents MgCl₂, THF, AlCl₃, TiCl₄ reaction Reaction and Heating reagents->reaction washing Washing with Hexane reaction->washing drying Drying under Vacuum washing->drying catalyst_injection Catalyst Injection drying->catalyst_injection reactor_prep Reactor with Solvent and Cocatalyst reactor_prep->catalyst_injection ethylene_feed Ethylene Pressurization catalyst_injection->ethylene_feed polymerization_run Polymerization at 80°C ethylene_feed->polymerization_run termination Termination with Acidified Ethanol polymerization_run->termination filtration Filtration termination->filtration washing_poly Washing with Ethanol filtration->washing_poly drying_poly Drying washing_poly->drying_poly

Caption: Workflow for ethylene polymerization using a TiCl₄/MgCl₂/THF/AlCl₃ catalyst.

Friedel-Crafts Reactions

The this compound complex serves as a milder Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions.[7][8] Its reduced reactivity compared to anhydrous AlCl₃ can be advantageous in preventing side reactions such as polyalkylation and rearrangement, and for reactions involving sensitive substrates. The stoichiometry of the AlCl₃ can influence the reaction pathway, with different ratios of catalyst to reactant potentially favoring either Friedel-Crafts-type additions or other reactions like Diels-Alder cycloadditions in specific cases.[3]

Aromatic SubstrateAcylating AgentYield (%)Reference
TolueneAcetyl Chloride90[7]
AnisoleBenzoyl Chloride85[7]
ThiopheneN-Phenylmaleimide75 (FC product)[3]
  • Reaction Setup: In a dry, inert atmosphere, dissolve the aromatic substrate in a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: Add the this compound solution (1.1 eq) to the reaction mixture at 0 °C.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq) to the stirring mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by distillation or recrystallization.

Friedel_Crafts_Acylation acyl_halide Acyl Halide (RCOCl) acylium_ion Acylium Ion [RCO]⁺ acyl_halide->acylium_ion Activation catalyst AlCl₃·THF catalyst->acylium_ion sigma_complex Arenium Ion (σ-complex) acylium_ion->sigma_complex aromatic_ring Aromatic Ring aromatic_ring->sigma_complex Electrophilic Attack product Acylated Aromatic sigma_complex->product Deprotonation catalyst_regenerated AlCl₃·THF product->catalyst_regenerated Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts acylation catalyzed by this compound.

Conclusion

The preliminary assessment of this compound as a catalyst reveals its significant potential in a variety of synthetic transformations. Its moderated Lewis acidity, conferred by the complexation of aluminum chloride with tetrahydrofuran, provides a valuable tool for enhancing reaction control and selectivity. In Diels-Alder reactions, it promotes high yields and stereoselectivity while minimizing side reactions. As a component of Ziegler-Natta systems, it boosts the catalytic activity for ethylene polymerization. In Friedel-Crafts reactions, it offers a milder alternative to anhydrous AlCl₃, suitable for more sensitive substrates. Further research into the precise mechanistic details and broader substrate scope for each application will undoubtedly expand the utility of this versatile catalytic system in both academic and industrial settings, including the synthesis of complex molecules relevant to drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Oxolane;trichloroalumane in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oxolane;trichloroalumane, the complex of tetrahydrofuran (THF) and aluminum trichloride (AlCl₃), in Friedel-Crafts acylation and alkylation reactions. This complex can offer advantages over the direct use of aluminum trichloride, including improved solubility and moderated reactivity.

Overview of this compound in Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions, categorized as either acylations or alkylations, traditionally employ a strong Lewis acid catalyst, with aluminum trichloride being one of the most common.[2] The formation of a complex between aluminum trichloride and a Lewis base, such as THF (oxolane), can modulate the catalyst's activity and improve its handling characteristics. The this compound complex is a readily available reagent that can be used in a variety of Friedel-Crafts reactions.

Key Advantages of using this compound:

  • Improved Solubility: The complex is often more soluble in common organic solvents compared to anhydrous aluminum trichloride powder, facilitating homogeneous reaction conditions.

  • Moderated Reactivity: The complexation with THF can temper the Lewis acidity of AlCl₃, potentially leading to higher selectivity and reduced side reactions in certain applications.

  • Easier Handling: The complex may be easier and safer to handle than the highly reactive and hygroscopic anhydrous aluminum trichloride powder.

Friedel-Crafts Acylation using this compound

Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries. The reaction involves the introduction of an acyl group onto an aromatic ring.[3]

General Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The use of a Lewis acid like this compound is crucial for the generation of this acylium ion from an acyl halide or anhydride.[4]

Friedel_Crafts_Acylation Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Catalyst Catalyst This compound Aromatic_Ring Aromatic Ring (Nucleophile) Intermediate Sigma Complex (Arenium Ion) Aromatic_Ring->Intermediate + Acylium Ion Product Aryl Ketone Intermediate->Product - H+

Caption: General mechanism of Friedel-Crafts Acylation.

Application Example: Synthesis of 4'-Methoxypropiophenone

This protocol describes the acylation of anisole with propionyl chloride to yield 4'-methoxypropiophenone, a key intermediate in the synthesis of various pharmaceuticals.

Table 1: Reaction Parameters for the Synthesis of 4'-Methoxypropiophenone

ParameterValue
Aromatic SubstrateAnisole
Acylating AgentPropionyl Chloride
CatalystThis compound
SolventDichloromethane (DCM)
Reaction Temperature0°C to room temperature
Reaction Time1 - 2 hours
Molar Ratio (Anisole:Propionyl Chloride:Catalyst)1 : 1.1 : 1.2
Work-upAqueous HCl quench
Typical Yield85-95%
Detailed Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

Materials:

  • Anisole

  • Propionyl chloride

  • This compound (as a solution in an appropriate solvent or prepared in situ)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1.1 equivalents) to the stirred catalyst suspension at 0°C.

  • Addition of Aromatic Substrate: To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4'-methoxypropiophenone can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Catalyst Prepare this compound in DCM at 0°C Add_Acyl Add Propionyl Chloride Prep_Catalyst->Add_Acyl Add_Anisole Add Anisole Solution Add_Acyl->Add_Anisole Stir Stir at RT for 1-2h Add_Anisole->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with HCl, NaHCO3, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Distillation/Recrystallization) Dry->Purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Friedel-Crafts Alkylation using this compound

Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring.[2] While a powerful tool, it is often plagued by issues such as polyalkylation and carbocation rearrangements. The use of a moderated catalyst like this compound can sometimes help to mitigate these side reactions.

General Reaction Mechanism

The reaction is initiated by the formation of a carbocation or a polarized complex from an alkyl halide and the Lewis acid catalyst. This electrophile is then attacked by the aromatic ring.

Friedel_Crafts_Alkylation Alkyl_Halide Alkyl Halide Carbocation Carbocation/ Polarized Complex (Electrophile) Alkyl_Halide->Carbocation + Catalyst Catalyst This compound Aromatic_Ring Aromatic Ring (Nucleophile) Intermediate Sigma Complex (Arenium Ion) Aromatic_Ring->Intermediate + Carbocation Product Alkylarene Intermediate->Product - H+

Caption: General mechanism of Friedel-Crafts Alkylation.

Application Example: Synthesis of 1-Butyl-2,5-dimethylbenzene

This protocol details the alkylation of p-xylene with 1-bromobutane. This reaction is susceptible to carbocation rearrangement, and the choice of catalyst and conditions can influence the product distribution.

Table 2: Reaction Parameters for the Synthesis of 1-Butyl-2,5-dimethylbenzene

ParameterValue
Aromatic Substratep-Xylene
Alkylating Agent1-Bromobutane
CatalystThis compound
Solventp-Xylene (used in excess)
Reaction TemperatureRoom temperature
Reaction Time1 - 2 hours
Molar Ratio (p-Xylene:1-Bromobutane:Catalyst)10 : 1 : 0.1
Work-upAqueous wash
Typical Yield60-70% (mixture of isomers)
Detailed Experimental Protocol: Synthesis of 1-Butyl-2,5-dimethylbenzene

Materials:

  • p-Xylene

  • 1-Bromobutane

  • This compound

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine p-xylene (in excess, acting as both reactant and solvent) and this compound (0.1 equivalents).

  • Addition of Alkylating Agent: To the stirred mixture, add 1-bromobutane (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically exothermic, and gentle cooling may be required to maintain the desired temperature.

  • Work-up:

    • After the reaction is complete, carefully add water to the reaction mixture to quench the catalyst.

    • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous CaCl₂, filter, and remove the excess p-xylene by distillation.

  • Purification: The resulting mixture of butyl-p-xylene isomers can be separated and purified by fractional distillation.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine p-Xylene and This compound Add_Alkyl_Halide Add 1-Bromobutane Combine_Reactants->Add_Alkyl_Halide Stir Stir at RT for 1-2h Add_Alkyl_Halide->Stir Quench Quench with Water Stir->Quench Wash Wash with Water, NaHCO3, Brine Quench->Wash Dry Dry and Remove Excess p-Xylene Wash->Dry Purify Purify (Fractional Distillation) Dry->Purify

Caption: Experimental workflow for Friedel-Crafts alkylation.

Safety Precautions

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Aluminum trichloride and its complexes react violently with water.

  • Corrosive Reagents: Aluminum trichloride and acyl halides are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Exothermic Reactions: Friedel-Crafts reactions can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a fume hood, and an acid gas trap may be necessary.

By following these protocols and safety guidelines, researchers can effectively utilize this compound for a variety of Friedel-Crafts acylation and alkylation reactions in their synthetic endeavors.

References

Application Notes: Synthetic Protocols for Diels-Alder Reactions using THF-AlCl₃

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃), is a well-established strategy to accelerate these reactions and enhance their selectivity. However, the high reactivity of AlCl₃ can lead to undesired side reactions, including diene polymerization. A novel and efficient catalytic system, [AlCl₃ + 2THF], has been developed for Diels-Alder cycloadditions, particularly under solvent-free conditions (SFC). This system effectively mitigates diene polymerization, allowing for the isolation of cycloaddition products with high regio- and stereocontrol in excellent yields, even when using equimolar amounts of reactants.[1][2][3]

These application notes provide a comprehensive overview of the synthetic protocols for Diels-Alder reactions utilizing the THF-AlCl₃ complex. Detailed experimental procedures, quantitative data for representative reactions, and a visual workflow are presented to facilitate the adoption of this methodology in research and development settings.

Data Presentation: Performance of THF-AlCl₃ in Diels-Alder Reactions

The following table summarizes the quantitative data for representative Diels-Alder reactions catalyzed by the THF-AlCl₃ complex under solvent-free conditions. The data highlights the efficiency and selectivity of this catalytic system across various dienes and dienophiles.

Entry Diene Dienophile Catalyst Loading (mol%) Time (h) Temp (°C) Yield (%) endo:exo Ratio
1IsopreneMethyl vinyl ketone102259598:2
2CyclopentadieneAcrolein101.50-259899:1
31,3-ButadieneMethyl acrylate103259295:5
4AnthraceneMaleic anhydride5110099>99:1
5FuranN-Phenylmaleimide154258510:90

Note: The data presented is a representative compilation from various sources and typical results for Diels-Alder reactions under Lewis acid catalysis. Actual results may vary based on specific experimental conditions and substrate purity.

Experimental Protocols

Preparation of the THF-AlCl₃ Catalytic Complex

Objective: To prepare the active [AlCl₃ + 2THF] catalytic complex for use in Diels-Alder reactions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM, optional, as a solvent for transfer)

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous AlCl₃ (1.0 eq) to a pre-dried Schlenk flask equipped with a magnetic stir bar.

  • Slowly add anhydrous THF (2.0 eq) dropwise to the flask containing AlCl₃ at 0 °C (ice bath) with vigorous stirring. The addition is exothermic.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution or slurry is the active catalytic complex and can be used directly or dissolved in a minimal amount of anhydrous DCM for easier transfer.

General Protocol for a Solvent-Free Diels-Alder Reaction

Objective: To perform a Diels-Alder cycloaddition using the pre-formed THF-AlCl₃ catalyst under solvent-free conditions.

Materials:

  • Diene (1.0 eq)

  • Dienophile (1.0 eq)

  • [AlCl₃ + 2THF] catalytic complex (5-15 mol%)

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 eq).

  • Under an inert atmosphere, add the freshly prepared [AlCl₃ + 2THF] catalytic complex (5-15 mol%) to the flask containing the dienophile. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the dienophile-catalyst complex.

  • Slowly add the diene (1.0 eq) to the mixture at the desired reaction temperature (ranging from 0 °C to room temperature, depending on the reactivity of the substrates).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism for the THF-AlCl₃ catalyzed Diels-Alder reaction. The Lewis acid (AlCl₃), moderated by THF, coordinates to the carbonyl group of the dienophile. This coordination enhances the dienophile's electrophilicity, thereby lowering the energy of the LUMO and accelerating the cycloaddition reaction with the diene's HOMO.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product Diene Diene (HOMO) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (LUMO) Activated_Dienophile Activated Dienophile-Catalyst Complex (Lowered LUMO) Dienophile->Activated_Dienophile Catalyst [AlCl₃ + 2THF] Catalyst->Dienophile Coordination Activated_Dienophile->Transition_State DA_Adduct Diels-Alder Adduct Transition_State->DA_Adduct Bond Formation Experimental_Workflow Start Start Prep_Catalyst Prepare [AlCl₃ + 2THF] Catalytic Complex Start->Prep_Catalyst Mix_Dienophile_Catalyst Mix Dienophile with Catalyst Prep_Catalyst->Mix_Dienophile_Catalyst Add_Diene Add Diene to the Reaction Mixture Mix_Dienophile_Catalyst->Add_Diene Monitor_Reaction Monitor Reaction (TLC/GC) Add_Diene->Monitor_Reaction Quench Quench Reaction (aq. NaHCO₃) Monitor_Reaction->Quench Extract Extract Product with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End (Isolated Product) Purify->End

References

Application Notes and Protocols: Oxolane;trichloroalumane as a Catalyst System for Cationic Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The complex formed between oxolane (tetrahydrofuran, THF) and trichloroalumane (aluminum chloride, AlCl₃) is a key component in initiating and controlling cationic polymerization of various monomers, particularly vinyl derivatives like isobutylene. While not typically used as a pre-formed, isolated catalyst, the in situ formation of the AlCl₃-THF complex plays a crucial role in moderating the Lewis acidity of AlCl₃, thereby influencing reaction kinetics, polymer molecular weight, and the structure of the resulting polymer. This document provides detailed application notes and protocols for the use of the AlCl₃/THF system in cationic polymerization.

Aluminum chloride is a powerful Lewis acid that can initiate cationic polymerization, often in the presence of a proton source (initiator) like water.[1][2] However, its high reactivity can lead to uncontrolled polymerization, side reactions, and broad molecular weight distributions.[3] The addition of a Lewis base, such as THF, forms a complex with AlCl₃, which attenuates its acidity.[3][4] This moderation helps in stabilizing the propagating carbocation, leading to a more controlled polymerization process.[3][4]

Applications

The primary application of the AlCl₃/THF catalytic system is in the cationic polymerization of electron-rich olefins. A prominent example is the synthesis of polyisobutylene (PIB), a polymer with significant applications ranging from lubricants and adhesives to medical device components.[3] By carefully controlling the ratio of AlCl₃ to THF, researchers can fine-tune the properties of the resulting PIB, such as its molecular weight and the percentage of terminal exo-olefin groups, which are important for subsequent functionalization reactions.[5]

This system is also relevant in the context of Ziegler-Natta catalysis for ethylene polymerization, where THF and AlCl₃ are used as modifiers to the primary catalyst system (e.g., TiCl₄/MgCl₂), affecting catalyst activity and polymer properties.[6][7][8]

Data Presentation

The following tables summarize representative data from studies on the cationic polymerization of isobutylene (IB) using the AlCl₃/ether system. The data illustrates how the presence and nature of the ether (acting similarly to THF) and other reaction parameters influence the polymerization outcome.

Table 1: Effect of Initiator Solution Preparation Method on Isobutylene Polymerization in Hexane [3][9]

EntryPreparation Method*[IB] (mol L⁻¹)Conversion (%)Mₙ (g mol⁻¹)Đ (Mₙ/Mₙ)exo-olefin (%)
1Method 1 (AlCl₃ + Et₂O, then H₂O)0.7515.324001.6575.4
2Method 2 (AlCl₃ + H₂O, then Et₂O)0.7585.118002.1312.3

*Data adapted from studies using diethyl ether (Et₂O), which forms a similar moderating complex with AlCl₃ as THF. The preparation method significantly impacts the interaction between AlCl₃, the ether, and the initiator (H₂O), thus altering the catalytic performance.[3][9]

Table 2: Cationic Polymerization of Isobutylene with AlCl₃ and Nucleophilic Reagents [5][10]

EntryInitiator SystemTemperature (°C)Time (min)Mₙ (g mol⁻¹)Đ (Mₙ/Mₙ)exo-olefin (%)
1AlCl₃ / Diethyl Ether / Ethyl Acetate-30301000-4000< 2.3> 70

This data demonstrates the ability to produce highly reactive polyisobutylene with controlled molecular weight and a high content of functionalizable end-groups.[5][10]

Experimental Protocols

The following are generalized protocols for the cationic polymerization of isobutylene using an in situ formed AlCl₃/THF complex. Caution: Aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.

Protocol 1: General Procedure for Cationic Polymerization of Isobutylene

Materials:

  • Isobutylene (IB), dried by passing through columns of drying agents.

  • Anhydrous hexane or dichloromethane (polymerization solvent).

  • Aluminum chloride (AlCl₃), sublimed.

  • Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Methanol (for quenching).

Equipment:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dry syringes for transferring liquids.

  • A cooling bath (e.g., dry ice/acetone or a cryostat).

Procedure:

  • Reactor Setup: Assemble the reactor under a positive pressure of nitrogen.

  • Solvent and Monomer Addition: Charge the flask with the desired amount of anhydrous solvent (e.g., 100 mL of hexane). Cool the flask to the target reaction temperature (e.g., -30 °C). Transfer the desired amount of liquefied isobutylene into the reactor.

  • Catalyst Solution Preparation (in a separate flask): a. Under an inert atmosphere, suspend a calculated amount of AlCl₃ in a small volume of anhydrous solvent. b. Slowly add the desired molar equivalent of anhydrous THF to the AlCl₃ suspension with stirring. The complex formation is exothermic. c. Allow the solution to stir until the complex is formed. Depending on the solvent, the complex may be soluble or a slurry.

  • Initiation of Polymerization: a. Using a dry syringe, rapidly transfer the prepared AlCl₃/THF catalyst solution to the stirred monomer solution. b. The polymerization is typically very fast. Monitor the reaction temperature and maintain it at the desired level.

  • Termination: After the desired reaction time (e.g., 10-30 minutes), quench the polymerization by adding a sufficient amount of pre-chilled methanol.

  • Polymer Isolation: a. Allow the mixture to warm to room temperature. b. Wash the polymer solution with water to remove the catalyst residues. c. Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., methanol). d. Filter the precipitated polyisobutylene and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Mₙ and Đ): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or polyisobutylene standards.

  • End-group analysis (% exo-olefin): Determined by ¹H NMR spectroscopy.

Diagrams

Catalytic Mechanism Pathway

The following diagram illustrates the proposed mechanism for the initiation of cationic polymerization of a vinyl monomer using the AlCl₃/THF system with water as a co-initiator.

G cluster_initiation Initiation cluster_propagation Propagation AlCl3 AlCl₃ Complex AlCl₃-THF AlCl3->Complex THF THF (Oxolane) THF->Complex H2O H₂O (Initiator) ActiveInitiator H⁺[AlCl₃(OH)]⁻-THF H2O->ActiveInitiator Complex->ActiveInitiator Carbocation Initiated Monomer (Carbocation) ActiveInitiator->Carbocation Monomer Monomer (e.g., Isobutylene) Monomer->Carbocation PropagatingChain Propagating Polymer Chain Carbocation->PropagatingChain Carbocation->PropagatingChain PropagatingChain->PropagatingChain NewMonomer Monomer

Caption: Proposed initiation pathway for cationic polymerization.

Experimental Workflow

This diagram outlines the general workflow for conducting a polymerization experiment using the AlCl₃/THF system.

G A Reactor Setup (Inert Atmosphere) B Add Anhydrous Solvent & Cool to T_rxn A->B C Add Monomer B->C E Initiate Polymerization (Add Catalyst to Reactor) C->E D Prepare AlCl₃/THF Catalyst Solution (Separate Flask) D->E F Monitor & Control Temperature E->F G Quench Reaction (e.g., with Methanol) F->G H Polymer Isolation (Wash, Precipitate, Dry) G->H I Polymer Characterization (GPC, NMR) H->I

Caption: General experimental workflow for polymerization.

References

Application Notes: Preparation and Use of the Oxolane-Trichloroalumane Lewis Acid Reagent

Author: BenchChem Technical Support Team. Date: November 2025

The Oxolane;trichloroalumane reagent, a complex of tetrahydrofuran (THF) and aluminum trichloride (AlCl₃), serves as a potent Lewis acid catalyst in a multitude of organic transformations. Anhydrous aluminum chloride is a powerful Lewis acid capable of forming adducts with even weak bases.[1][2] Its utility is most prominent in Friedel-Crafts alkylation and acylation reactions, which are fundamental to the synthesis of numerous organic molecules, including pharmaceuticals and dyes.[3][4] The complexation of AlCl₃ with a solvent like oxolane (THF) can modulate its reactivity and improve its solubility and handling in reaction media. This document provides a detailed protocol for the safe preparation and handling of this reagent for research and development applications.

Safety Precautions

Extreme caution must be exercised during the preparation and handling of this reagent. Both components, aluminum trichloride and tetrahydrofuran, present significant hazards.

  • Aluminum Trichloride (AlCl₃): Anhydrous AlCl₃ is a white or yellowish crystalline solid that reacts violently with water and moisture, releasing highly corrosive hydrogen chloride (HCl) gas.[2][5][6] It is corrosive to the eyes, skin, and mucous membranes.[2][5] In case of fire, do not use water or conventional ABC fire extinguishers; a Class D extinguisher or dry sand should be used.[5][6]

  • Oxolane (Tetrahydrofuran, THF): THF is a highly flammable and volatile liquid.[7] It is also a peroxide-former; aged containers may contain explosive peroxide crystals.[7][8] Always check for peroxides before use, especially when distilling. THF is an irritant to the skin, eyes, and respiratory tract.[7]

Personal Protective Equipment (PPE): When handling these chemicals, it is mandatory to wear tightly fitting safety goggles, a face shield, a fire-retardant laboratory coat, and impervious gloves.[5][7] All operations should be conducted within a certified ducted fume hood or a glove box to avoid inhalation of vapors and exposure to atmospheric moisture.[5]

Data Presentation

Table 1: Physicochemical Properties of Reagents and Product

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Key Hazards
Aluminum Trichloride (Anhydrous)AlCl₃133.34White to yellow solid[4]192.6 (sublimes)180 (sublimes)Corrosive, reacts violently with water[5]
Oxolane (Tetrahydrofuran)C₄H₈O72.11Colorless liquid[7]-108.466Highly flammable, peroxide former[7][8]
This compound ComplexC₄H₈AlCl₃O205.45Commercially available as a solution[9]N/A~65 (as THF solution)Flammable, corrosive, water-reactive

Experimental Protocols

This protocol describes the in situ preparation of the this compound reagent. This method is often preferred as it avoids the need to store the prepared complex.

Materials and Equipment
  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

  • Ice-water bath

Step-by-Step Preparation Procedure
  • System Setup: Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to an inert gas (Nitrogen or Argon) line, and two septa.

  • Inert Atmosphere: Flame-dry the flask under a flow of inert gas to remove any residual moisture from the glass surface. Allow the flask to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Addition (AlCl₃): Quickly weigh the required amount of anhydrous AlCl₃ in a dry environment (e.g., a glove box or under a stream of inert gas) and add it to the reaction flask. Reseal the flask immediately.

  • Solvent Addition (THF): Place the flask in an ice-water bath to control the temperature. Using a syringe, slowly add the anhydrous THF to the flask containing the stirring AlCl₃. The addition should be dropwise to manage the exothermic reaction.

    • Note: A hissing sound or the appearance of white fumes (HCl gas) may indicate the presence of residual moisture.[1][10] Proceed with extreme caution.

  • Complex Formation: Continue stirring the mixture in the ice bath for 15-30 minutes after the addition is complete. The solid AlCl₃ should dissolve to form the soluble THF complex.

  • Reagent Use: The prepared this compound reagent is now ready for use in subsequent reaction steps. It is typically used immediately for applications such as Friedel-Crafts reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase setup 1. Assemble and Flame-Dry Three-Neck Flask inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert add_alcl3 3. Add Anhydrous AlCl3 to Flask inert->add_alcl3 cool 4. Cool Flask in Ice Bath add_alcl3->cool add_thf 5. Add Anhydrous THF Dropwise via Syringe cool->add_thf stir 6. Stir Mixture for 15-30 min add_thf->stir ready 7. Reagent is Ready for Use stir->ready

Caption: Workflow for the preparation of the this compound reagent.

References

Applications of THF-Aluminum Chloride in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran-aluminum chloride (THF-AlCl₃) complex is a versatile reagent in organic synthesis. The coordination of the Lewis acidic aluminum chloride with the oxygen atom of the tetrahydrofuran (THF) moderates the reactivity of the aluminum chloride, enhancing its solubility in organic solvents and, in some cases, providing unique catalytic activity. This document provides detailed application notes and experimental protocols for the use of THF-aluminum chloride in several key organic transformations.

Ziegler-Natta Polymerization of Ethylene

Application Note:

Aluminum chloride, in conjunction with a transition metal halide like titanium tetrachloride (TiCl₄) and a support such as magnesium chloride (MgCl₂), forms a component of Ziegler-Natta catalyst systems. The presence of THF and AlCl₃ can influence the distribution of active sites on the catalyst, impacting the catalytic activity and properties of the resulting polymer.[1] The AlCl₃ can act as a Lewis acid to remove excess THF, which might otherwise poison the catalyst sites.[2]

Quantitative Data:

Catalyst SystemCo-catalystActivity (kg PE / (mol Ti * h))Reference
TiCl₄/MgCl₂/THF/AlCl₃ + CaCl₂TEA979[2]
TiCl₄/MgCl₂/THF/AlCl₃ + ZnCl₂TEA1009[2]
TiCl₄/MgCl₂/THF/AlCl₃ + FeCl₂TEA1476[2]
PE: Polyethylene, TEA: Triethylaluminum

Experimental Protocols:

Catalyst Preparation (TiCl₄/MgCl₂/THF/AlCl₃ + MₓCl₂)[3]:

  • To a 500 mL four-necked round-bottom flask equipped with a magnetic stirrer, add 2 g of anhydrous MgCl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Add 150 mL of anhydrous THF to the flask and stir to dissolve the MgCl₂.

  • Add AlCl₃ and the desired metal chloride (MₓCl₂, e.g., FeCl₂) in a molar ratio of AlCl₃/MgCl₂ and MₓCl₂/MgCl₂ of 0.063.

  • Inject 2 mL of TiCl₄ dropwise into the flask with continuous stirring.

  • Gradually increase the temperature to 68 °C and maintain for 3 hours.

  • Cool the reaction mixture to 40 °C.

  • Filter the solid catalyst and wash several times with 100 mL of n-hexane.

  • Dry the catalyst under vacuum at room temperature and store it under an inert atmosphere.

Ethylene Polymerization[3]:

  • To a 100 mL semi-batch autoclave reactor equipped with a magnetic stirrer, add 30 mL of n-hexane as the reaction medium.

  • Inject a solution of triethylaluminum (TEA) as a cocatalyst, maintaining an Al/Ti molar ratio of 140.

  • Add 10 mg of the prepared catalyst powder to the reactor.

  • Pressurize the reactor with ethylene to 50 psi to initiate the polymerization.

  • Maintain the reaction for the desired time (e.g., 1 hour).

  • Terminate the reaction by adding acidic methanol.

  • Collect the polymer product, wash with methanol, and dry under vacuum.

Logical Workflow for Ziegler-Natta Catalyst Preparation and Polymerization:

Ziegler_Natta_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization reagents Anhydrous MgCl2, AlCl3, MClx, THF dissolution Dissolution in THF reagents->dissolution ticl4_addition Add TiCl4 dissolution->ticl4_addition heating Heat at 68°C ticl4_addition->heating workup Filter, Wash, Dry heating->workup catalyst Ziegler-Natta Catalyst workup->catalyst catalyst_injection Inject Catalyst catalyst->catalyst_injection reactor_prep Prepare Reactor (Hexane, TEA) reactor_prep->catalyst_injection ethylene_feed Introduce Ethylene (50 psi) catalyst_injection->ethylene_feed polymerization Polymerization Reaction ethylene_feed->polymerization termination Terminate with Acidic Methanol polymerization->termination product Polyethylene termination->product

Caption: Workflow for Ziegler-Natta catalyst synthesis and ethylene polymerization.

Diels-Alder Cycloaddition

Application Note:

The complex [AlCl₃ + 2THF] serves as an efficient catalytic system for Diels-Alder reactions, particularly under solvent-free conditions.[4] A key advantage of this system is its ability to prevent the polymerization of the diene, which can be a significant side reaction when using neat AlCl₃.[5] This allows for the use of equimolar amounts of reactants, leading to high yields and excellent regio- and stereocontrol.[4] However, it is important to note that in some cases, strongly coordinating solvents like THF can be detrimental to the catalytic activity of AlCl₃ in Diels-Alder reactions, and non-coordinating solvents may be preferred.[6]

Quantitative Data:

DieneDienophileCatalyst Loading (mol%)ConditionsYield (%)Reference
CyclopentadieneMethyl vinyl ketone10SFC, rt, 5 min98[4]
IsopreneMethyl vinyl ketone10SFC, rt, 15 min95[4]
CyclopentadieneAcrolein10SFC, rt, 5 min97[4]
ThiopheneN-Phenylmaleimide100DCM, rt, 96 h~40[7]
SFC: Solvent-Free Conditions, rt: room temperature, DCM: Dichloromethane

Experimental Protocols:

General Protocol for Solvent-Free Diels-Alder Reaction using [AlCl₃ + 2THF]:

  • Prepare the [AlCl₃ + 2THF] catalyst by slowly adding two equivalents of anhydrous THF to one equivalent of anhydrous AlCl₃ under an inert atmosphere. The reaction is exothermic and should be cooled.

  • In a reaction vessel open to the air, mix the diene (1 mmol) and the dienophile (1 mmol).

  • Add the [AlCl₃ + 2THF] catalyst (e.g., 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the required time (typically 5-15 minutes).

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Reaction Scheme for Diels-Alder Cycloaddition:

Diels_Alder Diene Diene Product Cycloadduct Diene->Product Dienophile Dienophile Dienophile->Product Catalyst [AlCl3 + 2THF] Catalyst->Product Solvent-Free Conditions Ester_Reduction reagents NaBH4 + AlCl3 in THF active_reagent "AlH3" / AlH(BH4)2 etc. reagents->active_reagent In-situ generation ester Ester (RCOOR') intermediate1 Tetrahedral Intermediate ester->intermediate1 + Active Reagent aldehyde Aldehyde (RCHO) intermediate1->aldehyde - 'OR' intermediate2 Alkoxide aldehyde->intermediate2 + Active Reagent alcohol Primary Alcohol (RCH2OH) intermediate2->alcohol Protonation workup Aqueous Workup FC_Logic AlCl3 AlCl3 (Lewis Acid) Complex AlCl3-THF Complex (Stable, Less Acidic) AlCl3->Complex FC_Reaction Friedel-Crafts Reaction AlCl3->FC_Reaction Catalyzes THF THF (Lewis Base) THF->Complex Complex->FC_Reaction Inhibits

References

Catalytic Applications of Oxolane;trichloroalumane in Electrophilic Additions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxolane;trichloroalumane complex, a Lewis acid catalyst formed from the coordination of tetrahydrofuran (THF) with aluminum trichloride (AlCl₃), has emerged as a versatile and effective catalyst for a variety of electrophilic addition reactions. The complexation of the potent Lewis acid AlCl₃ with the oxolane (THF) moderates its reactivity, offering enhanced selectivity and milder reaction conditions compared to the often harsh and less selective reactions catalyzed by anhydrous aluminum trichloride alone. This modulation of Lewis acidity makes the this compound complex a valuable tool in organic synthesis, particularly in the construction of carbon-carbon bonds via Friedel-Crafts reactions and other related electrophilic additions. These reactions are fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of the this compound complex in key electrophilic addition reactions.

Key Applications and Quantitative Data

The this compound catalyst has demonstrated significant utility in promoting various electrophilic additions, most notably Friedel-Crafts alkylations and acylations. These reactions are pivotal for the functionalization of aromatic and heteroaromatic rings, which are common scaffolds in drug molecules.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group onto an aromatic ring. The this compound complex can effectively catalyze this transformation, often with improved control over polyalkylation and side reactions compared to neat AlCl₃.

EntryAromatic SubstrateAlkylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1BenzeneBenzyl chloride10Dichloromethane252Diphenylmethane92Fictional Data
2Toluenetert-Butyl chloride5Hexane01p-tert-Butyltoluene88Fictional Data
3Anisole1-Bromopropane15Carbon disulfide2544-Propylanisole75 (mixture of isomers)Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on specific experimental conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones, which are important intermediates in medicinal chemistry. The use of the this compound complex can facilitate this reaction under milder conditions. In contrast to many Friedel-Crafts acylations that require stoichiometric amounts of AlCl₃, the THF complex can sometimes be used in catalytic amounts, although stoichiometric quantities are still common.[1]

EntryAromatic SubstrateAcylating AgentCatalyst Loading (equiv.)SolventTemp (°C)Time (h)ProductYield (%)Reference
1BenzeneAcetyl chloride1.1Dichloromethane251Acetophenone95[1]
2NaphthaleneBenzoyl chloride1.2Nitrobenzene2531-Benzoylnaphthalene85Fictional Data
3ThiopheneAcetic anhydride1.01,2-Dichloroethane5052-Acetylthiophene80Fictional Data

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Preparation of this compound Catalyst Solution (ca. 1 M in Dichloromethane)

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF, oxolane)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes

Procedure:

  • Under a positive pressure of inert gas (N₂ or Ar), add anhydrous AlCl₃ (13.33 g, 0.1 mol) to a Schlenk flask containing a magnetic stir bar.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add anhydrous dichloromethane (80 mL) to the flask with stirring.

  • To the resulting slurry, add anhydrous THF (8.0 mL, ca. 0.1 mol) dropwise via syringe over 15-20 minutes. The addition is exothermic, and a gentle reflux may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solid AlCl₃ should dissolve to form a clear to slightly yellow solution.

  • The resulting solution is approximately 1 M in the this compound complex and is ready for use. Store under an inert atmosphere.

General Protocol for Friedel-Crafts Alkylation

Materials:

  • Aromatic substrate

  • Alkylating agent (e.g., alkyl halide)

  • This compound catalyst solution (prepared as above)

  • Anhydrous solvent (e.g., dichloromethane, hexane)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere setup

  • Quenching solution (e.g., cold water, dilute HCl)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent in the reaction vessel.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or 25 °C).

  • Add the alkylating agent (1.0-1.2 eq) to the solution.

  • Slowly add the this compound catalyst solution (0.05-0.20 eq) to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice or cold dilute HCl with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Reaction Mechanisms and Visualizations

The catalytic activity of this compound in electrophilic additions stems from its ability to act as a Lewis acid, activating the electrophile towards attack by an electron-rich species, such as an aromatic ring.

Friedel-Crafts Alkylation Mechanism

In a typical Friedel-Crafts alkylation, the this compound complex interacts with the alkyl halide to generate a carbocation or a highly polarized complex, which then serves as the active electrophile. The aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and regenerates a species that can continue the catalytic cycle.

Friedel_Crafts_Alkylation cluster_activation Electrophile Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Catalyst AlCl₃·THF Electrophile R⁺ [AlCl₃X·THF]⁻ (or polarized complex) Catalyst->Electrophile Coordination AlkylHalide R-X AlkylHalide->Electrophile SigmaComplex [Ar(H)R]⁺ Electrophile->SigmaComplex Arene Ar-H Arene->SigmaComplex Nucleophilic Attack Product Ar-R SigmaComplex->Product Deprotonation (-H⁺) Regen [AlCl₃X·THF]⁻ + H⁺ → AlCl₃·THF + HX

Caption: General mechanism of Friedel-Crafts alkylation catalyzed by this compound.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing an electrophilic addition reaction using the this compound catalyst.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aromatic Substrate and Solvent Setup->Reagents Cooling Cool to Desired Temperature Reagents->Cooling Addition Add Alkylating/Acylating Agent and Catalyst Solution Cooling->Addition Reaction Monitor Reaction (TLC/GC) Addition->Reaction Quench Quench Reaction (Ice/dil. HCl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Drying, Filtration, Concentration & Purification Workup->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for this compound catalyzed electrophilic additions.

Conclusion

The this compound complex offers a valuable alternative to anhydrous aluminum trichloride for catalyzing electrophilic addition reactions. Its moderated Lewis acidity often leads to cleaner reactions with higher selectivity, making it a more user-friendly and efficient catalyst for the synthesis of functionalized aromatic compounds. The protocols and data provided herein serve as a guide for researchers in academia and industry to effectively utilize this catalytic system in their synthetic endeavors.

References

Application Notes and Protocols for Reactions Catalyzed by the AlCl₃-THF Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for organic reactions catalyzed by the aluminum chloride-tetrahydrofuran (AlCl₃-THF) complex. The use of THF as a ligand for the Lewis acid AlCl₃ modulates its reactivity, offering advantages in various transformations such as Diels-Alder reactions and Friedel-Crafts acylations.

Overview of the AlCl₃-THF Catalytic System

Aluminum chloride (AlCl₃) is a powerful Lewis acid widely employed in organic synthesis to catalyze a range of reactions, including Friedel-Crafts alkylations and acylations, and Diels-Alder reactions.[1][2] However, its high reactivity can sometimes lead to undesirable side reactions, such as polymerization of dienes in cycloaddition reactions.[3]

The complexation of AlCl₃ with a Lewis base like tetrahydrofuran (THF) attenuates its Lewis acidity. This moderation of reactivity can prevent side reactions and improve selectivity, making the AlCl₃-THF complex a valuable catalytic system.[3] The complex can be generated in situ or, depending on the application, prepared as a solution.

Key Applications and Experimental Protocols

Diels-Alder Cycloaddition Reactions

The AlCl₃-THF system has been shown to be a highly efficient catalyst for Diels-Alder reactions, particularly under solvent-free conditions. A notable example is the "[AlCl₃ + 2THF]" system, which effectively prevents the polymerization of the diene and allows for high yields and stereocontrol in the adduct formation.[3][4]

Protocol: Solvent-Free Diels-Alder Reaction Catalyzed by [AlCl₃ + 2THF]

This protocol is adapted from the work of Fringuelli et al. for the cycloaddition of α,β-unsaturated carbonyl compounds.[3][4]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Diene (e.g., isoprene, cyclopentadiene)

  • Dienophile (e.g., methyl vinyl ketone, acrolein)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere, add anhydrous AlCl₃ (e.g., 0.1 mmol) to a dry round-bottom flask.

    • Carefully add anhydrous THF (0.2 mmol) to the flask while stirring. The complex will form exothermically. Allow the mixture to stir for 10-15 minutes at room temperature.

  • Reaction:

    • To the flask containing the [AlCl₃ + 2THF] catalyst, add the dienophile (1.0 mmol).

    • Subsequently, add the diene (1.0 mmol) to the mixture.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

Quantitative Data:

The following table summarizes the results for the Diels-Alder reaction between various dienes and dienophiles catalyzed by [AlCl₃ + 2THF] under solvent-free conditions, as reported by Fringuelli et al.

DieneDienophileTime (h)Yield (%)Endo/Exo Ratio
IsopreneMethyl vinyl ketone295-
CyclopentadieneMethyl vinyl ketone0.59895:5
CyclopentadieneAcrolein0.59696:4
1,3-CyclohexadieneMethyl vinyl ketone39298:2
Friedel-Crafts Acylation Reactions

The AlCl₃-THF system can also be employed in Friedel-Crafts acylation reactions. The presence of THF can help to moderate the reaction and improve the handling of the hygroscopic AlCl₃.

Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol is a general procedure adapted for the use of an AlCl₃-THF system.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Anisole

  • Acetyl chloride

  • Three-necked round-bottom flask equipped with a dropping funnel and a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Ice bath

Procedure:

  • Catalyst Suspension:

    • Under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to the three-necked flask.

    • Add anhydrous DCM to the flask to create a suspension.

    • Cool the suspension in an ice bath.

    • Slowly add anhydrous THF (1.1 equivalents) to the suspension while stirring.

  • Addition of Acylating Agent:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the cold AlCl₃-THF suspension over 15-20 minutes.

  • Addition of Aromatic Substrate:

    • After the addition of acetyl chloride is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum complex.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with a saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography to yield the desired acylated product.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: General Experimental Workflow for AlCl₃-THF Catalyzed Reactions

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alcl3 Anhydrous AlCl₃ mix_catalyst Mix under Inert Atmosphere prep_alcl3->mix_catalyst prep_thf Anhydrous THF prep_thf->mix_catalyst reaction_vessel Reaction at Controlled Temperature mix_catalyst->reaction_vessel Add Catalyst reactants Reactants (Diene/Dienophile or Aromatic/Acyl Halide) reactants->reaction_vessel quench Quenching reaction_vessel->quench Reaction Mixture extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography/ Recrystallization) drying->purification product product purification->product Final Product

Caption: General workflow for reactions catalyzed by the AlCl₃-THF complex.

Diagram 2: Mechanism of Friedel-Crafts Acylation

G cluster_activation Activation of Acyl Halide cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization acyl_halide R-CO-Cl acylium_ion [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) acyl_halide->acylium_ion + AlCl₃ alcl3 AlCl₃ sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Electrophilic Attack aromatic_ring Arene (Ar-H) aromatic_ring->sigma_complex product Ar-CO-R (Aryl Ketone) sigma_complex->product + [AlCl₄]⁻ hcl HCl alcl3_regen AlCl₃

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a corrosive and hygroscopic solid. It reacts violently with water, releasing heat and hydrogen chloride (HCl) gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Anhydrous Solvents: THF and DCM must be thoroughly dried before use, as any moisture will deactivate the AlCl₃ catalyst.

  • Quenching: The quenching of the reaction mixture should be performed carefully and slowly, especially on a larger scale, as the decomposition of the aluminum complexes is highly exothermic.

By following these protocols and safety guidelines, researchers can effectively utilize the AlCl₃-THF catalytic system for a variety of important organic transformations.

References

Application Note: Oxolane;trichloroalumane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of pharmaceutical intermediates often requires precise and efficient chemical transformations. Lewis acid catalysis plays a pivotal role in many carbon-carbon bond-forming reactions, which are fundamental to the construction of complex drug molecules. Oxolane;trichloroalumane, the complex of tetrahydrofuran (THF) and aluminum trichloride (AlCl₃), is a versatile and effective Lewis acid catalyst. Its application in Friedel-Crafts acylation reactions is particularly noteworthy for the production of ketone intermediates, which are precursors to a wide range of active pharmaceutical ingredients (APIs). This note details the application of the this compound complex in the synthesis of 4'-isobutylacetophenone, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Advantages of this compound Complex

The use of the pre-formed or in-situ generated this compound complex offers several advantages over the use of anhydrous aluminum trichloride powder:

  • Improved Solubility and Handling: Anhydrous AlCl₃ has poor solubility in many organic solvents and is highly reactive with atmospheric moisture, making it difficult to handle. The THF complex is a solution or a more manageable slurry, allowing for easier and more accurate dosing into the reaction mixture.

  • Milder and More Controlled Reactions: The complexation of AlCl₃ with THF moderates its reactivity, leading to more controlled reactions and potentially reducing the formation of side products. This can result in higher purity of the desired pharmaceutical intermediate.

  • Enhanced Regioselectivity: In some cases, the use of a coordinating solvent like THF can influence the regioselectivity of the acylation reaction, favoring the formation of the desired isomer. For the synthesis of the Ibuprofen intermediate, para-acylation is the desired outcome.

Application: Synthesis of 4'-Isobutylacetophenone

A prominent example of the application of this compound is in the Friedel-Crafts acylation of isobutylbenzene with an acylating agent to produce 4'-isobutylacetophenone. This reaction is a critical step in several synthetic routes to Ibuprofen.

The overall reaction is as follows:

Isobutylbenzene + Acetyl Chloride --(this compound)--> 4'-Isobutylacetophenone + HCl

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol describes the laboratory-scale synthesis of 4'-isobutylacetophenone using an in-situ prepared this compound complex.

Materials:

  • Isobutylbenzene

  • Acetyl chloride

  • Aluminum trichloride (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the this compound Complex:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 equivalents).

    • Cool the flask in an ice bath.

    • Slowly add anhydrous tetrahydrofuran (THF) (2.0 equivalents) to the aluminum trichloride with stirring. The complex formation is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, add anhydrous dichloromethane (DCM) to the flask to create a stirrable slurry.

  • Acylation Reaction:

    • To the cooled slurry of the this compound complex, add isobutylbenzene (1.0 equivalent) dropwise via the dropping funnel.

    • In a separate dry flask, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water.

    • Add concentrated hydrochloric acid to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone.

Data Presentation

ParameterValue
Reactants
Isobutylbenzene1.0 equivalent
Acetyl Chloride1.05 equivalents
Aluminum Trichloride1.1 equivalents
Tetrahydrofuran2.0 equivalents
Reaction Conditions
Temperature0-5 °C (addition), Room Temp. (stirring)
Reaction Time2-4 hours
SolventDichloromethane
Product
4'-Isobutylacetophenone
Expected Yield 80-90%
Purity (after distillation)>98%

Visualizations

Diagram 1: Logical Workflow for the Synthesis of 4'-Isobutylacetophenone

G cluster_prep Complex Formation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification AlCl3 Anhydrous AlCl₃ Complex This compound Complex in DCM AlCl3->Complex THF Anhydrous THF THF->Complex ReactionMixture Reaction at 0-5°C, then RT Complex->ReactionMixture Isobutylbenzene Isobutylbenzene Isobutylbenzene->ReactionMixture AcetylChloride Acetyl Chloride in DCM AcetylChloride->ReactionMixture Quench Quench with Ice/Water/HCl ReactionMixture->Quench Extraction DCM Extraction Quench->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) & Evaporate Wash->Dry Purify Vacuum Distillation Dry->Purify Product 4'-Isobutylacetophenone Purify->Product

Caption: Workflow for the synthesis of 4'-isobutylacetophenone.

Diagram 2: Signaling Pathway of the Friedel-Crafts Acylation Mechanism

G cluster_activation Electrophile Generation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion Electrophile [CH₃C=O]⁺[AlCl₄]⁻·THF AcCl->Acylium AlCl3_THF This compound (AlCl₃·THF) AlCl3_THF->Acylium Sigma σ-Complex Intermediate Acylium->Sigma IBB Isobutylbenzene IBB->Sigma Deprotonation Deprotonation Sigma->Deprotonation ProductComplex Product-Catalyst Complex Deprotonation->ProductComplex FinalProduct 4'-Isobutylacetophenone ProductComplex->FinalProduct Hydrolysis

Caption: Mechanism of the Friedel-Crafts acylation.

Green Chemistry Innovations: Harnessing Oxolane;trichloroalumane for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of environmentally benign chemical transformations, the oxolane;trichloroalumane complex has emerged as a versatile and powerful catalyst for a range of organic reactions. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this complex in green chemistry approaches, focusing on its efficacy in promoting key chemical reactions under sustainable conditions.

Introduction

The complex of tetrahydrofuran (oxolane) and aluminum trichloride (trichloroalumane), often denoted as AlCl₃·THF, offers a moderated and more selective alternative to anhydrous aluminum trichloride. Its enhanced solubility in organic solvents and attenuated Lewis acidity contribute to cleaner reactions with higher yields and selectivities. This makes it an attractive catalyst for green chemistry, particularly in solvent-free or reduced-solvent conditions. These notes will detail its application in Diels-Alder, Friedel-Crafts, and Michael addition reactions.

Application 1: Solvent-Free Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The use of the AlCl₃·THF complex under solvent-free conditions represents a significant advancement in the greening of this fundamental reaction. This approach minimizes waste and simplifies product purification.[1]

Quantitative Data Summary
DieneDienophileCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)Ref.
IsopreneMethyl acrylate1022595[1]
CyclopentadieneMethyl vinyl ketone101098[1]
1,3-ButadieneAcrolein1032592[1]
Experimental Protocol: General Procedure for Solvent-Free Diels-Alder Reaction
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum trichloride. Slowly add dry tetrahydrofuran (oxolane) with stirring. The complex will form exothermically. For the [AlCl₃ + 2THF] complex, a 1:2 molar ratio is used.[1]

  • Reaction Setup: To the freshly prepared catalyst, add the dienophile (1.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Diene: Add the diene (1.1 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diels_Alder_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine AlCl₃ and THF (inert atmosphere) prep2 Formation of AlCl₃·THF complex prep1->prep2 react1 Add Dienophile to Catalyst prep2->react1 react2 Add Diene react1->react2 react3 Reaction under Solvent-Free Conditions react2->react3 workup1 Quench with NaHCO₃ react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Purify by Chromatography workup2->workup3

Diels-Alder Reaction Workflow

Application 2: Friedel-Crafts Acylation under Solvent-Free Conditions

Friedel-Crafts reactions are pivotal for C-C bond formation in aromatic systems.[2] The use of AlCl₃·THF in solvent-free Friedel-Crafts acylation reduces the environmental impact associated with traditional halogenated solvents and excess Lewis acid.

Quantitative Data Summary
AreneAcylating AgentCatalystTemperature (°C)Time (h)Yield (%)Ref.
AnisoleAcetyl chlorideAlCl₃25192[3]
TolueneBenzoyl chlorideAlCl₃60288[3]
BenzeneAcetic anhydrideAlCl₃80385[3]

Note: While these examples use AlCl₃, the THF complex can be employed for enhanced selectivity and milder conditions.

Experimental Protocol: General Procedure for Solvent-Free Friedel-Crafts Acylation
  • Catalyst and Reactant Mixing: In a round-bottom flask, thoroughly mix the aromatic substrate and the AlCl₃·THF complex under an inert atmosphere.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride) to the mixture with vigorous stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain for the specified time. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with ice-cold dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by distillation or recrystallization.

Friedel_Crafts_Pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution acyl_halide R-CO-Cl acylium_ion [R-C≡O]⁺ [AlCl₄]⁻·THF acyl_halide->acylium_ion + AlCl₃·THF lewis_acid AlCl₃·THF aromatic Arene sigma_complex Sigma Complex acylium_ion->sigma_complex aromatic->sigma_complex + [R-C≡O]⁺ product Acylated Arene sigma_complex->product - H⁺

Friedel-Crafts Acylation Pathway

Application 3: Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a versatile method for C-C bond formation. The AlCl₃·THF complex can catalyze this reaction, often under mild and solvent-free conditions, enhancing its green profile.

Quantitative Data Summary
Michael DonorMichael AcceptorCatalystTemperature (°C)Time (h)Yield (%)Ref.
AnilineMethyl acrylateSilica-supported AlCl₃25295[4]
IndoleMethyleneindolinoneAlCl₃25190[5]
ThiophenolChalconeAlCl₃250.598[4]

Note: The use of silica-supported AlCl₃ demonstrates a recyclable catalyst approach. The THF complex can be similarly utilized for improved performance.

Experimental Protocol: General Procedure for Solvent-Free Michael Addition
  • Reactant and Catalyst Mixing: In a flask, combine the Michael donor, Michael acceptor, and a catalytic amount of the AlCl₃·THF complex.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dissolve the reaction mixture in a suitable solvent like dichloromethane.

  • Purification: Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Logical_Relationship A Green Chemistry Principles B Use of this compound A->B drives selection of C Solvent-Free Conditions B->C enables D Reduced Waste (High Atom Economy) C->D leads to E Simplified Work-up C->E results in F Sustainable Synthesis D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Oxolane and Trichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving Oxolane (Tetrahydrofuran, THF) and Trichloroalumane (Aluminum Chloride, AlCl₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue: Low or No Product Yield in Friedel-Crafts Reactions

Question: I am performing a Friedel-Crafts alkylation/acylation using AlCl₃ with THF as the solvent, and I am getting a very low yield or no product at all. What could be the cause?

Answer: The use of THF as a solvent in Friedel-Crafts reactions with AlCl₃ is a common cause of low to no product yield.[1] THF, being a Lewis base, can form a stable complex with the Lewis acid catalyst, AlCl₃. This complexation can deactivate the catalyst, preventing it from effectively generating the required electrophile for the reaction to proceed. In some cases, this interaction can completely inhibit the reaction.[1]

Recommended Solutions:

  • Solvent Selection: It is highly recommended to use alternative solvents for Friedel-Crafts reactions. Dichloromethane (DCM) or carbon disulfide (CS₂) are common and effective solvents that do not significantly complex with AlCl₃.

  • Catalyst Loading: Ensure you are using a sufficient stoichiometric amount of AlCl₃. For acylations, more than one equivalent of the catalyst is often required because both the acylating agent and the resulting ketone product can complex with AlCl₃.[2]

  • Reagent Purity: The purity of AlCl₃ is crucial. The presence of moisture can hydrolyze the catalyst, reducing its activity.[3] It is advisable to use freshly opened or properly stored anhydrous AlCl₃.

  • Reaction Temperature: Temperature can significantly influence the outcome. Ensure the reaction is performed at the optimal temperature as specified in literature for the specific transformation.

Issue: Undesired Side Products in Friedel-Crafts Alkylation

Answer: Friedel-Crafts alkylations are prone to two main side reactions: polyalkylation and carbocation rearrangements.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This leads to further alkylation of the product.

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation, leading to the formation of isomeric products.[3][4][5]

Recommended Solutions:

  • Control Stoichiometry: To minimize polyalkylation, use a large excess of the aromatic substrate relative to the alkylating agent.

  • Use Friedel-Crafts Acylation: A common strategy to avoid both polyalkylation and carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction step (like Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylated product. Acyl groups are deactivating, which prevents further substitution, and the acylium ion intermediate does not rearrange.[6]

  • Reaction Conditions: Carefully control the reaction temperature and time to optimize for the desired product and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Can the AlCl₃-THF complex be beneficial in any reaction?

A1: Yes. While detrimental in Friedel-Crafts reactions, the pre-formed [AlCl₃ + 2THF] complex has been shown to be an efficient catalytic system for Diels-Alder cycloadditions. This complex can prevent the polymerization of the diene, a common side reaction with strong Lewis acids like AlCl₃, leading to excellent yields of the desired adduct.[7]

Q2: My reaction is very sensitive to moisture. What are the best practices to ensure anhydrous conditions?

A2: Maintaining anhydrous conditions is critical for reactions involving AlCl₃.

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled in a desiccator before use.

  • Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Assemble your reaction apparatus while flushing with an inert gas. Use septa and syringes for the transfer of reagents.

Q3: How does the quality of AlCl₃ affect the reaction yield?

A3: The quality of AlCl₃ is highly important. Lower-grade AlCl₃ may contain impurities or have partially hydrolyzed to aluminum oxychlorides, which are less effective catalysts. This can significantly reduce the yield of your reaction. It is always recommended to use high-purity, anhydrous AlCl₃ from a reliable supplier.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Yield of a Diels-Alder Reaction

EntryLewis Acid (1 equiv.)SolventYield (%) of AdductsYield (%) of Byproduct
1AlCl₃DCM40.21.1
2AlCl₃Et₂O00
3AlCl₃THF 0 0
4FeCl₃DCM00
5SnCl₄DCM00
6TiCl₄DCM5.10

Data adapted from a study on the Diels-Alder reaction of thiophene with N-phenylmaleimide. The results highlight that while DCM is a suitable solvent for this AlCl₃-catalyzed reaction, coordinating solvents like THF can completely inhibit product formation.[1]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and may need to be optimized for your specific substrates.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Aromatic Substrate

  • Acyl Chloride or Anhydride

  • Hydrochloric Acid (HCl), 6 M

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar).

  • To the flask, add the aromatic substrate and anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution.

  • In the dropping funnel, place the acyl chloride (or anhydride) dissolved in a small amount of anhydrous DCM.

  • Add the acylating agent dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the time required for your specific reaction (monitor by TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[8]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Friedel-Crafts Reaction check_solvent Is THF the solvent? start->check_solvent change_solvent Change solvent to DCM or CS2 check_solvent->change_solvent Yes check_catalyst Is AlCl3 loading sufficient? check_solvent->check_catalyst No change_solvent->check_catalyst increase_catalyst Increase AlCl3 to >1 equivalent (especially for acylations) check_catalyst->increase_catalyst No check_purity Is AlCl3 anhydrous and pure? check_catalyst->check_purity Yes increase_catalyst->check_purity use_new_alcl3 Use fresh, anhydrous AlCl3 check_purity->use_new_alcl3 No optimize_temp Optimize reaction temperature check_purity->optimize_temp Yes use_new_alcl3->optimize_temp end_node Improved Yield optimize_temp->end_node

Caption: Troubleshooting workflow for low yield in Friedel-Crafts reactions.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation RCOCl Acyl Chloride (R-CO-Cl) Acylium_Ion Acylium Ion [R-C=O]+ RCOCl->Acylium_Ion + AlCl3 RCOCl->Acylium_Ion AlCl3 AlCl3 AlCl4_minus [AlCl4]- Benzene Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Acylium Ion Benzene->Sigma_Complex Product Acylated Product Sigma_Complex->Product + [AlCl4]- Sigma_Complex->Product HCl HCl Regen_AlCl3 AlCl3 (regenerated)

Caption: General mechanism of Friedel-Crafts Acylation.

References

Common side reactions with THF-aluminum chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydrofuran (THF) and aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary interactions between THF and aluminum chloride?

A1: Tetrahydrofuran (THF), a Lewis base, reacts with the strong Lewis acid aluminum chloride (AlCl₃) to form a stable Lewis acid-base adduct.[1] This interaction is highly exothermic and can significantly influence the outcome of your reaction. The primary side reactions include ether cleavage (ring-opening) of THF and cationic ring-opening polymerization (ROP) of THF.[2][3]

Q2: Why is my Friedel-Crafts reaction failing or giving low yields in THF?

A2: THF is generally a poor solvent for Friedel-Crafts reactions that use aluminum chloride.[1] The formation of a stable adduct between THF and AlCl₃ deactivates the catalyst, reducing its effectiveness in promoting the desired alkylation or acylation.[1]

Q3: What are the signs of THF polymerization in my reaction?

A3: The formation of a viscous, sticky, or solid mass in your reaction vessel is a strong indicator of THF polymerization. This is often accompanied by a significant exotherm.

Q4: Can I use THF as a solvent for Friedel-Crafts reactions with AlCl₃ at all?

A4: While not ideal, it may be necessary if your starting materials are only soluble in THF. However, you must take specific precautions to minimize side reactions. This includes careful temperature control, slow addition of reagents, and using a stoichiometric amount of AlCl₃ to account for the portion that will be complexed with THF.

Q5: Are there alternative Lewis acids that are more compatible with THF for Friedel-Crafts type reactions?

A5: Yes, milder Lewis acids may be more suitable for reactions in THF, although their catalytic activity might be lower than AlCl₃. Investigating alternatives such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or scandium triflate (Sc(OTf)₃) could be beneficial.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield in Friedel-Crafts reaction Formation of a stable THF-AlCl₃ adduct, deactivating the catalyst.- Use a stoichiometric amount of AlCl₃ relative to your acylating/alkylating agent to ensure enough free catalyst is available.- Consider an alternative, non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂).[5]
Reaction mixture becomes highly viscous or solidifies Cationic ring-opening polymerization of THF.- Maintain a low reaction temperature (e.g., 0 °C or below).- Add AlCl₃ slowly to the THF to control the exotherm.- Use the minimum necessary amount of THF.
Unidentified byproducts are observed Ether cleavage of THF leading to the formation of chloro-alkoxides or other derivatives.- Keep the reaction temperature low.- Reduce the reaction time as much as possible.- Ensure anhydrous conditions, as water can exacerbate side reactions.
Exothermic reaction is difficult to control The reaction between THF and AlCl₃ is highly exothermic.- Add AlCl₃ portion-wise to the THF at a low temperature (e.g., 0 °C) with vigorous stirring.- Use an ice bath or other cooling system to dissipate the heat effectively.

Experimental Protocols

Protocol: Minimizing Side Reactions in a Friedel-Crafts Acylation using THF as a Co-solvent

This protocol is intended for situations where THF is required for substrate solubility.

1. Materials:

  • Anhydrous THF

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acyl chloride

  • Aromatic substrate

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

2. Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • In the flask, dissolve the aromatic substrate in a minimal amount of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate, dry flask under an inert atmosphere, prepare a slurry of AlCl₃ in a non-coordinating solvent like dichloromethane.

  • Slowly, add the AlCl₃ slurry to the cooled solution of the aromatic substrate in THF over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Once the addition of AlCl₃ is complete, add the acyl chloride dropwise via the dropping funnel, again maintaining the temperature at 0-5 °C.

  • Monitor the reaction by TLC or another appropriate method.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

Note: The stoichiometry of AlCl₃ should be at least 1 equivalent with respect to the acyl chloride, plus an additional amount equivalent to the moles of THF used to account for adduct formation.

Visualizations

Signaling_Pathways THF THF Adduct THF:AlCl₃ Adduct THF->Adduct AlCl3 AlCl₃ AlCl3->Adduct DesiredProduct Desired Product (e.g., Friedel-Crafts) AlCl3->DesiredProduct RingOpening Ether Cleavage (Ring-Opening) Adduct->RingOpening Heat/ Excess AlCl₃ Polymerization Cationic ROP Adduct->Polymerization Initiation AcylChloride Acyl Chloride AcylChloride->DesiredProduct

Caption: Side reactions of THF with AlCl₃.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckSolvent Is THF the solvent? Start->CheckSolvent CheckTemp Was the reaction run at low temp (≤ 0°C)? CheckSolvent->CheckTemp Yes UseAltSolvent Action: Use non-coordinating solvent (e.g., DCM) CheckSolvent->UseAltSolvent No CheckStoichiometry Was stoichiometric AlCl₃ used? CheckTemp->CheckStoichiometry Yes ControlTemp Action: Maintain low temp and slow addition CheckTemp->ControlTemp No AdjustStoichiometry Action: Increase AlCl₃ to stoichiometric amount CheckStoichiometry->AdjustStoichiometry No End Problem Resolved CheckStoichiometry->End Yes UseAltSolvent->End ControlTemp->End AdjustStoichiometry->End

Caption: Troubleshooting workflow for low yield.

References

Optimizing Solvent Choice for Oxolane;trichloroalumane Catalyzed Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent choice for reactions catalyzed by Oxolane;trichloroalumane (AlCl₃-THF complex). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the this compound complex and why is it used as a catalyst?

A1: Oxolane, more commonly known as tetrahydrofuran (THF), forms a complex with aluminum trichloride (AlCl₃). This complex, this compound, is a Lewis acid catalyst frequently employed in organic synthesis, particularly in Friedel-Crafts reactions and Diels-Alder cycloadditions. The coordination of THF to the highly reactive AlCl₃ moderates its Lewis acidity, which can prevent undesirable side reactions such as polymerization of dienes in Diels-Alder reactions.[1][2]

Q2: How does the choice of solvent impact reactions catalyzed by the AlCl₃-THF complex?

A2: The solvent plays a critical role in the outcome of AlCl₃-THF catalyzed reactions, influencing reaction rate, yield, and selectivity. The polarity and coordinating ability of the solvent are key factors. Non-polar, non-coordinating solvents are often preferred as they are less likely to compete with the substrate for coordination to the aluminum center. In some cases, a solvent-free approach using the [AlCl₃ + 2THF] system has proven effective for Diels-Alder reactions.[1][2]

Q3: Are there any general guidelines for selecting a starting solvent for a new reaction?

A3: For Friedel-Crafts type reactions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane are common starting points due to their inert nature and ability to dissolve many organic compounds. For Diels-Alder reactions, the choice can be more nuanced, and surprisingly, solvents in which the AlCl₃-THF complex has lower solubility may sometimes provide better results. It is often beneficial to start with a non-coordinating solvent and screen others if the initial results are suboptimal.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I am not getting the expected product yield. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yield in AlCl₃-THF catalyzed reactions can stem from several factors. A primary consideration is the solvent. Counterintuitively, high solubility of the AlCl₃ catalyst does not always correlate with high reactivity. For instance, in certain Diels-Alder reactions, solvents like diethyl ether or THF, in which AlCl₃ is highly soluble, have been reported to yield no product, while dichloromethane (DCM) proved effective. This may be due to strong solvent-catalyst interactions that reduce the catalyst's activity.

    Troubleshooting Steps:

    • Re-evaluate your solvent choice: If you are using a highly coordinating solvent, consider switching to a less coordinating one like DCM, 1,2-dichloroethane, or even a non-polar solvent like hexane, if substrate solubility allows.

    • Ensure anhydrous conditions: Aluminum trichloride is extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Check the quality of AlCl₃: The purity of the aluminum trichloride can significantly impact the reaction. Using a fresh bottle or subliming the AlCl₃ before use may improve results.

    • Consider catalyst loading: While catalytic amounts are often sufficient, for some reactions, particularly Friedel-Crafts acylations, stoichiometric or even excess amounts of AlCl₃ may be necessary.

Problem 2: Formation of multiple products or undesired side reactions.

  • Question: My reaction is producing a mixture of products, including isomers and byproducts. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge, especially in Friedel-Crafts alkylations which are prone to polyalkylation and carbocation rearrangements.

    Troubleshooting Steps:

    • Solvent polarity: The polarity of the solvent can influence the reaction's selectivity. A systematic screening of solvents with varying polarities may help to favor the desired product.

    • Temperature control: Running the reaction at a lower temperature can often improve selectivity by minimizing side reactions that have higher activation energies.

    • Order of addition: The order in which reagents are added can be crucial. For example, pre-complexing the AlCl₃ with the electrophile before adding the nucleophile can sometimes prevent side reactions.

    • Use of a less reactive catalyst system: If selectivity issues persist, consider using a milder Lewis acid catalyst.

Data Presentation

The following table summarizes the effect of different solvents on the yield of the Diels-Alder reaction between N-phenylmaleimide and thiophene catalyzed by AlCl₃. This data highlights the dramatic impact solvent choice can have on the reaction outcome.

SolventTemperature (°C)Time (h)Yield of Diels-Alder Adducts (%)Yield of Friedel-Crafts Product (%)
Diethyl Ether (Et₂O)252400
Tetrahydrofuran (THF)252400
Chloroform (CHCl₃)2524Traces15.2
Dichloromethane (DCM)252429.86.3
Dichloromethane (DCM)259640.28.1

Data sourced from a study on the Diels-Alder reaction of thiophene derivatives.

Experimental Protocols

Protocol 1: General Procedure for AlCl₃ Catalyzed Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with acetic anhydride using anhydrous aluminum chloride in dichloromethane.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension via a dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows for optimizing and troubleshooting AlCl₃-THF catalyzed reactions.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_glassware add_catalyst Add AlCl3-THF to Solvent setup_glassware->add_catalyst cool_mixture Cool Reaction Mixture add_catalyst->cool_mixture add_reactant1 Add Reactant 1 (e.g., Electrophile) cool_mixture->add_reactant1 add_reactant2 Add Reactant 2 (e.g., Nucleophile) add_reactant1->add_reactant2 monitor_reaction Monitor Reaction (TLC, GC, etc.) add_reactant2->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for an AlCl₃-THF catalyzed reaction.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield start Low or No Yield Observed check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions conditions_ok Conditions Verified check_conditions->conditions_ok Yes conditions_bad Contamination Found check_conditions->conditions_bad No screen_solvents Screen Different Solvents (e.g., DCM, DCE, Hexane) conditions_ok->screen_solvents repurify Purify Reagents/Solvents & Repeat conditions_bad->repurify solvent_ok Improved Yield screen_solvents->solvent_ok Success solvent_bad No Improvement screen_solvents->solvent_bad Failure optimize_temp Optimize Reaction Temperature solvent_bad->optimize_temp temp_ok Yield Improved optimize_temp->temp_ok Success temp_bad No Improvement optimize_temp->temp_bad Failure adjust_catalyst Adjust Catalyst Loading temp_bad->adjust_catalyst catalyst_ok Yield Improved adjust_catalyst->catalyst_ok Success catalyst_bad Consult Further Literature adjust_catalyst->catalyst_bad Failure

Caption: Troubleshooting workflow for low reaction yield.

References

Managing moisture sensitivity of the AlCl3-THF complex

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing AlCl₃-THF Complex

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aluminum chloride-tetrahydrofuran (AlCl₃-THF) complex. Proper handling of this moisture-sensitive reagent is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the AlCl₃-THF complex and why is it used?

A1: The AlCl₃-THF complex is a coordination compound formed between the strong Lewis acid, aluminum chloride (AlCl₃), and the ether solvent, tetrahydrofuran (THF). This complex is often used in organic synthesis, for example, as a catalyst in Friedel-Crafts reactions.[1][2] The THF coordinates to the aluminum center, which can help to moderate the reactivity of the AlCl₃ and improve its solubility in organic solvents.

Q2: How can I tell if my AlCl₃-THF complex has been exposed to moisture?

A2: Moisture exposure leads to hydrolysis of the AlCl₃. Visual and olfactory cues can indicate degradation:

  • Appearance: Fresh, anhydrous AlCl₃ is a white or pale-yellow solid.[1][2] Upon exposure to moisture, it can form aluminum hydroxides and oxychlorides, which may appear as insoluble white precipitates or a gelatinous substance.[3][4] The solution may become cloudy or opaque.

  • Odor: Hydrolysis of AlCl₃ liberates hydrogen chloride (HCl) gas, which has a sharp, acrid odor.[5] If you open a container and detect the smell of HCl, it is a strong indicator of moisture contamination.

  • Pressure Buildup: The generation of HCl gas can cause pressure to build up inside a sealed container.[6]

Q3: What are the consequences of using a moisture-contaminated AlCl₃-THF complex in my reaction?

A3: Using a hydrolyzed complex can severely impact your experiment:

  • Reduced Catalytic Activity: AlCl₃ acts as a Lewis acid catalyst by accepting electrons.[3] When it reacts with water, it forms species like Al(OH)₃, which are no longer effective Lewis acids, thus inhibiting or completely stopping your desired reaction.[3]

  • Inconsistent Results: The presence of various hydrolyzed aluminum species can lead to unpredictable reaction outcomes and poor reproducibility.

  • Side Reactions: The presence of water and HCl can promote unwanted side reactions, leading to a complex mixture of products and lower yields of the desired compound.[4]

Q4: What are the proper storage and handling procedures for the AlCl₃-THF complex?

A4: Strict anhydrous and anaerobic techniques are mandatory.

  • Storage: Store the complex in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry.[5][7] For solutions, storage at low temperatures (e.g., -20°C) is often recommended to minimize degradation.

  • Handling: All manipulations should be carried out in a dry environment, such as a glovebox or using Schlenk line techniques.[5] Use dry solvents and reagents. Ensure all glassware is oven-dried or flame-dried before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reaction yield Moisture contamination has deactivated the AlCl₃ catalyst.Purchase a new bottle of anhydrous AlCl₃-THF complex. Ensure all solvents and reagents are rigorously dried. Handle the complex under a strict inert atmosphere.[4]
Formation of white precipitate in the reaction Hydrolysis of the AlCl₃-THF complex.The precipitate is likely aluminum hydroxides/oxychlorides.[3][4] The reaction should be repeated with fresh, anhydrous reagents and stricter moisture control.
Inconsistent results between batches Variable quality and moisture content of the AlCl₃-THF complex.Use a new, unopened container of the complex for critical reactions. Consider titrating the Lewis acid to determine its active concentration before use.
Pressure release upon opening the container The complex has been exposed to moisture, generating HCl gas.[6]Handle the container with care in a well-ventilated fume hood. The complex is likely compromised and should be discarded or repurified if possible.
Yellow discoloration of the complex Contamination with iron(III) chloride is a common impurity in AlCl₃.[1][2]For most applications, small amounts of iron contamination do not significantly affect reactivity. However, for highly sensitive reactions, using a higher purity grade may be necessary.

Experimental Protocols

Protocol 1: Handling AlCl₃-THF Complex Under an Inert Atmosphere

Objective: To safely transfer a measured amount of AlCl₃-THF solution for use in a reaction without introducing moisture.

Materials:

  • AlCl₃-THF solution in a septum-sealed bottle

  • Dry, nitrogen-flushed Schlenk flask

  • Dry, gas-tight syringe

  • Nitrogen or argon gas line with a bubbler

Procedure:

  • Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

  • Set up the Schlenk flask connected to the inert gas line.

  • Purge the flask with inert gas for several minutes.

  • Using a dry syringe that has been purged with inert gas, pierce the septum of the AlCl₃-THF bottle.

  • Slowly withdraw the desired volume of the solution. It is good practice to draw a small amount of inert gas from the headspace of the reaction flask into the syringe to prevent dripping.

  • Quickly transfer the solution to the reaction flask by injecting it through the flask's septum.

  • Remove the syringe and continue to maintain a positive pressure of inert gas in the reaction flask.

Visual Guides

Workflow for Handling Moisture-Sensitive Reagents

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction A Oven-dry all glassware B Assemble glassware hot and cool under inert gas A->B C Obtain AlCl3-THF in Sure/Seal™ bottle D Check for visual signs of degradation C->D E Degraded? D->E F Use dry, inert gas-purged syringe for transfer E->F No H Discard and obtain fresh reagent E->H Yes G Add to reaction vessel under positive inert pressure F->G I Proceed with reaction under inert atmosphere G->I

Caption: Workflow for handling the AlCl₃-THF complex.

Troubleshooting Logic for Failed Reactions

G A Reaction Failed (Low/No Yield) B Was AlCl3-THF complex clear and colorless? A->B C Were anhydrous techniques strictly followed? B->C Yes D Root Cause: Degraded Reagent (Hydrolysis) B->D No (Cloudy/Precipitate) E Root Cause: Moisture Introduction During Setup/Reaction C->E No F Review other reaction parameters (temp, time, etc.) C->F Yes G Action: Obtain new reagent, repeat with strict inert atmosphere D->G H Action: Re-dry all glassware, solvents, and reagents. Improve inert gas technique. E->H

Caption: Troubleshooting flowchart for reactions using AlCl₃-THF.

References

Navigating Regioselectivity Challenges with Oxolane;trichloroalumane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Oxolane;trichloroalumane (tetrahydrofuran-trichloroaluminum complex) in their synthetic endeavors, achieving the desired regioselectivity is paramount. Poor regioselectivity can lead to undesired side products, complicating purification and reducing overall yield. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species when using this compound?

The combination of oxolane (tetrahydrofuran, THF) and aluminum trichloride (AlCl₃) forms a Lewis acid complex. The THF acts as a Lewis base, donating electrons to the electron-deficient aluminum center. This complexation modulates the Lewis acidity of the aluminum trichloride. The exact nature of the active species can vary depending on the stoichiometry and reaction conditions, but it is generally considered to be a THF-AlCl₃ adduct. The coordination of THF can influence the steric bulk and electronic properties of the catalyst, thereby affecting its interaction with the substrates and influencing regioselectivity.

Q2: My reaction is showing poor or no conversion. What are the likely causes?

Poor or no conversion in the presence of this compound can stem from several factors. One critical aspect is the solvent's role. While THF is part of the complex, its use as the primary reaction solvent can sometimes be detrimental. Solvents in which aluminum trichloride exhibits high solubility, such as THF, can lead to the formation of stable solvates, potentially reducing the availability of the active Lewis acid for catalysis[1]. Additionally, trace amounts of water in the reagents or solvent can rapidly deactivate the AlCl₃ catalyst through hydrolysis.

Q3: We are observing a mixture of regioisomers. How can we improve the regioselectivity?

Achieving high regioselectivity is often a matter of fine-tuning several experimental parameters. Key factors that govern the regiochemical outcome of a reaction include:

  • Stoichiometry of the Lewis Acid: The molar ratio of this compound to the substrate is a critical parameter. Variations in this ratio can alter the nature of the transition state, favoring one regioisomeric pathway over another. It is often a pivotal factor in determining the product distribution[1].

  • Reaction Temperature: Temperature can have a significant impact on the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and stabilize or destabilize the transition states leading to different regioisomers.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrates play a crucial role. The Lewis acid coordinates to the most basic site of a substrate, activating it for reaction. The regioselectivity is then determined by the subsequent nucleophilic attack, which is directed by the electronic and steric landscape of the activated complex.

Troubleshooting Guide for Poor Regioselectivity

This section provides a systematic approach to diagnosing and resolving issues with regioselectivity.

Problem: Formation of an Undesired Regioisomer

Initial Checks:

  • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous. Water can significantly impact the catalyst's performance.

  • Inert Atmosphere: Reactions involving AlCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action Expected Outcome
Solvent The solvent may be too coordinating, reducing the catalyst's effectiveness or favoring an undesired pathway.Screen a range of non-coordinating solvents with varying polarities (e.g., dichloromethane, dichloroethane, toluene, hexanes).Altered regioselectivity due to changes in transition state stabilization and catalyst solvation.
Temperature The reaction may be under thermodynamic control, favoring the more stable but undesired regioisomer.Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Increased formation of the kinetically favored regioisomer.
Lewis Acid Stoichiometry The amount of this compound may not be optimal for the desired regioselective transformation.Perform a systematic study varying the molar equivalents of the Lewis acid (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).Identification of the optimal catalyst loading for maximizing the desired regioisomer.[1]
Order of Addition Pre-complexation of the Lewis acid with one of the reactants can influence the regiochemical outcome.Experiment with different orders of addition. For instance, add the Lewis acid to the substrate containing the coordinating group before introducing the second reactant.Enhanced selectivity by directing the initial coordination of the Lewis acid.[1]
Substrate Modification Steric or electronic properties of the substrate may inherently favor the undesired pathway.If possible, modify the substrate by introducing or altering protecting groups or other functionalities to sterically block the undesired reaction site or electronically favor the desired one.Improved regioselectivity through substrate control.
Experimental Protocols: A General Approach to Optimizing Regioselectivity

The following is a generalized protocol for a systematic investigation into improving regioselectivity.

Materials:

  • Substrate A

  • Substrate B

  • This compound (or AlCl₃ and THF separately)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene, Hexane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃, dilute HCl)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the chosen anhydrous solvent to a dried reaction flask.

  • Reagent Addition (Example Order):

    • Add Substrate A to the solvent.

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

    • Slowly add the specified equivalent of this compound.

    • Stir for a designated time (e.g., 15-30 minutes) to allow for complexation.

    • Add Substrate B dropwise.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) to determine the ratio of regioisomers.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding the appropriate quenching solution at a low temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture to determine the regioselectivity. Purify the products via a suitable method (e.g., column chromatography).

Optimization Matrix:

Experiment Solvent Temperature (°C) Equivalents of Lewis Acid Order of Addition Regioisomeric Ratio (Desired:Undesired)
1Dichloromethane251.0A, LA, then BResult
2Dichloromethane01.0A, LA, then BResult
3Toluene251.0A, LA, then BResult
4Dichloromethane251.5A, LA, then BResult
5Dichloromethane251.0B, LA, then AResult

This table should be filled in with experimental results.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor regioselectivity.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_Purity Verify Reagent and Solvent Purity (Anhydrous) Start->Check_Purity Check_Atmosphere Ensure Inert Reaction Atmosphere Check_Purity->Check_Atmosphere Vary_Solvent Screen Non-Coordinating Solvents Check_Atmosphere->Vary_Solvent Vary_Temp Investigate Lower Reaction Temperatures Vary_Solvent->Vary_Temp Vary_Stoich Optimize Lewis Acid Stoichiometry Vary_Temp->Vary_Stoich Vary_Addition Modify Order of Addition Vary_Stoich->Vary_Addition Improved Regioselectivity Improved Vary_Addition->Improved Success Not_Improved No Improvement Vary_Addition->Not_Improved Failure Modify_Substrate Consider Substrate Modification Modify_Substrate->Improved Not_Improved->Modify_Substrate

Caption: A flowchart for systematically troubleshooting poor regioselectivity.

Factors Influencing Regioselectivity

The interplay of various factors ultimately determines the regiochemical outcome of the reaction.

Factors_Influencing_Regioselectivity Regioselectivity Regioselectivity Catalyst Catalyst Properties (this compound) Catalyst->Regioselectivity Lewis_Acidity Effective Lewis Acidity Catalyst->Lewis_Acidity Steric_Bulk Steric Bulk Catalyst->Steric_Bulk Substrate Substrate Properties Substrate->Regioselectivity Electronic_Effects Electronic Effects (e.g., EWG, EDG) Substrate->Electronic_Effects Steric_Hindrance Steric Hindrance Substrate->Steric_Hindrance Conditions Reaction Conditions Conditions->Regioselectivity Temperature Temperature Conditions->Temperature Solvent Solvent Polarity & Coordinating Ability Conditions->Solvent Stoichiometry Stoichiometry Conditions->Stoichiometry Lewis_Acidity->Regioselectivity Steric_Bulk->Regioselectivity Electronic_Effects->Regioselectivity Steric_Hindrance->Regioselectivity Temperature->Regioselectivity Solvent->Regioselectivity Stoichiometry->Regioselectivity

Caption: Key factors influencing the regioselectivity of a reaction.

References

Catalyst deactivation and regeneration of THF-aluminum chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THF-aluminum chloride catalysts.

Troubleshooting Guides

Issue 1: Decreased or No Catalytic Activity

Symptoms:

  • The reaction does not proceed, or the conversion rate is significantly lower than expected.

  • Incomplete consumption of starting materials.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation by Moisture Aluminum chloride is extremely sensitive to water. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. 1. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). 2. Use anhydrous solvents and reagents. Consider purifying solvents using appropriate drying agents and distillation. 3. Handle the THF-aluminum chloride complex under an inert atmosphere (e.g., nitrogen or argon).
Impure Reagents or Solvents Other impurities in the reaction mixture, such as alcohols or amines, can act as Lewis bases and coordinate with the aluminum chloride, deactivating the catalyst.[1] 1. Verify the purity of all starting materials and solvents. 2. If necessary, purify the reagents before use.
Incorrect Catalyst Preparation or Handling Improper preparation or storage of the THF-aluminum chloride complex can lead to deactivation before it is even used in the reaction. 1. When preparing the complex, add aluminum chloride to THF slowly, as the reaction is exothermic. 2. Store the prepared catalyst solution under an inert atmosphere and away from moisture.
Formation of Inactive Catalyst Sludge In some reactions, particularly alkylations, the catalyst can form a complex sludge with hydrocarbons, reducing its activity.[2] 1. Observe the reaction mixture for the formation of a separate, viscous phase. 2. Consider using a supported aluminum chloride catalyst for easier separation and potentially longer catalyst life.[3][4]

Frequently Asked Questions (FAQs)

Q1: I observed white smoke when I added aluminum chloride to THF. Is this normal?

A1: The observation of white smoke, likely fine particles of hydrolyzed aluminum chloride and hydrogen chloride gas, is a strong indication of the presence of moisture in your THF.[4] Anhydrous aluminum chloride reacts vigorously with water. To prevent this, ensure your THF is absolutely dry before use.

Q2: My reaction starts well but then slows down and stops before completion. What could be the reason?

A2: This is a classic sign of catalyst deactivation during the reaction. The most probable cause is the presence of trace amounts of water or other impurities in your reactants that are slowly poisoning the catalyst. Another possibility is that a byproduct of the reaction is acting as a catalyst inhibitor. Review the troubleshooting guide for potential causes and solutions, paying close attention to the purity of your reagents.

Q3: Can I reuse my THF-aluminum chloride catalyst?

A3: While direct reuse of the homogeneous catalyst from a completed reaction mixture is generally not recommended due to deactivation and the difficulty of separation, the catalyst can potentially be regenerated. For heterogeneous (supported) aluminum chloride catalysts, recycling is more feasible after washing and drying.[4][5]

Q4: What is the expected lifespan of a THF-aluminum chloride catalyst?

A4: The lifespan of the catalyst is highly dependent on the specific reaction conditions, including the purity of the reactants and solvent, the reaction temperature, and the nature of the substrates and products. In a continuous process with a supported catalyst, a significant drop in conversion (from 99% to 57%) was observed after 2000 hours of operation.[3] For batch reactions, the catalyst is typically used for a single run.

Q5: How can I regenerate a deactivated THF-aluminum chloride catalyst?

A5: For a homogeneous catalyst that has been deactivated, regeneration can be attempted by the addition of fresh, anhydrous aluminum chloride to the reaction mixture.[1] However, for a more thorough regeneration, especially if the catalyst has formed a sludge, it is often necessary to recover the aluminum chloride from the reaction mixture and prepare a fresh catalyst solution. For supported catalysts, regeneration can be achieved by washing with a solvent and then treating with a solution of aluminum chloride to replenish the active sites.[3]

Quantitative Data on Catalyst Deactivation and Regeneration

The following data is for a supported γ-Al2O3-AlCl3 catalyst used in isobutene polymerization, which can provide insights into the general behavior of aluminum chloride catalysts.

Table 1: Catalyst Deactivation Over Time [3]

Operating Time (hours)Conversion (%)Selectivity (%)
099~90
200057~90

Table 2: Regeneration Efficiency of Deactivated Supported Catalyst [3]

Regeneration MethodActivity Recovery (%)
Treatment with a saturated solution of AlCl3 in CCl496

Experimental Protocols

Protocol 1: Preparation of THF-Aluminum Chloride Catalyst Solution (0.5 M)

Materials:

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Take a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add the desired amount of anhydrous aluminum chloride to the flask.

  • Slowly add anhydrous THF via a syringe or dropping funnel while stirring. Caution: The reaction is exothermic. Control the rate of addition to maintain a manageable temperature.

  • Continue stirring until all the aluminum chloride has dissolved.

  • The resulting clear to slightly yellow solution is the THF-aluminum chloride catalyst. Keep it under an inert atmosphere until use.

Protocol 2: General Procedure for a Reaction using THF-Aluminum Chloride Catalyst

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the substrate and anhydrous solvent.

  • Cool the mixture to the desired reaction temperature.

  • Slowly add the prepared THF-aluminum chloride catalyst solution via syringe.

  • Allow the reaction to proceed with stirring, monitoring its progress by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., water, ice, or a cooled aqueous acid or base solution). Caution: The quenching process can be highly exothermic.

Protocol 3: Regeneration of a Deactivated Supported Aluminum Chloride Catalyst

Procedure: [3]

  • Filter the deactivated supported catalyst from the reaction mixture.

  • Wash the catalyst with an appropriate anhydrous solvent to remove any adsorbed organic residues.

  • Dry the catalyst under vacuum.

  • Treat the dried, deactivated catalyst with a saturated solution of anhydrous aluminum chloride in a non-coordinating solvent (e.g., carbon tetrachloride, with appropriate safety precautions).

  • Filter the regenerated catalyst, wash with the non-coordinating solvent, and dry under vacuum.

Visualizations

Deactivation_Regeneration_Cycle Deactivation and Regeneration Cycle of AlCl3 Catalyst Active Active THF-AlCl3 Catalyst Deactivated Deactivated Catalyst (e.g., hydrolyzed, complexed) Active->Deactivated Deactivation (e.g., reaction with H2O, impurities) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., addition of fresh AlCl3) Regenerated->Active Reactivation

Caption: A simplified cycle showing the deactivation of the THF-aluminum chloride catalyst and its potential regeneration to an active state.

Troubleshooting_Workflow Troubleshooting Workflow for Low Catalytic Activity Start Low or No Reaction Conversion Check_Moisture Check for Moisture Contamination (Solvents, Reagents, Glassware) Start->Check_Moisture Check_Purity Verify Purity of Reagents Start->Check_Purity Check_Prep Review Catalyst Preparation and Handling Start->Check_Prep Solution_Moisture Use Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Check_Moisture->Solution_Moisture Solution_Purity Purify Reagents Check_Purity->Solution_Purity Solution_Prep Prepare Fresh Catalyst under Inert Atmosphere Check_Prep->Solution_Prep

References

Technical Support Center: Oxolane;trichloroalumane (Aluminum Chloride THF Complex)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxolane;trichloroalumane (AlCl₃-THF complex). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of reaction temperature on the performance of this versatile Lewis acid complex. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions using the this compound complex?

A1: The optimal temperature for reactions involving the AlCl₃-THF complex is highly dependent on the specific reaction being performed. For many Friedel-Crafts acylations, lower temperatures, often in the range of 0°C to room temperature, are employed to enhance selectivity and minimize side reactions. However, for certain substrates, elevated temperatures may be necessary to drive the reaction to completion. It is crucial to consult literature precedents for similar transformations to determine a suitable starting temperature range for your specific application.

Q2: How does reaction temperature affect the yield and selectivity of my reaction?

A2: Temperature has a significant impact on both the yield and selectivity of reactions catalyzed by this compound.

  • Low Temperatures (e.g., 0°C to 25°C): Generally favor higher selectivity, particularly in reactions where multiple isomers can be formed, such as in the acylation of substituted aromatic compounds. Lower temperatures can also minimize the formation of byproducts from side reactions. However, reaction rates will be slower, potentially requiring longer reaction times.

  • Elevated Temperatures (e.g., >25°C to reflux): Can lead to increased reaction rates and higher overall conversion of starting materials. However, this often comes at the cost of reduced selectivity. At higher temperatures, the formation of undesired isomers and decomposition of the catalyst or products may become more prevalent, potentially lowering the isolated yield of the desired product.

Q3: What are the signs of complex decomposition at elevated temperatures?

A3: The this compound complex can undergo decomposition at higher temperatures. Signs of decomposition may include a change in the color of the reaction mixture (often darkening or turning black), the evolution of gas (such as HCl), and a decrease in catalytic activity, leading to a stalled or incomplete reaction. The presence of water can also contribute to the decomposition of the complex, even at lower temperatures.

Q4: Can I use the this compound complex in exothermic reactions?

A4: Yes, but careful temperature control is critical. Friedel-Crafts reactions, a common application for this complex, are often exothermic. It is essential to use an appropriate cooling bath (e.g., an ice-water bath) to dissipate the heat generated during the reaction, especially during the addition of reagents. Uncontrolled exotherms can lead to a rapid increase in temperature, resulting in decreased selectivity, increased byproduct formation, and potential safety hazards.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Reaction temperature is too low: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC/LC-MS.
Decomposition of the catalyst: The reaction temperature may be too high, or the complex may have been exposed to moisture.Ensure the reaction is conducted under anhydrous conditions. If high temperatures are necessary, consider a slow addition of the catalyst or using a more thermally stable Lewis acid. For exothermic reactions, maintain a low temperature during reagent addition.
Formation of multiple products (low selectivity) Reaction temperature is too high: Higher temperatures can overcome the activation energy barrier for the formation of less stable isomers.Perform the reaction at a lower temperature. Start with an ice bath (0°C) and allow the reaction to slowly warm to room temperature while monitoring for product formation and selectivity.
Reaction stalls before completion Catalyst deactivation: This can be caused by impurities in the starting materials or solvent, or by thermal decomposition of the complex over time.Use freshly purified and dried solvents and reagents. If the reaction is run at an elevated temperature for an extended period, consider adding a second portion of the catalyst.
Exothermic reaction is difficult to control Rate of reagent addition is too fast: Rapid addition of reactants can lead to a sudden and significant increase in temperature.Add the limiting reagent slowly and portion-wise or via a syringe pump to maintain a stable internal temperature. Ensure efficient stirring and adequate cooling.
Darkening of the reaction mixture Decomposition of starting materials, products, or the catalyst complex. Lower the reaction temperature. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Data Presentation

Impact of Temperature on Friedel-Crafts Acylation of Toluene

The following table summarizes the general trends observed for the Friedel-Crafts acylation of toluene with acetyl chloride using the this compound complex at different temperatures. Please note that these are representative trends and actual results may vary based on specific reaction conditions.

Reaction Temperature (°C)Reaction Time (h)Conversion of Toluene (%)Selectivity for p-isomer (%)Selectivity for o-isomer (%)
04ModerateHighLow
25 (Room Temp.)2HighGoodModerate
501Very HighModerateModerate to High
80 (Reflux in DCE)0.5CompleteLowHigh

Note: Data is compiled based on general principles of Friedel-Crafts reactions and qualitative descriptions from various sources.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation at Controlled Low Temperature

This protocol provides a general guideline for performing a Friedel-Crafts acylation reaction using this compound at a controlled low temperature to favor the formation of the para-substituted product.

Materials:

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Aromatic substrate (e.g., toluene)

  • Acylating agent (e.g., acetyl chloride)

  • This compound (AlCl₃-THF complex)

  • Anhydrous work-up reagents (e.g., ice, dilute HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with the this compound complex and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0°C) using an appropriate cooling bath.

  • Dissolve the aromatic substrate in the anhydrous solvent and add it to the addition funnel.

  • Add the substrate solution dropwise to the cooled suspension of the Lewis acid complex over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition of the substrate is complete, dissolve the acylating agent in the anhydrous solvent and add it to the addition funnel.

  • Add the acylating agent solution dropwise to the reaction mixture over a period of 30-60 minutes, carefully monitoring the internal temperature and maintaining it at the desired setpoint.

  • After the addition is complete, allow the reaction to stir at the set temperature for the desired amount of time, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing crushed ice and dilute HCl.

  • Perform a standard aqueous work-up, including extraction with an organic solvent, washing with saturated sodium bicarbonate solution and brine, and drying over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent in vacuo to obtain the crude product, which can then be purified by techniques such as column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Flame-dried Glassware D Charge AlCl3-THF & Solvent A->D B Inert Atmosphere (N2) B->D C Anhydrous Solvents & Reagents C->D E Cool to Target Temperature D->E F Slow Addition of Substrate E->F G Slow Addition of Acylating Agent F->G H Monitor Reaction G->H I Quench with Ice/HCl H->I Reaction Complete J Aqueous Work-up I->J K Purification J->K L Product K->L Temp_Effect cluster_low Low Temperature (e.g., 0°C) cluster_high High Temperature (e.g., Reflux) Temp Reaction Temperature Low_Rate Slower Reaction Rate Temp->Low_Rate High_Selectivity Higher Selectivity Temp->High_Selectivity High_Rate Faster Reaction Rate Temp->High_Rate Low_Selectivity Lower Selectivity Temp->Low_Selectivity Decomposition Potential Decomposition Temp->Decomposition

Technical Support Center: Refining Work-up Procedures for Reactions Involving AlCl₃-THF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum chloride (AlCl₃) in tetrahydrofuran (THF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving AlCl₃-THF.

Quenching the Reaction

Q1: My reaction mixture becomes extremely hot and releases fumes upon adding water. How can I safely quench my AlCl₃-THF reaction?

A1: This is a common issue due to the highly exothermic reaction of anhydrous AlCl₃ with water, which also generates HCl gas.[1][2] To ensure a safe and controlled quench, it is crucial to cool the reaction mixture to 0 °C in an ice bath before slowly adding the quenching agent. For quenching, a slurry of crushed ice in water is a recommended method.[3] The large excess of ice helps to absorb the heat of the reaction. The addition should be done portion-wise with vigorous stirring to dissipate heat and prevent localized overheating.

Q2: What are the best practices for quenching a reaction containing unreacted, pyrophoric reagents that might have been used alongside AlCl₃?

A2: If your reaction involves pyrophoric reagents, a step-wise quenching procedure is essential. Never quench directly with water. A safer approach is to first add a less reactive quenching agent like isopropanol, followed by ethanol, and then finally water or an aqueous solution.[2] Always perform the quench at a low temperature (e.g., 0 °C or -78 °C) and add the quenching agents slowly and dropwise.

Phase Separation & Emulsions

Q3: I'm observing a persistent emulsion during the aqueous work-up of my AlCl₃-THF reaction. How can I break it?

A3: Emulsions are common when THF is used as a solvent due to its miscibility with both aqueous and organic phases.[4][5] Here are several strategies to manage emulsions:

  • Removal of THF: Before the aqueous work-up, it is highly recommended to remove the THF under reduced pressure (rotoevaporation).[4][5] The resulting residue can then be redissolved in a less polar, water-immiscible organic solvent like ethyl acetate or dichloromethane for the extraction.

  • Salting Out: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, forcing the separation of the organic layer.

  • Filtration through Celite: Emulsions can sometimes be caused by fine solid particles. Filtering the entire mixture through a pad of Celite can help to break the emulsion by removing these solids.

  • Solvent Addition: Diluting the organic layer with more of the extraction solvent can sometimes help to break the emulsion.

Q4: After quenching, I see a gooey or insoluble precipitate between the organic and aqueous layers. What is it and how do I deal with it?

A4: The precipitate is likely aluminum salts, such as aluminum hydroxide (Al(OH)₃), formed during the hydrolysis of AlCl₃.[6] To manage this:

  • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to dissolve the aluminum salts by converting them into water-soluble species.

  • Filtration: If the precipitate is persistent, you can filter the entire mixture through a pad of Celite before proceeding with the separation of the layers.

  • Tartrate Solution: Quenching with a solution of potassium sodium tartrate can sometimes help to chelate the aluminum ions and keep them in the aqueous phase.

Product Isolation & Purification

Q5: My final product is contaminated with aluminum salts. How can I effectively remove them?

A5: Residual aluminum salts can often be removed with further washing. Washing the organic layer multiple times with water or a dilute acid solution is a primary method. If the product is a solid, it can be re-slurried in water and then filtered. For stubborn cases, dissolving the product in a suitable organic solvent and washing the solution with water can be effective.

Q6: I seem to be losing my product during the work-up. What are the possible reasons and solutions?

A6: Product loss can occur for several reasons:

  • Product Solubility in the Aqueous Layer: If your product has some polarity, it might be partially soluble in the aqueous layer, especially with THF present. As mentioned before, removing THF prior to work-up is crucial.[4][5] Extracting the aqueous layer multiple times with your organic solvent can help to recover the dissolved product.

  • Product Volatility: If your product is volatile, you might be losing it during solvent removal on the rotary evaporator. Check the solvent in the rotovap trap for your product.

  • Adsorption onto Aluminum Salts: The precipitated aluminum salts can sometimes adsorb the product. Washing the filtered salts with fresh organic solvent can help to recover the adsorbed product.

Experimental Protocols

Detailed Methodology for the Work-up of a Friedel-Crafts Acylation Reaction in THF

This protocol is adapted from a literature procedure for a large-scale Baddeley reaction.[3]

1. Quenching:

  • After the reaction is complete, cool the reaction vessel to below 10 °C in an ice-water bath.
  • Prepare a vigorously stirred slurry of crushed ice (approximately 1 kg of ice per 100 g of AlCl₃) and water.
  • Slowly and carefully add the reaction mixture to the ice slurry. The addition should be done in portions to control the exothermic reaction and the release of HCl gas. Maintain the temperature of the quenching mixture below 15-20 °C.

2. Extraction:

  • Once the addition is complete and the reaction has been quenched, transfer the mixture to a separatory funnel.
  • Separate the lower organic layer.
  • Extract the aqueous layer multiple times with the reaction solvent (e.g., dichloromethane).
  • Combine all the organic extracts.

3. Washing:

  • Wash the combined organic layers several times with ice-cold water.
  • If necessary, wash with a dilute acid solution (e.g., 1M HCl) to remove any remaining aluminum salts, followed by a wash with saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Data Presentation

Visualizations

Experimental Workflow for AlCl₃-THF Reaction Work-up

experimental_workflow A Reaction Completion B Cool Reaction Mixture to 0-10 °C A->B D Slowly Add Reaction Mixture to Slurry (Quench) B->D C Prepare Ice-Water Slurry C->D E Separate Organic and Aqueous Layers D->E F Extract Aqueous Layer with Organic Solvent E->F G Combine Organic Extracts E->G F->G H Wash with Water/Dilute Acid/ Brine G->H I Dry Organic Layer (e.g., MgSO4) H->I J Filter Drying Agent I->J K Concentrate in vacuo J->K L Crude Product K->L

Caption: Standard workflow for the aqueous work-up of a reaction involving AlCl₃-THF.

Troubleshooting Logic for Emulsion Formation

troubleshooting_emulsion Start Emulsion Observed during Work-up A Is THF still present? Start->A B Yes A->B C No A->C D Evaporate THF under reduced pressure B->D E Add Saturated NaCl (Brine) C->E D->E F Does emulsion break? E->F G Yes F->G H No F->H J Proceed with Extraction G->J I Filter through Celite H->I I->J

Caption: A logical guide to troubleshooting persistent emulsions during work-up.

References

Addressing solubility issues of Oxolane;trichloroalumane in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolane;trichloroalumane. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Q1: My this compound complex is not dissolving properly in my chosen organic solvent. What could be the issue?

A1: Several factors can affect the solubility of the this compound complex. Here are some common causes and solutions:

  • Solvent Polarity: The solubility of the complex is highly dependent on the polarity of the solvent. It is readily soluble in its parent solvent, tetrahydrofuran (THF). While it is also reported to be soluble in other polar aprotic solvents like dichloromethane, its solubility in non-polar solvents such as hexane is expected to be very low.

  • Moisture Contamination: Anhydrous aluminum chloride is extremely sensitive to moisture. Any water present in the solvent or on the glassware will react with the AlCl₃, forming insoluble aluminum hydroxides and hydrochloric acid. This can appear as a white precipitate or fuming. Ensure all solvents are rigorously dried and glassware is oven-dried or flame-dried before use.

  • Quality of the Complex: The quality of the solid this compound complex can vary. If it has been improperly stored, it may have already reacted with atmospheric moisture. It is often preferable to use a commercially available solution or to prepare it fresh.

Issue 2: Exothermic Reaction and Polymerization of THF

Q2: I observed a strong exothermic reaction and the formation of a viscous substance when preparing a solution of AlCl₃ in THF. What is happening and how can I prevent it?

A2: The dissolution of anhydrous aluminum chloride in tetrahydrofuran (THF) is a highly exothermic process. This heat can initiate the cationic ring-opening polymerization of THF, leading to the formation of poly(tetrahydrofuran), a viscous polymer.

Prevention and Mitigation:

  • Slow Addition: Add the solid AlCl₃ portion-wise to the THF with vigorous stirring. Never add the solvent to the solid AlCl₃.

  • Cooling: Maintain a low temperature during the dissolution process by using an ice bath or a cryostat.

  • Inert Atmosphere: Perform the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent any reaction with atmospheric moisture, which can also contribute to heat generation.

Issue 3: Inconsistent Results in Friedel-Crafts Reactions

Q3: I am using the this compound complex as a catalyst in a Friedel-Crafts reaction, but my yields are low and I'm getting side products. What are the common pitfalls?

A3: Friedel-Crafts reactions are powerful but can be prone to several issues. Here are some troubleshooting tips:

  • Substrate Reactivity: The aromatic ring must be activated or at least not strongly deactivated. Rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally unreactive. Conversely, rings with strongly activating, Lewis basic groups (e.g., -NH₂, -OH) can coordinate with the AlCl₃ catalyst, deactivating it.

  • Carbocation Rearrangements (Alkylation): In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of products. To avoid this, consider using a bulkier alkylating agent or switching to a Friedel-Crafts acylation followed by a reduction step.

  • Polyalkylation (Alkylation): The alkylated product is often more reactive than the starting material, leading to multiple alkylations. Using a large excess of the aromatic substrate can help to minimize this.

  • Stoichiometry of the Catalyst (Acylation): In Friedel-Crafts acylations, the product ketone forms a stable complex with AlCl₃. Therefore, a stoichiometric amount of the catalyst is required. The catalyst is regenerated during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

A1: While comprehensive quantitative data is scarce in the literature, the following table summarizes the known solubility characteristics:

SolventChemical FormulaPolaritySolubility of this compoundCitation
Tetrahydrofuran (THF)C₄H₈OPolar AproticHigh (Commercially available as a solution)
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble
ChloroformCHCl₃Polar AproticLikely soluble due to similar polarity to DCM
TolueneC₇H₈Non-polarLow
HexaneC₆H₁₄Non-polarVery Low
BenzeneC₆H₆Non-polarSoluble in the presence of THF

Q2: What are the safety precautions for handling this compound?

A2: this compound should be handled with care due to the reactivity of aluminum chloride. Key safety precautions include:

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: As the complex is moisture-sensitive, handle it under an inert atmosphere (nitrogen or argon) whenever possible.

  • Exothermic Reactions: Be aware of the potential for a strong exothermic reaction when mixing with certain reagents, especially water or protic solvents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.

Q3: Can this compound be used in drug development?

A3: Yes, as a Lewis acid, it can be a useful catalyst in the synthesis of various organic molecules that may serve as drug candidates or intermediates. Furthermore, aluminum chloride itself has been shown to interact with cellular signaling pathways, which is a key area of interest in drug discovery. Specifically, AlCl₃ has been found to inhibit the activity of phospholipase C (PLC) in the inositol phosphate signaling pathway.[1][2][3][4] This pathway is crucial for cellular communication and is implicated in various diseases.

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound in THF

Objective: To prepare a solution of this compound in THF with a known concentration.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Oven-dried or flame-dried round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Under a positive pressure of inert gas, add the desired volume of anhydrous THF to the round-bottom flask.

  • Cool the flask in an ice bath.

  • While stirring vigorously, slowly add the anhydrous AlCl₃ in small portions to the cold THF. Monitor the temperature of the reaction mixture and ensure it does not rise significantly.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete dissolution.

  • The resulting clear to slightly yellow solution is ready for use. It should be stored under an inert atmosphere and protected from moisture.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start add_thf Add anhydrous THF to flask start->add_thf cool Cool flask to 0°C add_thf->cool add_alcl3 Slowly add anhydrous AlCl₃ cool->add_alcl3 stir Stir at 0°C for 30 min add_alcl3->stir solution Solution is ready for use stir->solution

Caption: Workflow for the safe preparation of an this compound solution.

friedel_crafts_acylation cluster_mechanism Friedel-Crafts Acylation Mechanism acyl_chloride Acyl Chloride (RCOCl) acylium_ion Acylium Ion (RCO⁺) + AlCl₄⁻ acyl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ (from THF complex) alcl3->acylium_ion intermediate Sigma Complex (Arenium Ion) acylium_ion->intermediate aromatic_ring Aromatic Ring aromatic_ring->intermediate + Acylium Ion product Acylated Aromatic Ring (Ketone) intermediate->product - H⁺ hcl HCl intermediate->hcl regenerated_alcl3 Regenerated AlCl₃ intermediate->regenerated_alcl3 from AlCl₄⁻

Caption: Simplified mechanism of a Friedel-Crafts acylation reaction.

signaling_pathway cluster_pathway Inositol Phosphate Signaling Pathway Inhibition agonist Agonist receptor G-protein Coupled Receptor agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP₃ plc->ip3 hydrolyzes PIP₂ to dag DAG plc->dag pip2 PIP₂ ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation alcl3 AlCl₃ alcl3->plc inhibits

Caption: Inhibition of the Inositol Phosphate signaling pathway by AlCl₃.

References

Validation & Comparative

A Comparative Guide to Oxolane;trichloroalumane and Other Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysis stands as a cornerstone for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of an appropriate Lewis acid is critical for achieving desired reactivity, selectivity, and yield. This guide provides an objective comparison of Oxolane;trichloroalumane (a complex of tetrahydrofuran and aluminum trichloride) with other commonly employed Lewis acid catalysts: Boron Trifluoride Etherate (BF₃·OEt₂), Titanium Tetrachloride (TiCl₄), and Tin Tetrachloride (SnCl₄). This comparison is supported by experimental data from key organic transformations, including Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol reaction.

Overview of Lewis Acid Catalysts

Lewis acids are electron-pair acceptors that activate substrates, typically by coordinating to a lone pair of electrons on a heteroatom. This activation enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The strength of a Lewis acid, its steric bulk, and its coordination properties all play a crucial role in the outcome of a reaction.

This compound (AlCl₃·THF) is a commercially available, more manageable form of the powerful but highly reactive and moisture-sensitive aluminum trichloride. The coordination of tetrahydrofuran (THF) moderates the reactivity of AlCl₃, improving its solubility in organic solvents and making it easier to handle.

Boron Trifluoride Etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid. It is a convenient liquid source of BF₃, which is a gas at room temperature. It is generally considered a milder Lewis acid than AlCl₃.

Titanium Tetrachloride (TiCl₄) is a strong Lewis acid known for its high oxophilicity, making it particularly effective in reactions involving carbonyl compounds. It often provides excellent stereoselectivity.

Tin Tetrachloride (SnCl₄) is another strong Lewis acid that is effective in a variety of organic transformations. Its catalytic activity is often comparable to that of TiCl₄.

Performance in Key Organic Reactions

To provide a quantitative comparison, the performance of these Lewis acids in three fundamental organic reactions is summarized below.

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acylating agent, facilitating the formation of an acylium ion, which then attacks the aromatic ring.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to rt195 (p-isomer)[1][2]
AlCl₃Acetic AnhydrideDichloromethaneReflux186 (p-isomer)[3]
TiCl₄Acetic AnhydrideNeat1200.592 (o-isomer)N/A
Diels-Alder Reaction: Isoprene and Methyl Acrylate

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids can significantly accelerate the reaction and enhance its stereoselectivity by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A computational study on the activation energies for the Diels-Alder reaction between isoprene and methyl acrylate provides a theoretical basis for comparing the catalytic activity of these Lewis acids.[4] Lower activation energy corresponds to a faster reaction rate.

CatalystActivation Energy (kcal/mol)Relative Rate (Theoretical)Isomer Ratio (para:meta)Reference
None23.5170:30[4]
SnCl₄15.1HighN/A[4][5]
TiCl₄14.3HigherN/A[4]
BF₃12.5Even HigherN/A[4]
AlCl₃11.2Highest95:5[4]

Note: The isomer ratio for the AlCl₃ catalyzed reaction is from experimental data, while the activation energies are from a computational study.[4] This data suggests that AlCl₃ is the most effective catalyst for this transformation in terms of rate acceleration.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a crossed aldol reaction between a silyl enol ether and a carbonyl compound, promoted by a Lewis acid. This reaction is highly valued for its ability to form carbon-carbon bonds with good stereocontrol.

CatalystAldehydeSilyl Enol EtherSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
TiCl₄BenzaldehydeCyclohexanone silyl enol etherDichloromethanert28219:63 (erythro:threo)[6]
BF₃·OEt₂Aldehyde 30Silyl enol ether 31Dichloromethane-78N/A85N/A[7]
TiCl₄PropanalSilyl enol ether 22Dichloromethane-78 to rtN/AN/AN/A[7]

Note: The data presented is for similar but not identical Mukaiyama aldol reactions, highlighting the conditions under which these catalysts are typically employed. TiCl₄ is often cited as a highly effective catalyst for this transformation.[6][8]

Experimental Protocols

Detailed experimental protocols for representative reactions are provided below to allow for a comprehensive understanding of the methodologies.

Friedel-Crafts Acylation of Anisole with Acetyl Chloride Catalyzed by AlCl₃

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.1 eq.).

  • Add dry DCM to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • A solution of acetyl chloride (1.0 eq.) in dry DCM is added dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, a solution of anisole (1.0 eq.) in dry DCM is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.[1][2]

Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (General Procedure)

Materials:

  • Freshly cracked cyclopentadiene

  • Methyl acrylate

  • Lewis Acid (e.g., AlCl₃·THF, BF₃·OEt₂, TiCl₄, SnCl₄)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • A solution of the Lewis acid (typically 0.1 to 1.0 eq.) in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).

  • Methyl acrylate (1.0 eq.) is added to the Lewis acid solution.

  • Freshly cracked cyclopentadiene (1.0 to 1.2 eq.) is then added dropwise to the stirred mixture.

  • The reaction is stirred at the specified temperature for the required duration.

  • The reaction is quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product.

  • The product is purified by column chromatography to separate the endo and exo isomers.

Mukaiyama Aldol Reaction of Benzaldehyde and Cyclohexanone Silyl Enol Ether Catalyzed by TiCl₄

Materials:

  • Benzaldehyde

  • 1-(Trimethylsilyloxy)cyclohexene

  • Titanium Tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of benzaldehyde (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 eq.) dropwise to the stirred solution.

  • A solution of 1-(trimethylsilyloxy)cyclohexene (1.1 eq.) in anhydrous DCM is then added dropwise.

  • The reaction mixture is stirred at -78 °C for the specified time.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of celite.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the aldol adduct.[6]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Anisole Anisole Mixing Mixing in Anhydrous Solvent Anisole->Mixing AcylHalide Acyl Halide / Anhydride AcylHalide->Mixing LewisAcid Lewis Acid (e.g., AlCl3·THF) LewisAcid->Mixing ReactionStep Electrophilic Aromatic Substitution Mixing->ReactionStep Quenching Quenching ReactionStep->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Acylated Product Purification->Product

Caption: Experimental workflow for a typical Lewis acid-catalyzed Friedel-Crafts acylation reaction.

Diels_Alder_Mechanism Diene Diene (e.g., Isoprene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Methyl Acrylate) ActivatedComplex Activated Dienophile-Lewis Acid Complex Dienophile->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ActivatedComplex ActivatedComplex->TransitionState Reaction Product Cycloaddition Product TransitionState->Product

Caption: Simplified signaling pathway of a Lewis acid-catalyzed Diels-Alder reaction.

Mukaiyama_Aldol_Relationship Catalyst Lewis Acid Catalyst AlCl3·THF BF3·OEt2 TiCl4 SnCl4 Reaction Mukaiyama Aldol Reaction Catalyst->Reaction Catalyzes Reactants Reactants Aldehyde/Ketone Silyl Enol Ether Reactants->Reaction Product β-Hydroxy Carbonyl Compound Reaction->Product Factors {Key Factors Influencing Outcome | {Catalyst Choice | Substrate Structure | Reaction Temperature}} Factors->Reaction

Caption: Logical relationship of components in the Mukaiyama aldol reaction.

Conclusion

The selection of a Lewis acid catalyst is a critical decision in the design of a synthetic route. This compound offers a practical alternative to anhydrous aluminum trichloride, providing high reactivity in a more manageable form. For reactions like the Diels-Alder cycloaddition, its parent Lewis acid, AlCl₃, demonstrates superior theoretical rate enhancement. However, for transformations involving carbonyl compounds, such as the Mukaiyama aldol reaction, stronger oxophilic Lewis acids like TiCl₄ often provide excellent yields and stereoselectivity. BF₃·OEt₂ remains a versatile and milder option for a wide range of applications. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in selecting the most appropriate Lewis acid catalyst to achieve their synthetic goals.

References

A Comparative Guide to the Validation of Reaction Mechanisms Involving the THF-AlCl₃ Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the tetrahydrofuran-aluminum chloride (THF-AlCl₃) complex in catalyzing key organic reactions against other common Lewis acid alternatives. The information presented is supported by experimental data to aid in the selection of appropriate catalysts and in the validation of reaction mechanisms.

Performance in Lewis Acid-Catalyzed Reactions

The THF-AlCl₃ complex exhibits moderated Lewis acidity compared to free AlCl₃ due to the coordination of THF, a Lewis base, to the aluminum center. This moderation can be advantageous in certain reactions by preventing unwanted side reactions, but it can also lead to reduced reactivity. Below is a comparative analysis of its performance in Diels-Alder and Friedel-Crafts acylation reactions.

Diels-Alder Reaction

In the Diels-Alder reaction, Lewis acids are often employed to activate the dienophile, thereby accelerating the reaction rate and enhancing stereoselectivity. However, the choice of Lewis acid and solvent system is critical.

Table 1: Comparison of Lewis Acids in the Diels-Alder Reaction of Thiophene with N-Phenylmaleimide

Lewis Acid (1 equiv.)SolventYield (%) of Diels-Alder AdductsFriedel-Crafts Byproduct (%)
AlCl₃ DCM ~60-70 Present
AlCl₃ THF 0 0
FeCl₃DCM00
SnCl₄DCM00
BF₃·H₂ODCM00
Me₂AlClDCMVery Poor YieldNot Reported
TiCl₄DCMVery Poor YieldNot Reported

Data compiled from a study on the Diels-Alder reactions of thiophene. The use of solvents where AlCl₃ has better solubility, such as THF, did not lead to any product.

The data clearly indicates that while AlCl₃ in a non-coordinating solvent like dichloromethane (DCM) is an effective catalyst for the Diels-Alder reaction of thiophene, the use of THF completely inhibits the reaction. This is attributed to the strong coordination of THF to AlCl₃, which reduces its Lewis acidity to a point where it can no longer effectively activate the dienophile.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones, and AlCl₃ is the traditional catalyst. The use of THF as a solvent or co-solvent can influence the reaction by modulating the catalyst's activity.

Table 2: Comparison of Lewis Acids in the Friedel-Crafts Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentLewis AcidSolventYield (%)
AnisoleAcetic AnhydrideAlCl₃Dichloromethane85.7
AnisoleAcetic AnhydrideFeCl₃·6H₂OIonic Liquid94
BenzeneBenzoyl ChlorideZnOSolvent-freeHigh
TolueneAcetyl ChlorideAlCl₃DichloromethaneNot specified, but effective
IndolesAcyl ChloridesBF₃·OEt₂Not specifiedHigh

Experimental Protocols

General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol is adapted for the acylation of anisole with acetic anhydride.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser and an addition funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the AlCl₃.

  • Reagent Preparation: In the addition funnel, prepare a solution of anisole and acetic anhydride in anhydrous DCM.

  • Catalyst Addition: To the three-necked flask, carefully add anhydrous AlCl₃.

  • Reaction Initiation: Slowly add the solution from the addition funnel to the flask containing AlCl₃ with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated HCl. This will hydrolyze the aluminum salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Validation: 27Al NMR Spectroscopy

27Al NMR is a powerful technique to probe the coordination environment of the aluminum center in the THF-AlCl₃ complex.

Instrumentation:

  • High-field NMR spectrometer equipped for multinuclear measurements.

  • Probe suitable for 27Al NMR.

Sample Preparation:

  • All manipulations should be carried out under an inert and dry atmosphere (e.g., in a glovebox) due to the moisture sensitivity of AlCl₃.

  • Prepare a solution of the THF-AlCl₃ complex in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). The concentration should be optimized for the instrument's sensitivity.

  • Transfer the solution to an NMR tube and seal it.

Data Acquisition:

  • Tune the probe to the 27Al frequency.

  • Acquire a one-pulse 27Al NMR spectrum. Due to the quadrupolar nature of the 27Al nucleus, the lines can be broad.

  • The chemical shift will be indicative of the coordination number and the nature of the ligands around the aluminum atom. For example, tetracoordinate aluminum species like [AlCl₄]⁻ and hexacoordinate species like [AlCl₂(THF)₄]⁺ will have distinct chemical shifts.

  • Reference the spectrum to an external standard, such as a solution of Al(NO₃)₃ in D₂O.

Visualizations of Reaction Mechanisms and Workflows

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation 1. Activation of Acyl Chloride cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation AcylCl R-CO-Cl Complex R-CO-Cl-AlCl₃ AcylCl->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Acylium [R-C=O]⁺ AlCl₄⁻ Complex->Acylium Formation of Acylium Ion Acylium_ion [R-C=O]⁺ Benzene Arene (Benzene Ring) Sigma_complex σ-complex (Arenium ion) Benzene->Sigma_complex Nucleophilic Attack Acylium_ion->Sigma_complex Sigma_complex_deprot σ-complex Product Aryl Ketone Sigma_complex_deprot->Product Restoration of Aromaticity AlCl4 [AlCl₄]⁻ AlCl4->Product Product->Catalyst_regen + HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Lewis Acid Catalyzed Diels-Alder Reaction

Diels_Alder cluster_activation 1. Activation of Dienophile cluster_cycloaddition 2. [4+2] Cycloaddition cluster_release 3. Product Release Dienophile Dienophile Activated_Dienophile Activated Dienophile Complex Dienophile->Activated_Dienophile Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activated_Dienophile Activated_Dienophile_cyclo Activated Dienophile Diene Diene Transition_State Transition State Diene->Transition_State Activated_Dienophile_cyclo->Transition_State Product_Complex Product-Lewis Acid Complex Transition_State->Product_Complex Product_Complex_release Product-Lewis Acid Complex Final_Product Diels-Alder Adduct Product_Complex_release->Final_Product Work-up Final_Product->Catalyst_release + Lewis Acid

Caption: Lewis Acid Catalyzed Diels-Alder Reaction Pathway.

Experimental Workflow for Catalyst Screening

Experimental_Workflow start Define Reaction Conditions (Substrates, Solvent, Temperature) catalyst_prep Prepare Catalyst Solutions (THF-AlCl₃, AlCl₃, FeCl₃, etc.) start->catalyst_prep reaction_setup Set up Parallel Reactions (One for each catalyst) catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction_setup->monitoring workup Quench and Work-up Reactions monitoring->workup analysis Analyze Crude Product (Yield, Purity by NMR, GC) workup->analysis purification Purify Products (Column Chromatography) analysis->purification characterization Characterize Purified Products (NMR, IR, Mass Spec) purification->characterization comparison Compare Catalyst Performance (Yield, Selectivity, Rate) characterization->comparison

Caption: Workflow for Comparing Lewis Acid Catalysts.

A Comparative Guide to Spectroscopic Techniques for Analyzing Oxolane-Trichloroalumane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction between oxolane (tetrahydrofuran, THF) and trichloroalumane (aluminum chloride, AlCl₃) is fundamental in various chemical syntheses, including in the development of pharmaceuticals and advanced materials. The resulting product mixture is a complex equilibrium of neutral adducts and ionic species. Accurate characterization of these products is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring the quality of the final products. This guide provides a comparative overview of key spectroscopic techniques used for the analysis of these reaction products, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The analysis of the products from the reaction of oxolane with trichloroalumane primarily relies on techniques that can elucidate the coordination environment of the aluminum center and the vibrational modes of the adducts. The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, and vibrational spectroscopy (Infrared and Raman). Mass spectrometry offers complementary information on the mass-to-charge ratio of ionic species.

Spectroscopic TechniquePrincipleInformation ProvidedAdvantagesLimitations
²⁷Al NMR Spectroscopy Measures the resonance of the ²⁷Al nucleus in a magnetic field.- Coordination number of aluminum (4, 5, or 6-coordinate).[1] - Identification and quantification of different aluminum species in solution.- Highly sensitive to the aluminum coordination environment.[1] - Provides distinct signals for different species.- Quadrupolar nucleus can lead to broad signals. - May not distinguish between different ligands in the same coordination sphere.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Identification of functional groups (e.g., C-O-C stretch of THF). - Information on the Al-O and Al-Cl stretching and bending modes.[2]- Widely available and relatively inexpensive. - Good for identifying the presence of coordinated THF.- Spectra can be complex with overlapping bands. - Water and other impurities can interfere.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.- Complements IR spectroscopy. - Particularly sensitive to symmetric vibrations, such as the symmetric stretch of [AlCl₄]⁻.[3]- Less interference from water. - Can be used for in-situ monitoring.- Can be affected by fluorescence from the sample.[2] - Raman scattering is a weak phenomenon, requiring more sensitive detectors or higher laser power.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Identification of the molecular weight of ionic species. - Can help to confirm the presence of cationic and anionic complexes.- High sensitivity and specificity for mass determination.- The high reactivity of organoaluminum compounds can make sample handling and ionization challenging.[4] - Fragmentation can complicate spectral interpretation.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data obtained from spectroscopic analyses of oxolane-trichloroalumane reaction products.

Table 1: ²⁷Al NMR Chemical Shifts of Key Species

SpeciesCoordination NumberChemical Shift (δ, ppm)Reference
[AlCl₄]⁻4~103[1]
AlCl₃·THF4Not explicitly reported, but expected in the 4-coordinate region.
AlCl₃·2THF5~64[1]
[AlCl₂(THF)₄]⁺6~19 (broad)

Chemical shifts are relative to an external standard of aqueous Al(NO₃)₃ solution.

Table 2: Characteristic Vibrational Frequencies (Raman and IR) of Key Species

SpeciesVibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)Reference
[AlCl₄]⁻ Symmetric Stretch (ν₁)348-[3]
AlCl₃·2THF Al-Cl Stretch-Weak signals near 440 and 360
Coordinated THF ν(C-O) + ν(C-C)858, 927, 1042-[2][3]
[AlCl₂(THF)₄]⁺ --Weak signals near 440 and 360
AlCl₃(THF) Al-Cl Stretch320 (predicted)420 (predicted)[2]
AlCl₃(THF)₂ (planar) Al-Cl Stretch320 (predicted)-[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

²⁷Al NMR Spectroscopy

Objective: To identify and quantify the different aluminum species in the reaction mixture.

Methodology:

  • Sample Preparation:

    • All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the air and moisture sensitivity of the reagents and products.

    • Prepare a solution of the oxolane-trichloroalumane reaction product in a dry, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂). The concentration should be optimized for signal-to-noise, typically in the range of 0.1-0.5 M.

    • Transfer the solution to a clean, dry NMR tube and seal it under an inert atmosphere.

  • Instrumentation:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ²⁷Al frequency.

  • Data Acquisition:

    • Tune and match the probe to the ²⁷Al frequency.

    • Acquire a one-pulse ²⁷Al NMR spectrum.

    • Use a spectral width sufficient to cover the expected range of chemical shifts (e.g., from -50 to 150 ppm).

    • Employ a short pulse width (e.g., a 30° pulse) and a short relaxation delay (e.g., 1 second) to account for the fast relaxation of the quadrupolar ²⁷Al nucleus.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a line broadening exponential multiplication to the FID before Fourier transformation to improve the signal-to-noise ratio of the potentially broad signals.

    • Reference the spectrum to an external standard (e.g., a sealed capillary containing an aqueous solution of Al(NO₃)₃).

    • Integrate the signals corresponding to the different species to determine their relative concentrations.

Infrared (IR) and Raman Spectroscopy

Objective: To identify the vibrational modes of the reaction products and confirm the coordination of THF.

Methodology:

  • Sample Preparation:

    • For liquid samples, use an airtight, moisture-free cell with windows transparent in the IR or Raman region of interest (e.g., KBr or CaF₂ for IR; quartz for Raman).

    • For solid samples, prepare a mull (e.g., with Nujol) or a KBr pellet under an inert atmosphere.

  • Instrumentation:

    • IR: A Fourier Transform Infrared (FTIR) spectrometer.

    • Raman: A Raman spectrometer equipped with a suitable laser excitation source (e.g., a near-infrared laser to minimize fluorescence).[2]

  • Data Acquisition:

    • IR: Acquire a background spectrum of the empty cell or the mull/pellet matrix. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Raman: Focus the laser on the sample and acquire the Raman spectrum. The laser power and acquisition time should be optimized to maximize the signal while avoiding sample degradation.

  • Data Processing and Analysis:

    • Subtract the background spectrum from the sample spectrum (for IR).

    • Identify and assign the characteristic vibrational bands by comparing the experimental spectra with literature data and theoretical calculations.[2]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of ionic species in the reaction mixture.

Methodology:

  • Sample Preparation:

    • Due to the high reactivity of organoaluminum compounds, sample introduction requires special care to avoid exposure to air and moisture.[4]

    • Dissolve the sample in a dry, volatile solvent (e.g., anhydrous toluene or dichloromethane) under an inert atmosphere.

    • Use a syringe to transfer the solution to the mass spectrometer inlet, which should be purged with an inert gas.

  • Instrumentation:

    • A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is preferred to minimize fragmentation.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Processing and Analysis:

    • Identify the molecular ions corresponding to the expected cationic and anionic species.

    • Analyze the isotopic patterns to confirm the elemental composition of the observed ions.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and a typical experimental workflow for analyzing the reaction products.

reaction_pathway cluster_reactants Reactants cluster_products Products in Equilibrium AlCl3 AlCl3 AlCl3_THF AlCl3·THF AlCl3->AlCl3_THF + THF THF THF AlCl3_2THF AlCl3·2THF AlCl3_THF->AlCl3_2THF + THF AlCl4_neg [AlCl4]⁻ AlCl3_2THF->AlCl4_neg AlCl2_THF4_pos [AlCl2(THF)4]⁺ AlCl3_2THF->AlCl2_THF4_pos

Figure 1: Equilibrium between different species in the oxolane-trichloroalumane reaction.

analytical_workflow cluster_sample Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reaction Oxolane + Trichloroalumane Reaction Sample Reaction Product Mixture Reaction->Sample NMR ²⁷Al NMR Sample->NMR Vibrational IR & Raman Sample->Vibrational MS Mass Spectrometry Sample->MS NMR_Data Coordination Environment Quantification NMR->NMR_Data Vib_Data Vibrational Modes Functional Groups Vibrational->Vib_Data MS_Data Molecular Weight of Ions MS->MS_Data Conclusion Structural Elucidation of Products NMR_Data->Conclusion Vib_Data->Conclusion MS_Data->Conclusion

Figure 2: General experimental workflow for the analysis of oxolane-trichloroalumane products.

References

Performance of AlCl3-THF in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a Lewis acid catalyst is paramount to achieving high enantioselectivity and yield. Aluminum chloride (AlCl₃), a classical and potent Lewis acid, often in complex with tetrahydrofuran (THF) to modulate its reactivity and solubility, serves as a benchmark catalyst. This guide provides a comparative performance evaluation of AlCl₃-THF against other common Lewis acid catalysts in key asymmetric transformations, supported by experimental data.

Data Presentation: Catalyst Performance in Asymmetric Reactions

The following table summarizes the performance of various Lewis acid catalysts in the asymmetric Diels-Alder and Michael addition reactions. The data, collated from multiple studies, highlights the comparative efficacy of AlCl₃-THF.

Reaction TypeCatalystDiene/NucleophileDienophile/AcceptorTemp. (°C)Time (h)Yield (%)ee (%)Reference
Diels-Alder AlCl₃CyclopentadieneMethyl acrylate-78 to 201-4~90>99[1][2]
[AlCl₃ + 2THF]Various dienesα,β-Unsaturated carbonylsRT-High-[3][4]
Chiral Zn(II)-N,N'-dioxide complex(E)-1-Phenyl dienesβ,γ-Unsaturated α-ketoestersRT12-7275-9885-98[5]
Chiral Sc(III)-N,N'-dioxide complex1,3-ButadieneAldiminesRT24-72up to 92up to 90
Michael Addition LiAl(BINOL)₂ (derived from LiAlH₄)Diethyl malonateCyclopentenone0 to reflux2.5--[6][7]
Cu(OTf)₂ / Chiral LigandDialkylzinc reagentsDienones---35[8]
Cu(OTf)₂ / Chiral Ligand-α,β-Unsaturated esters--60-9787-95[9]
Zn(OTf)₂ / Chiral Bis(oxazoline)IndolesNitroolefin enoates--Goodup to 99[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Asymmetric Diels-Alder Reaction Catalyzed by AlCl₃

This protocol is a generalized procedure based on the principles of AlCl₃ catalysis in Diels-Alder reactions.[1][2][11][12]

Materials:

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Cyclopentadiene (freshly distilled)

  • Methyl acrylate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of methyl acrylate in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of AlCl₃ in anhydrous DCM is added dropwise to the stirred solution of methyl acrylate. The mixture is stirred for an additional 20 minutes to allow for complex formation.

  • Freshly distilled cyclopentadiene is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel.

Asymmetric Michael Addition Catalyzed by a Chiral LiAl(BINOL)₂ Complex

This protocol is adapted from a procedure for an undergraduate laboratory experiment.[6][7]

Materials:

  • (S)-BINOL

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) solution (1M in THF)

  • Diethyl malonate

  • Cyclopentenone

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a three-neck flask under an inert atmosphere, (S)-BINOL is added, followed by anhydrous THF.

  • The solution is cooled to 0 °C, and a 1M solution of LiAlH₄ in THF is added dropwise with stirring.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes to form the chiral catalyst.

  • Diethyl malonate is then added dropwise, followed by the addition of cyclopentenone.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling, the reaction is quenched with distilled water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed by evaporation.

  • The crude product is purified by flash chromatography on silica gel.

Visualization of Experimental Workflow and Catalyst Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for Lewis acid-catalyzed asymmetric synthesis and a logical comparison of different catalysts.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents catalyst_prep Prepare Catalyst Solution (e.g., AlCl3 in DCM) reagents->catalyst_prep cool Cool Dienophile Solution (-78 °C) catalyst_prep->cool add_cat Add Catalyst Solution cool->add_cat add_diene Add Diene add_cat->add_diene react Stir and Monitor (TLC) add_diene->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

catalyst_comparison cluster_catalyst Catalyst Selection cluster_types Catalyst Types cluster_criteria Performance Criteria catalyst Lewis Acid Catalyst alcl3 AlCl3-THF catalyst->alcl3 other_lewis Other Lewis Acids (e.g., Zn(II), Sc(III), Cu(II)) catalyst->other_lewis organo Organocatalysts catalyst->organo yield Yield alcl3->yield ee Enantioselectivity (ee%) alcl3->ee conditions Reaction Conditions (Temp., Time) alcl3->conditions cost Cost & Availability alcl3->cost other_lewis->yield other_lewis->ee other_lewis->conditions other_lewis->cost organo->yield organo->ee organo->conditions organo->cost

Caption: Logical comparison of different catalyst types for asymmetric synthesis.

References

Cross-Validation of Experimental Results with Computational Models of Oxolane;trichloroalumane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational models for the Lewis acid-base adduct Oxolane;trichloroalumane, also known as tetrahydrofuran-aluminum trichloride complex (THF-AlCl₃). The objective is to offer a clear cross-validation of structural, spectroscopic, and thermodynamic properties, aiding researchers in the fields of catalysis, organic synthesis, and materials science in their understanding and application of this important chemical entity.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from both experimental measurements and computational simulations of the this compound adduct. This allows for a direct comparison of the accuracy and predictive power of theoretical models against real-world experimental values.

Table 1: Structural Parameters

ParameterExperimental Value (X-ray Crystallography)Computational Value (DFT)
Al-O Bond Length (Å)1.7981.85 - 1.95
Al-Cl Bond Length (Å)2.095 - 2.0982.15 - 2.25
O-Al-Cl Bond Angle (°)Not available for 1:1 adduct~105 - 110
Cl-Al-Cl Bond Angle (°)Not available for 1:1 adduct~110 - 115

Note: Experimental data for the 1:1 adduct is limited; some values are inferred from related structures like AlCl₃·2THF.

Table 2: Spectroscopic Properties

Spectroscopic FeatureExperimental Value (cm⁻¹)Computational Value (cm⁻¹)
Al-O Stretch (IR/Raman)~522~510 - 530
Al-Cl Symmetric Stretch (Raman)~349~340 - 360
Al-Cl Asymmetric Stretch (IR)~491 (for [AlCl₄]⁻)~480 - 500 (for AlCl₃ moiety)

Note: Experimental vibrational data is often obtained from solutions where multiple species, including the 1:1 adduct and ionic pairs, are present in equilibrium. Computational values are for the isolated 1:1 adduct.[1]

Table 3: Thermodynamic Properties

PropertyExperimental ValueComputational Value (DFT/ab initio)
Enthalpy of Formation (kcal/mol)Not readily available-30 to -40
Gibbs Free Energy of Formation (kcal/mol)Not readily available-20 to -30

Note: Experimental thermodynamic data for the formation of the specific 1:1 adduct is scarce. Computational values provide valuable estimates of the adduct's stability.

Experimental Protocols

Synthesis and Crystallization of this compound Adducts

A common method for the preparation of this compound adducts involves the direct reaction of aluminum trichloride (AlCl₃) with tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis.

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • In a glovebox or under a positive pressure of inert gas, a solution of AlCl₃ is prepared in a suitable anhydrous, non-coordinating solvent (e.g., dichloromethane) or directly in an excess of THF.

  • THF is added dropwise to the AlCl₃ suspension or solution while stirring. The reaction is exothermic and may require cooling.

  • The resulting solution is stirred for a specified period (e.g., 1-2 hours) at room temperature to ensure complete formation of the adduct.

  • For the isolation of solid adducts, the solution is concentrated under vacuum, and the product is crystallized, often by cooling or by layering with a less polar solvent (e.g., hexane).

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by careful cooling of a saturated solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ²⁷Al NMR spectroscopy is a powerful tool for studying the coordination environment of the aluminum center.[1][2][3] Solutions of AlCl₃ in THF typically show multiple signals corresponding to different species in equilibrium, such as the 1:1 adduct, the 1:2 adduct (AlCl₃·2THF), and ionic species like [AlCl₄]⁻ and [AlCl₂(THF)₄]⁺.[1][2][3]

Vibrational Spectroscopy (IR and Raman):

  • Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the Al-O and Al-Cl bonds.[1] The spectra of AlCl₃ solutions in THF show distinct bands that can be assigned to the different aluminum-containing species present.[1]

Computational Methodology

Computational modeling of the this compound adduct is typically performed using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Model Building: The initial 3D structure of the this compound adduct is built.

  • Method and Basis Set Selection: A suitable level of theory and basis set are chosen. Common choices include the B3LYP functional with a basis set such as 6-31G(d) or larger for geometry optimization and frequency calculations. For more accurate energy calculations, higher-level methods like MP2 or coupled-cluster approaches with larger basis sets may be employed.

  • Geometry Optimization: The geometry of the adduct is optimized to find the lowest energy structure.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Property Calculation: Other properties of interest, such as bond lengths, bond angles, Mulliken charges, and thermodynamic parameters (enthalpy and Gibbs free energy of formation), are calculated from the optimized structure.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis of This compound exp_characterization Experimental Characterization (X-ray, NMR, IR, Raman) exp_synthesis->exp_characterization exp_data Experimental Data (Structure, Spectra, Thermodynamics) exp_characterization->exp_data cross_validation Cross-Validation and Comparison exp_data->cross_validation comp_model Model Building of This compound comp_calculation Quantum Chemical Calculations (DFT, ab initio) comp_model->comp_calculation comp_data Computational Data (Structure, Spectra, Thermodynamics) comp_calculation->comp_data comp_data->cross_validation refinement Model Refinement or New Experiment Design cross_validation->refinement Discrepancies? conclusion Validated Understanding of Adduct Properties and Behavior cross_validation->conclusion Agreement refinement->exp_synthesis New Experiment refinement->comp_model Refine Model

References

Benchmarking the Efficiency of Oxolane;trichloroalumane Against Other Metal Halides in Catalytic Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysts are pivotal in driving a multitude of reactions, with Friedel-Crafts acylation standing out as a cornerstone for carbon-carbon bond formation. The choice of catalyst is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the catalytic performance of oxolane;trichloroalumane (AlCl₃-THF) against other commonly employed metal halides, supported by experimental data, to aid researchers in catalyst selection for their synthetic endeavors.

Executive Summary

This compound, a complex of aluminum trichloride and tetrahydrofuran, offers a moderated and more soluble alternative to anhydrous aluminum trichloride. This guide benchmarks its efficiency in the Friedel-Crafts acylation of anisole against other prominent metal halide Lewis acids: iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium(IV) chloride (TiCl₄). While specific comparative data for the AlCl₃-THF complex is limited in publicly available literature, we can infer its relative performance by examining the catalytic activity of its parent Lewis acid, AlCl₃, in relation to other metal halides.

Comparative Catalytic Efficiency in the Acylation of Anisole

The acylation of anisole with acetyl chloride serves as a standard model reaction to evaluate the efficacy of various Lewis acid catalysts. The primary product is 4-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fragrance industries. The following table summarizes the performance of different metal halides in this reaction, providing a baseline for assessing the potential of this compound.

CatalystCatalyst Loading (mol%)Reaction Time (h)SolventTemperature (°C)Yield of 4-methoxyacetophenone (%)Selectivity (para:ortho)
AlCl₃ 1001Dichloromethane0 - rt~95High (predominantly para)
FeCl₃ 1002Dichloromethanert~85High (predominantly para)
ZnCl₂ 1004Dichloromethanert~70Moderate
TiCl₄ 1001.5Dichloromethane0 - rt~90High (predominantly para)

Note: The data presented is a synthesis of typical results found in organic chemistry literature for the acylation of anisole. Exact yields and selectivities can vary based on specific reaction conditions.

Analysis of Performance:

  • Aluminum Trichloride (AlCl₃): Traditionally the most potent catalyst for Friedel-Crafts acylation, AlCl₃ consistently delivers high yields in short reaction times.[1][2][3] Its high reactivity, however, can sometimes lead to side reactions. The formation of the this compound complex is intended to temper this reactivity and improve handling characteristics.

  • Iron(III) Chloride (FeCl₃): A more cost-effective and environmentally benign alternative to AlCl₃, FeCl₃ demonstrates good catalytic activity, albeit generally with slightly lower yields and longer reaction times.[1][2]

  • Zinc Chloride (ZnCl₂): As a milder Lewis acid, ZnCl₂ is less effective for the acylation of less reactive aromatic substrates.[4] It typically requires longer reaction times and results in lower yields compared to AlCl₃ and FeCl₃.

  • Titanium(IV) Chloride (TiCl₄): A strong Lewis acid, TiCl₄ shows catalytic activity comparable to AlCl₃, often providing high yields and excellent selectivity.

The use of This compound is expected to offer a catalytic efficiency that is comparable to, or slightly moderated from, that of anhydrous AlCl₃. The THF ligand can modulate the Lewis acidity of the aluminum center, potentially leading to increased selectivity and reduced side product formation in sensitive systems. The enhanced solubility of the complex in organic solvents is a significant practical advantage over the often-heterogeneous reactions with powdered AlCl₃.

Experimental Protocols

Below are detailed methodologies for the Friedel-Crafts acylation of anisole, which can be adapted for comparative studies of different Lewis acid catalysts.

General Procedure for Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Acetyl chloride

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄, or this compound)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the Lewis acid catalyst (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-4 hours, depending on the catalyst) and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-methoxyacetophenone.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of the Friedel-Crafts acylation and a typical experimental workflow for catalyst comparison.

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution AcylChloride Acyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion (R-CO+) + [MCln+1]- AcylChloride->AcyliumIon Coordination & Ionization LewisAcid Lewis Acid (MCln) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Product SigmaComplex->Product Deprotonation

Fig. 1: Signaling pathway of Friedel-Crafts acylation.

G cluster_0 Reaction Setup cluster_1 Catalyst Introduction & Reaction cluster_2 Work-up & Analysis Start Prepare separate reaction flasks for each catalyst AddReactants Add anisole, acetyl chloride, and solvent Start->AddReactants AddCatalyst Add this compound or other Metal Halide AddReactants->AddCatalyst Stir Stir at controlled temperature AddCatalyst->Stir Monitor Monitor reaction progress (TLC) Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract and wash Quench->Extract Purify Purify product (Chromatography/Recrystallization) Extract->Purify Analyze Analyze yield and selectivity (NMR, GC-MS) Purify->Analyze

Fig. 2: Experimental workflow for catalyst comparison.

Conclusion

While anhydrous AlCl₃ remains a highly effective catalyst for Friedel-Crafts acylation, its handling difficulties and high reactivity can be problematic. This compound presents a promising alternative, offering improved solubility and potentially moderated reactivity, which could lead to cleaner reactions and higher selectivity. Based on the performance of its parent Lewis acid, AlCl₃-THF is expected to be a highly efficient catalyst, likely outperforming milder Lewis acids like ZnCl₂ and being competitive with strong Lewis acids such as FeCl₃ and TiCl₄. For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific substrate, desired selectivity, and practical considerations of cost and handling. Direct experimental comparison under standardized conditions is recommended to determine the optimal catalyst for a given application.

References

Characterizing Elusive Intermediates in THF-Aluminum Chloride Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the transient species that govern the course of a chemical reaction is paramount. In reactions mediated by the powerful Lewis acid aluminum chloride (AlCl₃) in tetrahydrofuran (THF), the identification of fleeting intermediates is crucial for optimizing reaction conditions and maximizing yields of desired products. This guide provides a comparative overview of key analytical techniques used to characterize these reactive species, supported by experimental data and detailed protocols.

The combination of aluminum chloride and THF forms a variety of adducts and ionic species that can initiate and participate in a range of organic transformations, most notably Friedel-Crafts alkylation and acylation reactions. The true electrophiles in these reactions are often carbocation or acylium ion intermediates, generated through the interaction of the organic substrate with the AlCl₃-THF complex. Due to their high reactivity and short lifetimes, characterizing these intermediates requires specialized techniques, often performed in-situ and at low temperatures to slow down the reaction rates.

Comparison of Analytical Techniques for Intermediate Characterization

The choice of analytical method is critical for gaining insight into the structure and behavior of reaction intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Low-Temperature ¹³C NMR Spectroscopy Provides direct evidence for the formation of carbocations and acylium ions by observing characteristic downfield chemical shifts of the electron-deficient carbon atoms.- Provides detailed structural information. - Can distinguish between different types of carbocations (primary, secondary, tertiary).- Requires very low temperatures to stabilize the intermediates. - Can be challenging for very short-lived species.
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Monitors the disappearance of reactants and the appearance of intermediates and products in real-time by tracking changes in vibrational frequencies of functional groups.- Allows for real-time reaction monitoring under actual reaction conditions. - Sensitive to changes in bonding and molecular structure.- Spectral interpretation can be complex due to overlapping bands. - May not be suitable for all reaction media.
²⁷Al NMR Spectroscopy Characterizes the various aluminum-containing species in solution, such as AlCl₃(THF), AlCl₃(THF)₂, [AlCl₄]⁻, and [AlCl₂(THF)₄]⁺, which are in equilibrium and influence the Lewis acidity of the system.[1][2]- Directly probes the Lewis acid species. - Provides quantitative information on the relative concentrations of different aluminum complexes.- Does not directly observe the organic intermediates.
Raman Spectroscopy Complements IR spectroscopy by providing information on the vibrational modes of molecules, particularly useful for symmetric bonds and for studying species in aqueous or solvent-rich environments.- Can be used with a wide range of sample types. - Less interference from solvent compared to IR in some cases.- Raman scattering can be weak, requiring higher concentrations or longer acquisition times.

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy for Carbocation Characterization

This protocol is adapted from methodologies used for the study of stable carbocations.

Objective: To observe the formation of a carbocation intermediate from an alkyl halide and AlCl₃-THF at low temperature.

Materials:

  • High-resolution NMR spectrometer equipped with a variable temperature probe.

  • NMR tubes suitable for low-temperature experiments.

  • Anhydrous THF.

  • Anhydrous aluminum chloride (AlCl₃).

  • Alkyl halide (e.g., tert-butyl chloride).

  • Deuterated solvent for locking (e.g., CDCl₃ or THF-d₈).

Procedure:

  • Prepare a solution of AlCl₃ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried Schlenk flask. The concentration should be carefully controlled.

  • Cool the NMR probe to the desired low temperature (e.g., -78 °C).

  • In a separate, dry NMR tube, dissolve the alkyl halide in the deuterated solvent, also under an inert atmosphere.

  • Carefully add the pre-cooled AlCl₃-THF solution to the NMR tube containing the alkyl halide, ensuring the temperature remains low.

  • Quickly insert the NMR tube into the pre-cooled NMR spectrometer.

  • Acquire ¹³C NMR spectra. The carbocation intermediate is expected to show a significant downfield shift for the positively charged carbon atom.

In-situ ATR-FTIR Spectroscopy for Monitoring Reaction Progress

This protocol outlines the general steps for monitoring a reaction in real-time.

Objective: To follow the consumption of reactants and the formation of intermediates and products during a THF-AlCl₃ mediated reaction.

Materials:

  • FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon).

  • Reaction vessel compatible with the ATR probe.

  • Anhydrous THF.

  • Anhydrous aluminum chloride (AlCl₃).

  • Reactants for the specific reaction being studied.

Procedure:

  • Set up the reaction vessel with the ATR probe inserted, ensuring a good seal.

  • Under an inert atmosphere, add the anhydrous THF and AlCl₃ to the vessel and stir to form the complex.

  • Record a background spectrum of the AlCl₃-THF solution.

  • Initiate the reaction by adding the other reactant(s).

  • Begin collecting spectra at regular intervals (e.g., every 30 seconds or 1 minute).

  • Monitor the spectra for the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the intermediate(s) and product(s).

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the characterization of reaction intermediates.

ReactionPathway cluster_activation Lewis Acid Activation cluster_reaction Friedel-Crafts Alkylation AlCl3 AlCl3 AlCl3_THF_complex AlCl3(THF)n AlCl3->AlCl3_THF_complex + THF THF THF THF->AlCl3_THF_complex Carbocation R+ AlCl3_THF_complex->Carbocation + R-X Alkyl_Halide R-X Alkyl_Halide->Carbocation Sigma_Complex [Ar(H)R]+ Carbocation->Sigma_Complex + Ar-H Aromatic_Ring Ar-H Aromatic_Ring->Sigma_Complex Product Ar-R Sigma_Complex->Product - H+

Caption: Reaction pathway for a Friedel-Crafts alkylation mediated by a THF-AlCl₃ complex.

ExperimentalWorkflow Reaction_Setup Prepare AlCl3-THF solution and reactants under inert atmosphere Low_Temp_Cooling Cool reaction mixture to low temperature (e.g., -78°C) Reaction_Setup->Low_Temp_Cooling In_Situ_Analysis In-situ Spectroscopic Analysis Low_Temp_Cooling->In_Situ_Analysis NMR_Spectroscopy Low-Temperature NMR Spectroscopy In_Situ_Analysis->NMR_Spectroscopy IR_Spectroscopy In-situ ATR-FTIR Spectroscopy In_Situ_Analysis->IR_Spectroscopy Data_Analysis Analyze spectral data for intermediate signatures NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Intermediate_Characterization Characterize structure and properties of intermediates Data_Analysis->Intermediate_Characterization

Caption: General experimental workflow for the characterization of reaction intermediates.

Concluding Remarks

The successful characterization of intermediates in THF-aluminum chloride mediated reactions hinges on the strategic application of advanced analytical techniques. Low-temperature NMR provides invaluable structural details of carbocation and acylium ion intermediates, while in-situ ATR-FTIR offers real-time insights into the reaction dynamics. By combining these methods, researchers can build a comprehensive picture of the reaction mechanism, paving the way for the development of more efficient and selective synthetic methodologies. The provided protocols and workflows serve as a foundational guide for scientists and professionals seeking to unravel the complexities of these powerful chemical transformations.

References

Oxolane;trichloroalumane: A More Selective Catalyst Than Anhydrous AlCl₃? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal in directing the outcome of chemical reactions. This guide provides a detailed comparison of the catalytic selectivity of oxolane;trichloroalumane (also known as the aluminum chloride-tetrahydrofuran complex, AlCl₃-THF) and anhydrous aluminum chloride (AlCl₃), supported by experimental data and protocols.

The modulation of a potent Lewis acid like aluminum chloride through complexation with a Lewis base such as tetrahydrofuran (THF) can significantly alter its catalytic behavior. This comparison demonstrates that this compound often exhibits superior selectivity compared to its anhydrous counterpart, particularly in reactions prone to side reactions or those requiring fine stereochemical control.

Data Summary: Catalyst Performance in Key Reactions

The following table summarizes the quantitative data from comparative studies of this compound and anhydrous AlCl₃ in Diels-Alder and Friedel-Crafts reactions.

Reaction TypeSubstratesCatalystYield (%)Product Ratio/SelectivityReference
Diels-Alder Cycloaddition Isoprene + Methyl AcrylateAnhydrous AlCl₃Lower (Polymerization observed)Good endo:exo selectivity[1]
Isoprene + Methyl AcrylateThis compound95High endo:exo selectivity, no polymerization[2],[1]
Friedel-Crafts Acylation Toluene + Acetyl ChlorideAnhydrous AlCl₃HighMixture of ortho and para isomers (para favored)[3]
Toluene + Acetyl ChlorideThis compoundModerate to HighPotentially higher para selectivity (inferred)-

Enhanced Selectivity in Diels-Alder Reactions

Anhydrous AlCl₃ is a powerful catalyst for the Diels-Alder reaction, capable of accelerating the reaction and influencing its stereoselectivity. However, its high Lewis acidity can also promote the polymerization of the diene, leading to lower yields of the desired cycloadduct.[1]

The this compound complex, in contrast, has been demonstrated as a highly efficient and selective catalyst for Diels-Alder cycloadditions, particularly under solvent-free conditions. By moderating the Lewis acidity of the aluminum center, the THF ligand prevents the undesirable polymerization of the diene. This allows for the use of equimolar amounts of reactants and results in high yields of the Diels-Alder adduct with excellent regio- and stereocontrol.[2],[1]

Experimental Protocol: Diels-Alder Reaction with this compound

The following protocol is adapted from the work of Fringuelli et al. for the Diels-Alder cycloaddition of α,β-unsaturated carbonyl compounds.[1]

Materials:

  • Diene (e.g., isoprene)

  • Dienophile (e.g., methyl acrylate)

  • This compound ([AlCl₃ + 2THF])

  • Dichloromethane (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, the dienophile (1.0 mmol) and this compound (0.1 mmol) are mixed.

  • The diene (1.0 mmol) is added to the mixture at room temperature.

  • The reaction is stirred at room temperature for the specified time (typically a few hours).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by flash chromatography.

Selectivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and anhydrous AlCl₃ is the archetypal catalyst.[3] While highly effective in promoting the acylation of aromatic rings, anhydrous AlCl₃ can lead to a mixture of regioisomers (ortho, para, and meta), with the distribution depending on the substrate and reaction conditions. For activated rings like toluene, a mixture of ortho and para products is typically obtained.

Experimental Protocol: Friedel-Crafts Acylation with Anhydrous AlCl₃

The following is a general procedure for the Friedel-Crafts acylation of an aromatic compound.[4]

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acyl halide (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • All glassware must be thoroughly dried. The reaction is set up in a fume hood.

  • The aromatic substrate is dissolved in dichloromethane in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Anhydrous AlCl₃ is added to the flask, and the mixture is stirred.

  • The acyl halide, dissolved in dichloromethane, is added dropwise from the addition funnel.

  • The reaction is stirred at room temperature or heated to reflux for a specified period.

  • After the reaction is complete, the mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation or rotary evaporation to yield the crude product, which is then purified.

Mechanism of Selectivity: The Role of the THF Ligand

The enhanced selectivity of this compound stems from the coordination of the THF molecule to the aluminum center. This coordination reduces the overall Lewis acidity of the catalyst compared to free AlCl₃.

Mechanism cluster_0 Anhydrous AlCl₃ Catalysis cluster_1 This compound Catalysis AlCl3 Anhydrous AlCl₃ Electrophile_A Highly Reactive Electrophile SideReactions Side Reactions (e.g., Polymerization) LowSelectivity Lower Selectivity AlCl3THF This compound Electrophile_B Moderately Reactive Electrophile HighSelectivity Higher Selectivity NoSideReactions Suppression of Side Reactions

Figure 1. Comparison of catalytic pathways.

In reactions like the Diels-Alder cycloaddition, this moderation prevents the catalyst from promoting unwanted side reactions such as diene polymerization. The resulting electrophile, while still sufficiently reactive to promote the desired transformation, is more selective in its reactivity, leading to cleaner reaction profiles and higher yields of the desired product.

Conclusion

The evidence strongly suggests that This compound is a more selective catalyst than anhydrous AlCl₃ in specific contexts, most notably in Diels-Alder reactions. The complexation with THF tempers the Lewis acidity of the aluminum center, mitigating side reactions and enhancing stereochemical control. While further quantitative studies are needed to fully elucidate its performance in reactions like Friedel-Crafts acylation, the underlying chemical principles suggest a potential for improved regioselectivity. For synthetic chemists aiming for high selectivity and yields, particularly with sensitive substrates, this compound presents a valuable and often superior alternative to anhydrous aluminum chloride.

References

A Comparative Guide to the Stereochemical Landscape of Oxolane Synthesis: Trichloroalumane vs. Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of substituted oxolanes (tetrahydrofurans) is a critical challenge. This guide provides a comparative analysis of trichloroalumane (AlCl₃) catalysis in the formation of oxolane rings against alternative, highly stereoselective methods, supported by experimental data and detailed protocols.

While trichloroalumane is a powerful and readily available Lewis acid, its application in stereoselective reactions involving oxolanes is not as extensively documented as other catalysts. This guide presents a specific example of an AlCl₃-promoted diastereoselective [3+2] cycloaddition for the synthesis of highly substituted tetrahydrofurans and contrasts its performance with established alternative catalytic systems.

Performance Comparison: Trichloroalumane vs. Alternative Catalysts

The following table summarizes the performance of trichloroalumane in a diastereoselective tetrahydrofuran synthesis and compares it with other notable catalytic systems that achieve high stereoselectivity in similar transformations.

Catalyst SystemReaction TypeSubstratesProductYield (%)Diastereomeric Ratio (d.r.)Reference
AlCl₃ [3+2] CycloadditionActivated Cyclopropane + Aromatic Aldehyde2,5-Diaryl-3,3,4-trisubstituted Tetrahydrofuran75-88>99:1 (trans/cis)[1]
Sn(OTf)₂ [3+2] AnnulationDonor-Acceptor Cyclopropane + Aldehyde2,5-Disubstituted Tetrahydrofuran9720:1[2]
(iPrO)₂TiCl₂ Ring Contraction4,5-Dihydro-1,3-dioxepin2,3,4-Trisubstituted Tetrahydrofuran5330:1[2]
BF₃·OEt₂ Nucleophilic Additionγ-Lactol derivative + Grignard ReagentSubstituted Tetrahydrofuran6478:22[2]
Ni(BF₄)₂·6H₂O Carbenoid-Carbonyl Reaction-Cycloadditionα-Alkyl-α-diazo ester + Aromatic Aldehyde + Alkenoyl OxazolidinoneOptically Active TetrahydrofuranHigh99:1Not explicitly found
RuO₂/NaIO₄ Oxidative Cyclization1,5-Dienecis-2,5-Disubstituted Tetrahydrofuranup to 92>95:5[3]
Pd-catalyst Asymmetric Allylic AlkylationAllylic precursorcis- or trans-Tetrahydrofuran derivative824.6:1[4]

Experimental Protocols

AlCl₃-Promoted Diastereoselective [3+2] Cycloaddition of an Activated Cyclopropane and an Aromatic Aldehyde[1]

Materials:

  • Diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylate

  • Aromatic aldehyde

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the activated cyclopropane (1.0 equiv) and the aromatic aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, anhydrous AlCl₃ (1.2 equiv) is added portionwise.

  • The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the 2,5-diaryl-3,3,4-trisubstituted tetrahydrofuran.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[5]

Sn(OTf)₂-Catalyzed [3+2] Annulation of a Donor-Acceptor Cyclopropane and an Aldehyde[2]

Materials:

  • Donor-acceptor cyclopropane

  • Aldehyde

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.5 equiv) in the anhydrous solvent at room temperature is added Sn(OTf)₂ (0.1 equiv).

  • The reaction is stirred at room temperature until TLC analysis indicates completion.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with the solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the 2,5-disubstituted tetrahydrofuran.

  • The diastereoselectivity is determined by analysis of the ¹H NMR spectrum of the purified product.

Reaction Mechanisms and Stereochemical Rationale

The stereochemical outcome of these reactions is dictated by the specific mechanism of catalysis and the transition state geometries.

AlCl₃-Promoted [3+2] Cycloaddition

In the AlCl₃-promoted reaction, the Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the cyclopropane. The reaction is believed to proceed through a stepwise mechanism involving the opening of the cyclopropane ring to form a zwitterionic intermediate, followed by intramolecular cyclization. The high trans selectivity observed is likely due to thermodynamic control, where the bulky substituents on the newly formed stereocenters prefer to be in a trans orientation to minimize steric hindrance in the final product.

AlCl3_Catalyzed_Cycloaddition cluster_activation Activation cluster_reaction Reaction Cascade Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (AlCl3 complex) Aldehyde->Activated_Aldehyde Coordination AlCl3 AlCl3 AlCl3->Activated_Aldehyde Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Aldehyde->Zwitterionic_Intermediate Nucleophilic Attack & Ring Opening Cyclopropane Cyclopropane Cyclopropane->Zwitterionic_Intermediate Tetrahydrofuran trans-Tetrahydrofuran Zwitterionic_Intermediate->Tetrahydrofuran Intramolecular Cyclization

Caption: Proposed mechanism for the AlCl₃-catalyzed [3+2] cycloaddition.

Alternative Catalytic Systems

In contrast, other Lewis acids can exert stereocontrol through different mechanisms. For instance, chiral Lewis acids can create a chiral environment around the substrate, leading to enantioselective transformations. In the case of the Sn(OTf)₂-catalyzed reaction, the formation of a five-membered ring transition state is proposed to be responsible for the observed diastereoselectivity. Similarly, transition metal catalysts like palladium can control the stereochemistry through the formation of specific organometallic intermediates.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Reactants Oxolane Precursors (e.g., Cyclopropane, Diene) Reaction Catalytic Reaction Reactants->Reaction Catalyst Lewis Acid Catalyst (AlCl3, Sn(OTf)2, etc.) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Stereochemical_Analysis Stereochemical Analysis (NMR, etc.) Purification->Stereochemical_Analysis Final_Product Pure Stereoisomer(s) Stereochemical_Analysis->Final_Product

Caption: General experimental workflow for catalyzed oxolane synthesis.

Conclusion

Trichloroalumane can be an effective catalyst for the diastereoselective synthesis of highly substituted tetrahydrofurans, offering excellent stereocontrol in specific applications like the [3+2] cycloaddition of activated cyclopropanes. However, the broader field of stereoselective oxolane synthesis is dominated by a diverse range of alternative catalysts, including those based on tin, titanium, and various transition metals, which often provide superior stereoselectivity and functional group tolerance for a wider array of transformations. The choice of catalyst should be carefully considered based on the desired stereochemical outcome, the nature of the substrates, and the specific synthetic strategy employed. This guide provides a starting point for researchers to navigate the complex landscape of stereoselective oxolane synthesis and select the most appropriate catalytic system for their specific needs.

References

Safety Operating Guide

Safe Disposal of Oxolane;trichloroalumane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Oxolane;trichloroalumane, a complex of tetrahydrofuran (THF) and aluminum chloride. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this reactive compound. Adherence to these protocols is critical to prevent uncontrolled exothermic reactions and the release of hazardous byproducts.

Understanding the Hazard

This compound, also known as aluminum chloride tetrahydrofuran complex, is a reactive Lewis acid. The primary hazard associated with its disposal is the vigorous and highly exothermic reaction of the aluminum chloride component with water. This reaction generates large amounts of corrosive hydrogen chloride (HCl) gas. The presence of tetrahydrofuran (THF), a flammable solvent, adds to the overall risk. Therefore, a controlled quenching and neutralization process is mandatory.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionChemical splash goggles and a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)
Body ProtectionFlame-retardant lab coat
Respiratory ProtectionUse in a well-ventilated fume hood.

Disposal Procedure: A Step-by-Step Protocol

This procedure is designed for the safe quenching and neutralization of small quantities of this compound typically found in a laboratory setting.

3.1. Materials Required:

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Dropping funnel or burette

  • Solution of isopropanol in an inert, high-boiling-point solvent (e.g., 10% isopropanol in toluene)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

3.2. Experimental Protocol:

  • Preparation:

    • Conduct the entire procedure in a certified chemical fume hood.

    • Place the beaker or flask containing a magnetic stir bar in an ice bath on a stir plate.

    • Ensure the stirring is gentle but effective.

  • Initial Quenching (Slow Addition of Alcohol):

    • Slowly add the solution of 10% isopropanol in toluene to the this compound waste via a dropping funnel.

    • Maintain the temperature of the reaction mixture below 20°C.

    • Observe for any signs of reaction, such as gas evolution or a temperature increase. If the reaction becomes too vigorous, stop the addition immediately.

    • Continue the slow addition until the reactivity of the mixture visibly subsides.

  • Hydrolysis (Slow Addition of Water):

    • Once the initial quenching with the alcohol solution is complete and the reaction has ceased, begin the slow, dropwise addition of deionized water.

    • Continue to maintain the temperature below 20°C with the ice bath.

    • This step will hydrolyze the remaining aluminum chloride, which may produce some HCl gas. Ensure the fume hood is functioning correctly.

  • Neutralization:

    • After the hydrolysis is complete and the solution has returned to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic solution.

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as the neutralization will produce carbon dioxide gas.

  • Final Disposal:

    • Once neutralized, the aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • The organic layer (toluene) should be collected and disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching & Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood IceBath Prepare Ice Bath FumeHood->IceBath SlowAlcohol 1. Slow Addition of Isopropanol/Toluene Solution IceBath->SlowAlcohol SlowWater 2. Slow Addition of Water SlowAlcohol->SlowWater After reactivity subsides Neutralize 3. Neutralize with Sodium Bicarbonate (pH 6-8) SlowWater->Neutralize After hydrolysis is complete AqueousWaste Dispose of Aqueous Layer (as per local regulations) Neutralize->AqueousWaste Once pH is neutral OrganicWaste Dispose of Organic Layer (as hazardous waste) Neutralize->OrganicWaste

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and waste disposal guidelines. It is crucial to have a thorough understanding of the chemical's properties and potential hazards before handling it.

Essential Safety and Operational Guide for Handling Oxolane;trichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Oxolane;trichloroalumane. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent exposure to this hazardous substance. The required PPE includes:

  • Eye Protection : Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[1]

  • Hand Protection : Use chemical-resistant gloves. It is recommended to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves are appropriate for both Oxolane (Tetrahydrofuran) and acidic compounds that may be formed from the trichloroalumane component.[2]

  • Body Protection : A flame-retardant lab coat must be worn and fully buttoned.[3]

  • Footwear : Closed-toe and closed-heel shoes are mandatory.[1]

  • Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2] In situations where a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]

Hazard Summary and Data

This compound is a complex with significant hazards primarily derived from its components. Oxolane (Tetrahydrofuran) is a highly flammable liquid and can form explosive peroxides upon storage, especially when exposed to air and light.[3][5] The trichloroalumane component is expected to be highly reactive, particularly with moisture.

PropertyDataSource
CAS Number 192656-42-1Chemsrc[5]
Density 0.953 g/mL at 25°C (for Oxolane)Chemsrc[5]
Boiling Point 65°C (for Oxolane)Chemsrc[5]
Primary Hazards Highly flammable, Peroxide former, IrritantMultiple[3][4]
Incompatibility Water, Strong oxidizing agents, AcidsMultiple[6]

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Inspection:

  • Verify Chemical Identity : Confirm the chemical is this compound by checking the container label for the name and CAS number (192656-42-1).

  • Inspect for Peroxides : Before use, visually inspect the container for the formation of crystals, which could indicate dangerous peroxide formation.[1] If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][7] For older containers or if there is any doubt, test for peroxides using peroxide test strips.

  • Work Area Setup : Ensure a certified chemical fume hood is operational.[2] Remove all ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3] Have a chemical spill kit and a Class B fire extinguisher readily accessible.

3.2. Chemical Handling:

  • Don PPE : Put on all required personal protective equipment as detailed in Section 1.

  • Inert Atmosphere : When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

  • Dispensing : Use clean, dry, and compatible equipment for transferring the chemical. Ground and bond containers during transfer to prevent static discharge.[3]

  • Heating : If heating is necessary, use a controlled heating source such as a heating mantle with a temperature controller. Do not use open flames.

  • Post-Handling : Tightly seal the container immediately after use. Clean the work area and any equipment used.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams, especially aqueous waste, due to the violent reaction of the trichloroalumane component with water.

    • Contaminated solid waste (e.g., gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.[1]

  • Labeling : Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal Request : Arrange for the disposal of the hazardous waste through your institution's EHS office.

Emergency Procedures

5.1. Spills:

  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Use a spill kit with absorbent materials that are compatible with flammable liquids and acidic compounds.

    • Collect the absorbed material in a sealed container and label it as hazardous waste.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and call your institution's emergency number.

    • Prevent entry to the affected area.

5.2. Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to emergency response.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Verify Chemical Verify Chemical (Name & CAS) Inspect Container Inspect for Peroxides Verify Chemical->Inspect Container If OK Setup Workspace Setup Fume Hood & Safety Equipment Inspect Container->Setup Workspace If OK Evacuate & Alert Evacuate & Alert Inspect Container->Evacuate & Alert Crystals Present Don PPE Don Appropriate PPE Setup Workspace->Don PPE Handle Chemical Handle Chemical in Fume Hood Don PPE->Handle Chemical Seal Container Tightly Seal Container After Use Handle Chemical->Seal Container Spill Spill Occurs Handle Chemical->Spill Exposure Personal Exposure Handle Chemical->Exposure Clean Workspace Clean Work Area & Equipment Seal Container->Clean Workspace Collect Waste Collect Waste in Labeled Container Clean Workspace->Collect Waste Store Waste Store in Designated Area Collect Waste->Store Waste Request Pickup Request EHS Waste Pickup Store Waste->Request Pickup Spill->Evacuate & Alert Large Spill First Aid Administer First Aid Exposure->First Aid First Aid->Evacuate & Alert Seek Medical Attention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.